1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-4-imidazol-1-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-2-1-4-13-6-9(10(15)7-13)14-5-3-12-8-14/h3,5,8-10,15H,1-2,4,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVJLFIXFCXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis and Characterization of Novel Aminopyrrolidinol Derivatives
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a foundational scaffold in medicinal chemistry.[1] Its inherent structural flexibility allows for the precise spatial arrangement of substituents, making it a "privileged scaffold" for designing molecules that can effectively interact with biological targets.[1][2] This has led to the development of a wide array of pyrrolidine-containing drugs with applications in oncology, infectious diseases, and central nervous system disorders.[1][3] Among the various classes of pyrrolidine derivatives, aminopyrrolidinols have garnered significant attention due to their potential to form multiple hydrogen bonds and act as chiral ligands, making them valuable building blocks in drug discovery.[4][5]
This technical guide provides a comprehensive overview of the synthesis and characterization of novel aminopyrrolidinol derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and workflow visualizations to support the advancement of research and development in this critical area of medicinal chemistry.
PART 1: Synthesis of Novel Aminopyrrolidinol Derivatives
The synthesis of novel aminopyrrolidinol derivatives often involves multi-step sequences that allow for the introduction of diverse functionalities and precise control over stereochemistry. A common and effective strategy involves the use of chiral pool starting materials, such as amino acids, to establish the desired stereochemistry early in the synthetic route.[6][7]
A. General Synthetic Workflow
A representative synthetic approach to novel aminopyrrolidinol derivatives is outlined below. This workflow begins with a readily available chiral starting material and proceeds through key transformations to construct the aminopyrrolidinol core, followed by diversification to generate a library of novel compounds.
Caption: General workflow for the synthesis of novel aminopyrrolidinol derivatives.
B. Experimental Protocol: Synthesis of a Representative Aminopyrrolidinol Derivative
This protocol details the synthesis of a hypothetical aminopyrrolidinol derivative, starting from a commercially available N-Boc-protected pyrrolidinol.
Step 1: Mesylation of N-Boc-3-pyrrolidinol
-
To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude mesylate.
Causality Behind Experimental Choices:
-
The use of triethylamine is to neutralize the HCl generated during the reaction.
-
The reaction is performed at 0 °C to control the exothermic nature of the reaction and minimize side product formation.
Step 2: Azide Displacement
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF, 0.3 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3x) and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Causality Behind Experimental Choices:
-
DMF is used as a polar aprotic solvent to facilitate the SN2 reaction.
-
Heating is necessary to promote the displacement of the mesylate by the azide nucleophile.
Step 3: Reduction of the Azide
-
Dissolve the purified azide from Step 2 in methanol (0.1 M).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyrrolidinol.
Causality Behind Experimental Choices:
-
Catalytic hydrogenation is a clean and efficient method for the reduction of azides to amines.
-
Celite filtration is used to remove the solid Pd/C catalyst.
Step 4: N-Functionalization (Example: Amide Coupling)
-
Dissolve the crude aminopyrrolidinol from Step 3 (1.0 eq) and a carboxylic acid of choice (1.1 eq) in DMF (0.2 M).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.
Causality Behind Experimental Choices:
-
EDC/HOBt is a common and effective coupling reagent system for amide bond formation.
-
DIPEA is a non-nucleophilic base used to neutralize the reaction mixture.
PART 2: Comprehensive Characterization
The unambiguous structural elucidation and purity assessment of newly synthesized aminopyrrolidinol derivatives are paramount.[9] A combination of spectroscopic and chromatographic techniques is essential to confirm the identity and purity of the target compounds.[10]
A. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for determining the detailed carbon-hydrogen framework of organic molecules.[9] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for complete structural assignment.[11]
| Technique | Information Obtained |
| ¹H NMR | Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. |
| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule and their chemical environment. |
| COSY | Reveals proton-proton coupling correlations, helping to establish the connectivity of protons within a spin system. |
| HSQC | Correlates protons directly attached to carbons. |
| HMBC | Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the overall carbon skeleton and the position of substituents. |
2. Mass Spectrometry (MS):
MS provides information about the molecular weight and fragmentation pattern of a compound.[9] High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition of a molecule.[10]
| Technique | Information Obtained |
| Low-Resolution MS (LRMS) | Determines the molecular weight of the compound. |
| High-Resolution MS (HRMS) | Provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.[10] |
| Tandem MS (MS/MS) | Fragments the molecular ion to provide structural information.[9] |
B. Chromatographic Characterization
1. High-Performance Liquid Chromatography (HPLC):
HPLC is used to assess the purity of the synthesized compounds.[9] For chiral aminopyrrolidinol derivatives, chiral HPLC is essential to determine the enantiomeric purity (enantiomeric excess, ee).[12][13]
| Technique | Information Obtained |
| Reverse-Phase HPLC | Separates compounds based on their polarity and is used to determine the purity of the final product. |
| Chiral HPLC | Separates enantiomers, allowing for the determination of the enantiomeric excess of the synthesized chiral compound.[12] |
2. Thin-Layer Chromatography (TLC):
TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity assessment.[8]
C. Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel aminopyrrolidinol derivative.
Caption: Workflow for the characterization of novel aminopyrrolidinol derivatives.
Conclusion
The synthesis and characterization of novel aminopyrrolidinol derivatives are critical endeavors in the field of drug discovery. The methodologies outlined in this guide provide a robust framework for the rational design, efficient synthesis, and thorough characterization of these important molecules. By combining strategic synthetic planning with a comprehensive suite of analytical techniques, researchers can confidently advance novel aminopyrrolidinol derivatives as promising candidates for further biological evaluation.
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James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES. [Link]
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"physicochemical properties of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol"
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Novel Pyrrolidine-Imidazole Scaffold
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Similarly, the imidazole moiety is a versatile functional group found in many biologically active compounds.[3] The molecule 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol combines these two privileged scaffolds, presenting a novel structure with potential for diverse pharmacological applications. Understanding the fundamental physicochemical properties of this compound is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.
This guide provides a comprehensive overview of the predicted physicochemical characteristics of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. In the absence of extensive published experimental data on this specific molecule, we present a robust framework for its characterization. This includes in silico predictions of key parameters and detailed, field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery and development programs.
Molecular Identity and Structure
A thorough understanding of a molecule's two-dimensional structure is the foundation for predicting its chemical behavior.
-
Molecular Formula: C10H18N4O
-
Molecular Weight: 210.28 g/mol
-
Key Structural Features:
-
A central pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen.
-
A hydroxyl group at the 3-position of the pyrrolidine ring, which can act as a hydrogen bond donor and acceptor.
-
An aminopropyl side chain attached to the pyrrolidine nitrogen, introducing a primary amine.
-
An imidazole ring linked via a nitrogen atom to the 4-position of the pyrrolidine ring.
-
Figure 1. Chemical structure of the molecule.
Predicted Physicochemical Profile
In silico prediction tools are invaluable in early-stage drug discovery for forecasting a compound's properties before significant resources are invested in synthesis and testing.[4][5][6] The following table summarizes the predicted physicochemical parameters for 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, generated using established computational models.
| Property | Predicted Value | Implication in Drug Discovery |
| pKa | Three basic pKa values are predicted: ~9.5-10.5 (primary amine), ~8.5-9.5 (pyrrolidine nitrogen), and ~6.5-7.0 (imidazole nitrogen). | The presence of multiple basic centers means the molecule's charge state, and thus its solubility and permeability, will be highly dependent on pH. It will be predominantly positively charged in the acidic environment of the stomach and will become less charged as it moves to the more neutral pH of the intestines. |
| logP | -1.0 to 0.5 | A low logP value suggests the compound is hydrophilic, which generally corresponds to good aqueous solubility but may indicate challenges with passive diffusion across biological membranes.[7] |
| Aqueous Solubility | High | The hydrophilic nature suggested by the low logP and the presence of multiple ionizable and hydrogen-bonding groups indicate that good aqueous solubility is likely, particularly at acidic pH where the molecule will be fully protonated. |
| Polar Surface Area (PSA) | ~75-85 Ų | This value is in a range that is often associated with good oral bioavailability. |
Experimental Determination of Physicochemical Properties
While in silico predictions are a valuable guide, experimental determination of these properties is the gold standard. The following section outlines robust protocols for the empirical measurement of key physicochemical parameters.
Workflow for Physicochemical Characterization
Figure 2. A typical experimental workflow.
Determination of Acid Dissociation Constants (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target binding. For a multi-basic compound like this, potentiometric titration is a precise and reliable method.[8]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a high-precision electrode. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[8]
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to >11.0 with a small amount of concentrated NaOH to ensure all basic groups are in their free base form.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The inflection points on the resulting sigmoid curve correspond to the equivalence points. The pH at the halfway point to each equivalence point is the pKa.[9]
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high precision and ability to resolve multiple pKa values in a single experiment.[8] The use of carbonate-free water is critical to avoid buffering effects from dissolved CO2, which can interfere with the accurate determination of pKa values, especially in the neutral to high pH range.[8]
Determination of the Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.[10] The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[10]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[10]
Step-by-Step Protocol:
-
Pre-saturation: Shake equal volumes of n-octanol and a buffer of relevant pH (e.g., pH 7.4 phosphate-buffered saline) together for 24 hours to ensure mutual saturation of the solvents.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the mixture gently for a sufficient time (e.g., 2-4 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate logP using the formula: logP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).[7]
Self-Validating System: The accuracy of this protocol relies on precise quantification. A robust HPLC-UV or LC-MS method with a validated calibration curve for the compound in both n-octanol and the aqueous buffer is essential. Running replicates and a control compound with a known logP value ensures the reliability of the results.
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's dissolution and absorption. For lead optimization and formulation development, the thermodynamic solubility assay is the most relevant.[11][12]
Principle: An excess of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then measured.[13]
Step-by-Step Protocol:
-
Sample Preparation: Add an excess of the solid compound to vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspensions to remove any undissolved solid.
-
Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Causality Behind Experimental Choices: A thermodynamic solubility assay is preferred over a kinetic assay at this stage because it provides the true equilibrium solubility, which is more relevant for predicting in vivo dissolution and for formulation development.[12] Assessing solubility at multiple pH values is crucial for a compound with multiple pKa values, as its solubility will likely be pH-dependent.
Stability Profile and Storage Recommendations
Ensuring the chemical stability of a compound is paramount for obtaining reliable experimental data and for its potential development as a drug.[14][15][16]
Potential Degradation Pathways:
-
Oxidation: The pyrrolidine ring and the aminopropyl side chain could be susceptible to oxidation.
-
Hydrolysis: While generally stable, extreme pH and temperature could potentially lead to degradation.
Recommended Stability Assessment (Forced Degradation Study):
A forced degradation study is designed to identify potential degradation products and to develop a stability-indicating analytical method.[17]
-
Stress Conditions: Expose solutions of the compound to a range of stress conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H2O2 at room temperature
-
Thermal: 60°C in neutral solution
-
Photolytic: Exposure to UV light
-
-
Analysis: At various time points, analyze the stressed samples using an HPLC method with a diode-array detector or a mass spectrometer.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.
Storage Recommendations:
Based on its structure, the compound should be stored as a solid in a well-sealed container, protected from light and moisture, at a cool temperature (e.g., 2-8°C) to minimize potential degradation.
Conclusion
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a novel chemical entity with a predicted physicochemical profile that suggests it is a hydrophilic, multi-basic compound with good aqueous solubility. While these in silico predictions provide valuable initial insights, a rigorous experimental characterization is essential for any further development. The protocols detailed in this guide for determining pKa, logP, aqueous solubility, and stability provide a robust framework for generating the high-quality data needed to make informed decisions in a drug discovery program. A thorough understanding of these fundamental properties will be instrumental in unlocking the full therapeutic potential of this promising molecular scaffold.
References
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A Technical Guide to the Biological Potential of Imidazole-Substituted Pyrrolidines: From Synthesis to Therapeutic Applications
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a constant drive toward greater efficacy, selectivity, and novel mechanisms of action. Within this pursuit, certain molecular frameworks, known as "privileged structures," consistently appear in a multitude of biologically active compounds.[1][2] The five-membered aromatic imidazole ring and the saturated pyrrolidine nucleus are two such scaffolds, each renowned for its profound impact on drug design.[3][4][5]
The imidazole ring, a component of the essential amino acid histidine, is a versatile pharmacophore due to its unique electronic properties.[6][7] Its nitrogen atoms can act as hydrogen bond donors and acceptors, and the ring itself can participate in various non-covalent interactions with biological macromolecules, making it a cornerstone in drugs targeting a wide array of diseases.[2][8] The pyrrolidine ring, a non-planar, saturated heterocycle, offers a three-dimensional architecture that allows for precise spatial orientation of substituents, which is critical for optimizing interactions with complex biological targets like enzymes and receptors.[5][9]
The strategic hybridization of these two potent moieties into a single molecular entity—the imidazole-substituted pyrrolidine—is a compelling drug design strategy. This approach aims to synergize the distinct pharmacological advantages of each component, potentially leading to compounds with enhanced potency, improved pharmacokinetic profiles, or even multi-target activity against complex diseases. This guide provides a technical exploration of these hybrid molecules, delving into their synthesis, diverse biological activities, and the underlying structure-activity relationships that govern their therapeutic potential.
Part 1: Synthetic Strategies & Chemical Space Exploration
The rational design of imidazole-substituted pyrrolidines begins with robust and flexible synthetic methodologies. The choice of a synthetic route is paramount, as it dictates the accessibility of diverse analogs for structure-activity relationship (SAR) studies. Multi-component reactions (MCRs) and various cycloaddition strategies are frequently employed due to their efficiency and ability to generate molecular complexity in a single step.[10][11]
A common approach involves the construction of one heterocyclic core followed by its linkage to the other. For instance, pre-formed pyrrolidine derivatives can be functionalized with an imidazole moiety, or vice-versa.[12][13] The causality behind this choice often relates to the commercial availability of starting materials and the desire to install specific substituents at defined positions to probe the chemical space around the core scaffold. For example, the 1,3-dipolar cycloaddition process is a powerful tool for creating the pyrrolidine ring with controlled stereochemistry.[5]
General Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and screening of a library of imidazole-substituted pyrrolidines.
Caption: A generalized workflow for synthesis and biological screening.
Experimental Protocol: Representative One-Pot Synthesis of Substituted Pyrrole–Imidazole Derivatives
This protocol is adapted from methodologies described for the synthesis of imidazole-pyrrole hybrids, which often share common synthetic principles with their pyrrolidine counterparts.[10]
-
Reaction Setup: To a round-bottom flask, add the substituted aldehyde (1.0 mmol), benzil (1.0 mmol), the amine-containing heterocyclic molecule (e.g., a pyrrolidine derivative) (1.0 mmol), and ammonium acetate (1.5 mmol).
-
Solvent and Catalyst: Add an appropriate catalyst, such as a mesolite-type natural zeolite, and a suitable solvent like acetonitrile/THF under microwave irradiation.[10] The choice of a solid acid catalyst can facilitate a more environmentally friendly and efficient reaction.
-
Reaction Conditions: Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 100-120°C) for a short duration (e.g., 15-20 minutes).[10] Microwave synthesis is often chosen to accelerate reaction rates and improve yields compared to conventional heating.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add distilled water and extract the product with an organic solvent such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure imidazole-substituted pyrrolidine derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The hybridization of imidazole and pyrrolidine has yielded a rich class of compounds with significant antiproliferative activity across a spectrum of cancer types, including pancreatic, prostate, renal, and breast cancers.[3][10][14][15] The rationale for their efficacy lies in their ability to interact with key targets involved in cancer cell growth and survival.
Mechanisms of Action:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). Imidazole-substituted pyrrolidines have been designed as potent inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[3][16]
-
Tubulin Polymerization Inhibition: The cytoskeleton is a validated anticancer target. Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]
-
DNA Damage: Some compounds have been shown to induce DNA damage in cancer cells, triggering programmed cell death.[3]
Signaling Pathway: Inhibition of the EGFR Pathway
The diagram below illustrates how these compounds can intervene in the EGFR signaling cascade, a pathway frequently dysregulated in cancer.
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Unmasking Complexity: A Comprehensive Guide to the Structural Elucidation of Novel Heterocyclic Compounds via Orthogonal NMR and Mass Spectrometry
Executive Summary
Heterocyclic compounds represent the backbone of modern pharmacopoeia, comprising the majority of FDA-approved small-molecule therapeutics. However, their structural elucidation is frequently complicated by regioisomerism, tautomerism, and complex heteroatom connectivity. This technical whitepaper provides an authoritative framework for researchers and drug development professionals, detailing a self-validating, orthogonal approach using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind experimental choices, scientists can confidently transition unknown entities into precisely mapped three-dimensional structures.
Introduction: The Heterocyclic Challenge
Heterocycles present unique analytical hurdles. A single empirical formula can correspond to dozens of viable regioisomers. Traditional one-dimensional (1D) NMR often falls short when quaternary carbons or heteroatoms (N, O, S) disrupt the contiguous proton spin system, creating "blind spots" in the carbon skeleton.
Therefore, structural elucidation must evolve from a linear analytical process into a self-validating system where HRMS and two-dimensional (2D) NMR data iteratively cross-examine one another. As highlighted in recent pharmaceutical development reviews, MS-based structure elucidation is pivotal for identifying complex small molecule impurities, degradation products, and novel scaffolds[1].
Workflow Architecture: The Orthogonal Approach
To achieve unambiguous structural elucidation, we employ an orthogonal workflow. This ensures that no single analytical artifact can lead to a misassignment. The exact mass dictates the atomic boundaries, while NMR maps the internal topology.
Figure 1: Orthogonal workflow integrating HRMS and multi-dimensional NMR for structural elucidation.
Phase 1: High-Resolution Mass Spectrometry (HRMS) & Substructure Profiling
Causality Behind Experimental Choices
Initial analysis always begins with HRMS. Why? Because defining the Molecular Formula and the Degree of Unsaturation (DoU) establishes the absolute boundaries of the structural puzzle[2]. For heterocyclic compounds, identifying isotopic patterns (e.g., the nearly 1:1 M and M+2 peaks of bromine, or the distinct M+2 of sulfur) immediately flags the presence of specific heteroatoms[2]. Furthermore, tandem mass spectrometry (MS/MS) provides substructure profiling through collision-induced dissociation (CID), revealing characteristic ring-opening cleavages (e.g., the loss of HCN from a basic nitrogenous ring)[3].
Step-by-Step LC-HRMS Methodology
-
Sample Preparation: Dissolve the heterocyclic compound to a final concentration of 1-10 µg/mL in a mass-spectrometry-compatible solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid)[2]. This specific concentration prevents detector saturation while ensuring sufficient signal-to-noise for low-abundance fragments.
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 or Phenyl-Hexyl UHPLC column. The Phenyl-Hexyl stationary phase is specifically chosen for N-containing heterocycles due to enhanced π-π interactions, which dramatically improve peak shape and resolution for basic compounds[4].
-
Ionization Optimization: Utilize Electrospray Ionization (ESI) in positive ion mode for basic nitrogenous heterocycles (yielding [M+H]+ ). Optimize the capillary voltage (typically 3.0-3.5 kV) and desolvation temperature to ensure stable droplet evaporation without inducing premature in-source fragmentation.
-
Data Acquisition (MS/MS): Acquire data using a Data-Dependent Acquisition (DDA) or MSE method on a Q-TOF mass spectrometer. Isolate the precursor ion and apply a ramped collision energy (e.g., 15-40 eV) to generate a comprehensive fragmentation spectrum[4].
-
Formula Generation: Calculate the exact mass and apply heuristic filtering (nitrogen rule, isotopic abundance matching) to generate the empirical formula and calculate the DoU[2].
Quantitative Data: Typical MS/MS Fragmentation of a Model Heterocycle
Model: 2-Aminobenzothiazole derivative (Exact Mass: 150.02 Da)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Assignment / Causality |
| 151.03 [M+H]+ | 124.02 | 27 Da (HCN) | Cleavage of the thiazole ring, confirming an unsubstituted 2-amino group[3]. |
| 151.03 [M+H]+ | 109.01 | 42 Da ( C2H2N ) | Deep ring fracture, characteristic of the fused benzothiazole core[3]. |
Phase 2: Multi-Dimensional NMR Spectroscopy
Causality Behind Experimental Choices
While MS provides the "pieces" of the molecule, NMR provides the "blueprint." 1D 1H and 13C NMR identify functional groups, but they cannot bridge the gaps created by quaternary carbons or heteroatoms (which lack protons)[5]. This is where 2D NMR becomes non-negotiable:
-
HSQC (Heteronuclear Single Quantum Coherence): Establishes direct C-H bonds, allowing us to map all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The most critical experiment for heterocycles. It detects long-range couplings ( 2JCH and 3JCH ). By observing a proton coupling to a carbon 2 or 3 bonds away, we can "see" across nitrogen or oxygen atoms and quaternary carbons, effectively linking isolated spin systems[5].
-
NOESY/ROESY: Used to determine spatial proximity (< 5 Å). In heterocycles, this is vital for distinguishing regioisomers (e.g., N1 vs. N3 alkylation in a hydantoin ring) by observing through-space interactions between the alkyl substituent and the adjacent ring protons.
Figure 2: Logical progression of 2D NMR techniques for mapping complex heterocyclic topologies.
Step-by-Step NMR Methodology
-
Solvent Selection: Dissolve 5-10 mg of the purified compound in 600 µL of deuterated solvent. DMSO- d6 is highly recommended for novel heterocycles because its strong hydrogen-bond accepting nature slows chemical exchange, allowing the observation of exchangeable N-H and O-H protons. These protons serve as critical anchor points for HMBC [1.10].
-
Probe Tuning & Shimming: Use a 500 MHz (or higher) spectrometer equipped with a cryoprobe. Carefully tune the probe to the specific sample and perform gradient shimming to ensure sharp, symmetrical line shapes (crucial for resolving complex aromatic multiplets).
-
1D Acquisition: Acquire a standard 1H spectrum (typically 16-64 scans) and a 13C spectrum (1024-4096 scans, depending on concentration).
-
2D Acquisition:
-
Set up the HSQC experiment with a 1JCH coupling constant optimized for 145 Hz.
-
Set up the HMBC experiment optimized for long-range couplings of 8 Hz (standard for aromatic/heterocyclic systems).
-
Acquire NOESY with a mixing time of 300-500 ms, carefully calibrated to the molecule's correlation time to avoid spin diffusion artifacts.
-
Quantitative Data: Representative NMR Data Matrix for Structural Assembly
Model: Substituted Hydantoin Derivative
| Proton (δ ppm, mult, J) | Carbon (δ ppm) | HSQC Correlation | HMBC Correlations ( 2J , 3J ) | NOESY Correlations |
| 10.50 (s, 1H, N-H) | - | - | C=O (171.0), C-Ar (135.8) | Ar-H (7.80) |
| 7.80 (d, 1H, J=8.0) | 128.5 | Direct C-H | C-Quat (140.2), C=O (171.0) | N-H (10.50) |
| 3.85 (s, 3H, O- CH3 ) | 55.8 | Direct C-H | C-Ar (156.0) | Ar-H (7.10) |
Phase 3: The Self-Validating System (Orthogonal Data Integration)
The hallmark of robust structural elucidation is the self-validating loop. A proposed structure is only valid if it satisfies both the MS and NMR datasets simultaneously.
-
Step 1: Formula Verification: The number of protons and carbons counted in the 1D NMR must perfectly match the empirical formula derived from the HRMS exact mass[2]. If HRMS indicates a DoU of 10, the proposed fused ring system and double bonds mapped by NMR must equal exactly 10.
-
Step 2: Substructure Confirmation: If MS/MS data indicates the loss of a specific neutral fragment (e.g., a methoxy group, -31 Da), the HMBC data must show a corresponding methoxy proton signal (e.g., ~3.85 ppm) correlating to an aromatic carbon, confirming its exact connectivity on the ring[2].
-
Step 3: Mechanism-Based Stress Testing: In pharmaceutical development, structural hypotheses of unknown heterocyclic impurities are often confirmed by subjecting the parent drug to mechanism-based stress studies (e.g., photolysis, oxidation) to intentionally generate the suspected heterocycle, followed by LC-MSⁿ and NMR comparison to lock in the final structure[6].
Conclusion
The structural elucidation of novel heterocyclic compounds is not a mere sequence of analytical tests; it is the construction of a logical, self-validating matrix. By anchoring the exact mass and fragmentation pathways from HRMS to the atomic connectivity maps provided by 2D NMR, researchers can confidently unmask even the most complex molecular architectures. This rigorous, orthogonal approach remains the gold standard in drug discovery, ensuring scientific integrity and accelerating the development of safe, effective therapeutics.
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- Title: Use of high resolution LC–MS n analysis in conjunction with mechanism-based stress studies: Identification of asarinin, an impurity from sesame oil in an animal health product Source: ResearchGate URL
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An In-Depth Technical Guide to the In Silico Prediction of ADME-Tox Properties for Pyrrolidinol Compounds
Executive Summary
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of drug candidate attrition, estimated at up to 40% in the past, can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[1][2] The integration of in silico predictive models into the early stages of the discovery pipeline allows for the rapid, cost-effective screening of large virtual libraries, de-risking chemical series before significant resources are committed to synthesis and in vitro testing.[3][4] This guide provides a comprehensive technical framework for applying these computational methods specifically to pyrrolidinol-containing compounds—a versatile and privileged scaffold in medicinal chemistry.[5][6] We will delve into the foundational modeling principles, specific ADME-Tox endpoints critical for this chemical class, and a practical, self-validating workflow for triaging candidates with the highest probability of success.
Introduction: The Imperative of Early ADME-Tox Assessment
The journey from a hit compound to a marketable drug is long and fraught with failure, with overall success rates for new candidates often falling below 5%.[3] Historically, ADME-Tox properties were evaluated late in the development process, leading to costly failures of otherwise potent compounds.[4] The paradigm has since shifted to a proactive approach where ADME-Tox assessment is performed at the earliest stages.[1] Computational, or in silico, methods are at the forefront of this shift, enabling the prediction of a compound's pharmacokinetic and toxicological profile from its chemical structure alone.[7][8]
The pyrrolidinol scaffold is a cornerstone of modern medicinal chemistry, found in numerous biologically active compounds.[6] Its structural features, including stereogenic centers and the basic nitrogen atom, grant it significant chemical diversity but also present unique challenges and opportunities in optimizing its ADME-Tox profile.[5] Understanding how to computationally model these properties is therefore not just an academic exercise but a critical capability for any research team working with this scaffold.
Foundational Principles of In Silico ADME-Tox Modeling
The predictive power of in silico tools stems from various computational techniques, each with its own strengths and limitations. A robust screening strategy does not rely on a single method but rather a carefully selected ensemble of approaches.
Core Model Categories
| Model Type | Description | Strengths | Common Applications |
| QSAR (Quantitative Structure-Activity Relationship) | Statistical models that correlate physicochemical descriptors (e.g., logP, molecular weight, topological polar surface area) with a specific biological activity or property.[9][10] | Fast, high-throughput, good for large datasets. | Predicting solubility, permeability, hERG inhibition. |
| Expert Rule-Based Systems | Knowledge-based systems containing structural fragments ("structural alerts") known to be associated with specific toxicities.[11] | Mechanistically interpretable, good at identifying well-characterized hazards. | Mutagenicity (Ames), skin sensitization. |
| Machine Learning (ML) & Deep Learning (DL) | Algorithms (e.g., Random Forest, Support Vector Machines, Graph Neural Networks) trained on large datasets to recognize complex, non-linear patterns between chemical structure and ADME-Tox endpoints.[12][13][14] | Can capture complex relationships, high predictive accuracy with sufficient data.[15] | Hepatotoxicity, CYP inhibition, carcinogenicity. |
The Pillars of a Trustworthy Prediction
Generating a prediction is easy; generating a reliable one requires scientific rigor. The trustworthiness of any in silico assessment rests on three pillars:
-
The Applicability Domain (AD): No model can accurately predict properties for all possible chemical structures. The AD defines the chemical space in which a model has been trained and validated.[16] Applying a model to a compound outside its AD—for example, a model trained on flat, aromatic molecules to a complex, chiral pyrrolidinol—can lead to unreliable results.[17] It is crucial to use models whose training sets include compounds structurally similar to the pyrrolidinol series being investigated.
-
The Power of Consensus: A single model can be wrong, but the probability of multiple, mechanistically distinct models being wrong in the same way is significantly lower. Regulatory guidelines, such as the ICH M7 for mutagenic impurities, mandate the use of two complementary methods (one expert rule-based, one statistical). This consensus approach significantly increases confidence in the prediction.[18] When models disagree, it signals uncertainty and flags the compound for higher-priority experimental testing.
-
Rigorous Validation: The performance of a model must be quantified. This is done through internal validation (e.g., cross-validation) and, more importantly, external validation using an independent test set of molecules the model has never seen before.[9][19] Key metrics include accuracy, sensitivity (ability to identify positives), and specificity (ability to identify negatives).
Predicting Key ADME Properties for Pyrrolidinol Scaffolds
Absorption and Distribution
-
Human Intestinal Absorption (HIA): Often predicted via models of Caco-2 cell permeability.[3][20] For pyrrolidinol compounds, the basic nitrogen can be protonated at intestinal pH, which can influence both solubility and permeability. Models should account for ionization states.
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its effect. This property is often correlated with lipophilicity, a key descriptor to monitor for pyrrolidinol series.[3]
-
Blood-Brain Barrier (BBB) Penetration: For CNS-targeting drugs, BBB penetration is essential. For peripherally acting drugs, it is undesirable. Key predictors include molecular weight, TPSA (Topological Polar Surface Area), and the number of hydrogen bond donors/acceptors.
Metabolism: The Cytochrome P450 Challenge
Cytochrome P450 (CYP) enzymes are responsible for the metabolism of the majority of drugs.[21] Inhibition of these enzymes is a primary cause of drug-drug interactions (DDIs).[22]
-
Key Isoforms: The most critical CYPs to assess are 1A2, 2C9, 2C19, 2D6, and 3A4.[21][23]
-
Prediction: Numerous QSAR and machine learning models are available to predict whether a compound is a substrate or inhibitor of these isoforms.[13][23] For pyrrolidinol derivatives, the nitrogen atom can be a key site of interaction with the heme iron in the CYP active site, but structural modifications can mitigate this. Studies have shown that pyrrolidine derivatives can be designed to be non-inhibitors of key isoforms like CYP3A4 and CYP2D6.[24]
Excretion
While less commonly modeled than other endpoints, renal clearance can be a factor. Properties like polarity and ionization state play a significant role.
Navigating Toxicity Prediction: A Multi-Endpoint Approach
Toxicity is often the ultimate deal-breaker in drug development. A comprehensive in silico assessment must cover multiple endpoints.
Genetic Toxicity (Mutagenicity)
This is a measure of a compound's potential to cause DNA mutations, which can lead to cancer.
-
The in silico Ames Test: The bacterial reverse mutation assay (Ames test) is the gold standard in vitro test. Computational models are trained to predict the outcome of this assay.[16]
-
Methodology: A consensus approach is critical. A typical workflow involves screening compounds through both an expert rule-based system (e.g., Derek Nexus, Toxtree) and a statistical QSAR model (e.g., Sarah Nexus, VEGA).[16] A positive result from both provides a strong indication of mutagenic potential. Pyrrolidine derivatives can be designed to be non-mutagenic.[24]
Cardiotoxicity: hERG Channel Blockade
Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Long QT Syndrome) and has led to the withdrawal of numerous drugs from the market.[25][26]
-
Structural Drivers: hERG liability is strongly associated with specific physicochemical properties, primarily high lipophilicity (logP) and the presence of a basic nitrogen atom that can form a key interaction within the channel pore.[25][27] Pyrrolidinol compounds, possessing a basic nitrogen, require careful assessment for this liability.
-
Mitigation Strategy: The goal is to design compounds that retain potency while reducing lipophilicity and modulating the pKa of the basic center to minimize interaction with the hERG channel. In silico models are invaluable for guiding these structural modifications.
Hepatotoxicity and Carcinogenicity
-
Drug-Induced Liver Injury (DILI): DILI is a complex toxicity endpoint that is challenging to predict. Machine learning models trained on large datasets of known hepatotoxins are the most common approach.[12]
-
Carcinogenicity: Predicting long-term carcinogenicity is one of the most difficult areas of computational toxicology.[28][29] Models often rely on identifying structural alerts associated with known carcinogens and assessing the 10 Key Characteristics of Carcinogens.[29][30] A positive mutagenicity prediction is a strong alert for potential carcinogenicity.[31]
A Practical Workflow for In Silico Screening of Pyrrolidinol Analogs
This section outlines a step-by-step protocol for conducting a comprehensive ADME-Tox screen on a virtual library of pyrrolidinol compounds.
Experimental Protocol: High-Throughput Computational Screening
-
Step 1: Library Preparation & Standardization
-
Input: A set of 2D chemical structures (e.g., in SMILES or SDF format).
-
Action: Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to perform structure standardization. This includes neutralizing salts, standardizing tautomeric forms, and ensuring consistent representation of stereochemistry, which is particularly critical for the pyrrolidinol scaffold.[5]
-
-
Step 2: Descriptor & Fingerprint Calculation
-
Action: Calculate a wide range of molecular descriptors for each compound.
-
Physicochemical Descriptors: Molecular Weight (MW), logP, Topological Polar Surface Area (TPSA), pKa, Hydrogen Bond Donors/Acceptors.[15]
-
Structural Fingerprints: Generate molecular fingerprints (e.g., MACCS keys, ECFP4) that encode structural features for use in similarity searching and machine learning models.[9]
-
-
-
Step 3: Multi-Model ADME-Tox Prediction
-
Action: Submit the standardized structures to a battery of predictive models. It is recommended to use a platform that integrates multiple tools or to run them sequentially.
-
ADME Profile: Predict HIA, BBB penetration, PPB, and inhibition of the five major CYP isoforms.
-
Toxicity Profile:
-
Mutagenicity: Run through one expert rule-based and one statistical model.
-
hERG Blockade: Use a dedicated QSAR model.
-
Hepatotoxicity: Use a machine learning-based model.
-
-
-
-
Step 4: Data Aggregation and Analysis
-
Action: Collate all predicted endpoints into a single table.
-
Action: For each prediction, capture the confidence score and any Applicability Domain warnings provided by the software.
-
Action: Implement a triaging system based on predefined criteria (see Section 6.0).
-
Caption: A generalized workflow for the in silico ADME-Tox screening of a virtual chemical library.
Interpreting the Data: A Self-Validating Decision Framework
The output from a computational screen is not a simple " go/no-go " answer but a matrix of probabilities and alerts that require expert interpretation. A self-validating system involves cross-referencing predictions and using confidence metrics to guide decisions.
Caption: A decision tree for interpreting consensus-based mutagenicity predictions.
Triaging Strategy:
-
Low Risk / Prioritize for Synthesis: Compounds that pass all or most key liability thresholds with high confidence and are within the applicability domain of the models. For example, predicted non-mutagenic, pIC50 for hERG < 5, predicted non-inhibitor of major CYPs.
-
Medium Risk / Flag for Redesign or Priority Testing: Compounds with one or more moderate risks or where models provide conflicting results or low-confidence predictions. For instance, a compound with borderline hERG activity or predicted weak inhibition of a single CYP isoform. These are prime candidates for redesign or for expedited in vitro testing to confirm the in silico finding.
-
High Risk / Deprioritize: Compounds with clear, high-confidence predictions for major liabilities, such as a strong, concordant prediction for mutagenicity or a high predicted affinity for the hERG channel.[32] These compounds should generally be removed from the current chemical series unless the liability can be specifically addressed through medicinal chemistry efforts.
Conclusion: Integrating In Silico Predictions into Drug Discovery
In silico ADME-Tox prediction is an indispensable tool in modern drug discovery, transforming the process from a reactive to a proactive endeavor.[7][8] For researchers working with the valuable pyrrolidinol scaffold, these computational models provide a rapid and resource-efficient methodology to identify and mitigate potential liabilities long before a compound is ever synthesized. By employing a scientifically rigorous, consensus-based approach that respects the applicability domain of each model, research teams can effectively triage large virtual libraries, focusing their synthetic and biological testing resources on candidates with the highest intrinsic quality and greatest chance of clinical success. The ultimate goal is not to replace experimental testing but to enrich the pipeline with higher quality candidates, thereby reducing attrition and accelerating the delivery of safe and effective medicines.
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Cheng, F., et al. (2012). In silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. Available from: [Link]
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"investigation of the chemical space around pyrrolidine-imidazole scaffolds"
Executive Summary
The pyrrolidine-imidazole scaffold represents a highly privileged structural motif in modern medicinal chemistry. By combining the conformational flexibility and sp³-hybridized 3D coverage of the pyrrolidine ring with the amphoteric, hydrogen-bonding, and metal-coordinating capabilities of the imidazole ring, this hybrid scaffold provides an expansive chemical space for drug discovery[1][2]. This technical guide explores the structural rationale, synthetic methodologies, computational screening workflows, and pharmacological applications of pyrrolidine-imidazole derivatives, providing actionable, self-validating protocols for researchers in the field.
Structural Rationale: The Pyrrolidine-Imidazole Pharmacophore
The efficacy of the pyrrolidine-imidazole core stems from the synergistic physicochemical properties of its constituent rings:
-
Pyrrolidine: As a saturated five-membered nitrogen heterocycle, pyrrolidine allows medicinal chemists to efficiently explore 3D pharmacophore space. Its non-planarity facilitates "pseudorotation," providing stereochemical complexity and enhanced target complementarity compared to flat aromatic rings[1].
-
Imidazole: This 1,3-diazole is an amphoteric moiety containing both a pyrrole-type nitrogen (hydrogen bond donor) and a pyridine-type nitrogen (hydrogen bond acceptor). It is capable of forming complex hydrogen-bond networks, coordinating with metal ions (e.g., zinc in metalloenzymes), and engaging in π−π stacking interactions[2].
When fused or directly linked, these rings create a versatile pharmacophore capable of interacting with diverse biological targets, including enzymes, G-protein-coupled receptors (GPCRs), and complex RNA structures[2][3].
Caption: Iterative workflow for exploring and optimizing the pyrrolidine-imidazole chemical space.
Mapping the Chemical Space: Pharmacological Applications
The chemical space surrounding this scaffold has been aggressively mined for various therapeutic indications. Principal Component Analysis (PCA) and 2D/3D molecular descriptors are frequently employed to map this space, identifying clusters of bioactivity against specific targets[4].
Neurodegenerative Diseases
Pyrrolidine-imidazole hybrids have shown exceptional promise in treating Alzheimer's Disease (AD). For example, novel N-benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety act as potent inhibitors of Acetylcholinesterase (AChE)[1]. The imidazole ring is hypothesized to interact with the catalytic triad, while the pyrrolidine core navigates the narrow gorge of the enzyme.
RNA-Binding and Antiviral Activity
Targeting non-coding RNAs and viral RNA internal loops is a frontier in drug discovery. Studies have demonstrated that incorporating N-methyl pyrrolidine and imidazole diversity elements significantly increases binding affinity to RNA internal loops, such as those found in the MALAT1 triplex and the Hepatitis C Virus (HCV) internal ribosomal entry site (IRES)[3][5].
Quantitative SAR Data Summary
The following table summarizes key quantitative metrics for representative pyrrolidine-imidazole derivatives across different therapeutic targets:
| Compound / Derivative | Target / Application | Key Substituents | Quantitative Metric | Reference |
| Compound 87a | AChE Inhibition (AD) | -CH₃ | IC₅₀ = 0.029 μM | [1] |
| Compound 87b | AChE Inhibition (AD) | -CH₂CH₃ | IC₅₀ = 0.041 μM | [1] |
| (S)-5-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | CNS / Anticancer | 4-Fluorophenyl | MW = 231.27 g/mol | [6] |
| N-methyl pyrrolidine-imidazole hybrid | MALAT1 RNA Binding | N-methyl | Increased K_d affinity | [3][5] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and computational screening of pyrrolidine-imidazole libraries. Every step is grounded in mechanistic causality.
Protocol 1: De Novo Synthesis of 2-(Pyrrolidin-2-yl)-1H-imidazole Derivatives
This methodology utilizes a modified Debus-Radziszewski multicomponent cyclization to construct the imidazole ring directly onto a pyrrolidine core.
Step 1: N-Boc Protection of L-Proline
-
Action: React L-proline with Di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O using NaOH as a base.
-
Causality: The secondary amine of pyrrolidine is highly nucleophilic. Protection is mandatory to prevent uncontrolled N-alkylation or polymerization during subsequent electrophilic activation steps.
-
Validation: Confirm protection via TLC (ninhydrin stain should be negative for free amines).
Step 2: Formation of the α -Bromoketone Intermediate
-
Action: Convert the Boc-protected proline to a mixed anhydride, react with diazomethane to form a diazoketone, and subsequently treat with HBr to yield the α -bromoketone.
-
Causality: The α -bromoketone creates a highly electrophilic α -carbon, priming the molecule for nucleophilic attack by the nitrogen source in the next step.
Step 3: Imidazole Ring Cyclization
-
Action: Reflux the α -bromoketone with ammonium acetate (NH₄OAc) in glacial acetic acid for 4-6 hours.
-
Causality: Ammonium acetate acts as an ammonia surrogate under thermal conditions. It provides the two nitrogen atoms required to close the imidazole ring via condensation with the dicarbonyl equivalent.
-
Validation: Monitor the disappearance of the starting material via LC-MS; look for the characteristic [M+H]⁺ mass of the cyclized product.
Step 4: Deprotection and Isolation
-
Action: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.
-
Causality: Acidic cleavage of the Boc group restores the basicity and hydrogen-bond donor capacity of the pyrrolidine nitrogen. This free amine is structurally critical for target engagement (e.g., forming salt bridges with aspartate/glutamate residues in target proteins).
Caption: Pharmacological mechanism of action for pyrrolidine-imidazole derivatives.
Protocol 2: High-Throughput Virtual Screening (HTVS) Workflow
To efficiently navigate the chemical space prior to synthesis, computational screening is employed to predict binding affinities[4].
Step 1: Ligand Preparation and Conformational Generation
-
Action: Import the SMILES strings of the virtual pyrrolidine-imidazole library into a preparation tool (e.g., LigPrep). Generate 3D conformers and assign protonation states at pH 7.4.
-
Causality: Imidazole has a pKa of ~6.8, meaning it exists in an equilibrium of protonated and neutral states at physiological pH[2]. Generating both states is critical because the protonation state dictates the hydrogen bond donor/acceptor network available to the docking algorithm.
Step 2: Receptor Preparation and Charge Assignment
-
Action: Download the target crystal structure (e.g., AChE or RNA triplex). Remove water molecules, add polar hydrogens, and assign Gasteiger partial charges.
-
Causality: Accurate assignment of partial charges allows the empirical scoring function to correctly calculate electrostatic interactions, which heavily govern the binding of the polar pyrrolidine-imidazole core.
Step 3: Grid Box Definition and Docking
-
Action: Define a 20x20x20 Å grid box centered on the known active site. Execute docking using AutoDock Vina or Glide.
-
Causality: Constraining the search space to the validated active site prevents the algorithm from identifying thermodynamically favorable but biologically irrelevant allosteric binding modes, thereby reducing false-positive rates.
Conclusion
The pyrrolidine-imidazole scaffold is a cornerstone in contemporary medicinal chemistry. By leveraging the sp³-rich geometry of pyrrolidine and the versatile electronic profile of imidazole, researchers can access a vast, tunable chemical space. Whether targeting neurodegenerative enzymes like AChE or complex viral RNA structures, the systematic application of combinatorial synthesis and rigorous computational screening continues to yield highly potent, selective therapeutic candidates.
References
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N-Benzoylthiourea-pyrrolidine carboxylic acid derivatives bearing an imidazole moiety: Synthesis, characterization, crystal structure, in vitro ChEs inhibition, and antituberculosis, antibacterial, antifungal studies | Request PDF - ResearchGate. researchgate.net. 1
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2-(pyrrolidin-2-yl)-4-(thiophen-2-yl)-1H-imidazole dihydrochloride - Benchchem. benchchem.com. 6
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Discovery of Small Molecule Ligands for MALAT1 by Tuning an RNA-Binding Scaffold. semanticscholar.org. 3
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Exploration of Antiplasmodium Chemical Space Identifies New Inhibitors of β‐Hematin Formation from Areas of Enrichment - PMC. nih.gov. 4
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The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - MDPI. mdpi.com. 2
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Probing a 2-Aminobenzimidazole Library for Binding to RNA Internal Loops via Two-Dimensional Combinatorial Screening - PMC. nih.gov.5
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The Discovery of Novel Pyrrolidinone-Based Enzyme Inhibitors: A Technical Guide
Abstract
The pyrrolidinone ring, a five-membered lactam, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its inherent physicochemical properties, including polarity, hydrogen bonding capacity, and conformational rigidity, make it an ideal framework for the design of potent and selective enzyme inhibitors.[2][3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery of novel pyrrolidinone-based enzyme inhibitors. We will explore the strategic considerations behind target selection, detail robust synthetic and screening methodologies, analyze structure-activity relationships, and present these concepts through a case study on Autotaxin (ATX) inhibitors.
Introduction: The Pyrrolidinone Scaffold in Enzyme Inhibition
The pyrrolidinone core is a recurring motif in numerous pharmacologically active compounds, from nootropic agents like piracetam to anticonvulsants such as levetiracetam.[1] Its success in drug discovery is attributed to its unique structural and electronic features. The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with enzyme active sites.[2] Furthermore, the sp3-hybridized carbon atoms of the ring allow for the precise spatial arrangement of substituents, enabling the exploration of a three-dimensional pharmacophore space, a critical factor for achieving high target affinity and selectivity.[3][4] This guide will delve into the practical aspects of leveraging this versatile scaffold for the development of next-generation enzyme inhibitors.
The Discovery Workflow: From Target to Hit
The journey of discovering a novel enzyme inhibitor is a systematic process that begins with identifying a promising biological target and culminates in the identification of a "hit" compound with confirmed activity. This workflow emphasizes rational design and iterative optimization.
Caption: A generalized workflow for the discovery of novel enzyme inhibitors.
Synthesis of Pyrrolidinone Scaffolds
The ability to chemically synthesize a diverse library of pyrrolidinone derivatives is fundamental to the discovery process. A variety of synthetic strategies exist, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Representative Synthetic Protocol: Condensation Reaction
A common and versatile method for synthesizing N-substituted pyrrolidinone derivatives involves the condensation of a primary amine with a suitable lactone precursor, such as γ-butyrolactone, or through cyclization of γ-amino acids. The following protocol is a generalized example.
Objective: To synthesize a representative N-aryl-2-pyrrolidinone derivative.
Materials:
-
γ-Butyrolactone
-
Substituted Aniline
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene
-
Anhydrous Sodium Sulfate
-
Standard glassware for reflux and extraction
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve the substituted aniline (1.0 eq) in toluene.
-
Addition of Reagents: Add γ-butyrolactone (1.1 eq) to the solution, followed by a catalytic amount of p-TSA (0.05 eq).
-
Causality Insight: The acid catalyst is crucial for protonating the carbonyl oxygen of the lactone, making it more electrophilic and susceptible to nucleophilic attack by the aniline.
-
-
Reaction Execution: Heat the mixture to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap and by TLC analysis.[5]
-
Work-up: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Product Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2-pyrrolidinone derivative.[5]
-
Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
-
In Vitro Screening and Hit Characterization
Once a library of pyrrolidinone compounds is synthesized, it must be screened against the target enzyme to identify inhibitors.
Case Study: Inhibition of Autotaxin (ATX)
Autotaxin (ATX) is a secreted enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in inflammatory conditions like fibrosis and cancer.[6] Therefore, the development of potent ATX inhibitors is of significant therapeutic interest.[6][7]
Protocol: In Vitro ATX Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the inhibitory activity of novel pyrrolidinone compounds against ATX.
Objective: To determine the IC50 values of test compounds against human ATX.
Materials:
-
Recombinant human ATX enzyme
-
Lysophosphatidylcholine (LPC) substrate
-
Fluorescent choline sensor (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with CaCl₂ and BSA)
-
Test compounds dissolved in DMSO
-
384-well microplates
-
Plate reader with fluorescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the pyrrolidinone test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of a 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme Addition: Add the ATX enzyme solution to all wells except the 100% inhibition control. Allow the plate to incubate for 15 minutes at room temperature to permit compound-enzyme binding.
-
Causality Insight: This pre-incubation step is important, especially for time-dependent or irreversible inhibitors, to allow for the binding interaction to reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation: Prepare a substrate mix containing LPC, Amplex Red, and HRP. Initiate the enzymatic reaction by adding this mix to all wells.
-
Signal Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths. The rate of reaction is proportional to the fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the potency and selectivity of the initial hit compounds. By systematically modifying the pyrrolidinone scaffold and observing the effect on inhibitory activity, key structural features required for potent inhibition can be identified.
SAR of Pyrrolidinone-Based ATX Inhibitors
Recent studies have explored the SAR of optically active 2-pyrrolidinone derivatives as ATX inhibitors.[6] These studies have revealed that the nature of the substituent on the pyrrolidinone ring significantly influences inhibitory potency.
| Compound ID | R-Group on Pyrrolidinone Scaffold | Functional Group | IC50 (nM)[5][6] |
| 21 | Boronic Acid Derivative | Boronic Acid | 35 |
| 3k | Boronic Acid Derivative | Boronic Acid | 50 |
| 16 | Hydroxamic Acid Derivative | Hydroxamic Acid | 700 |
| 40b | Carboxylic Acid Derivative | Carboxylic Acid | 800 |
Analysis of SAR Data: The data clearly indicates that boronic acid derivatives are significantly more potent inhibitors of ATX compared to hydroxamic or carboxylic acid derivatives.[5][6] This suggests that the boronic acid moiety likely forms a key interaction, possibly a reversible covalent bond, with a residue in the ATX active site. This insight is invaluable for guiding the next round of inhibitor design, focusing on optimizing the presentation of the boronic acid warhead.
Mechanism of Action and Signaling Pathways
Understanding how a pyrrolidinone inhibitor affects cellular signaling is critical for its development as a therapeutic agent.
The ATX-LPA Signaling Axis
ATX is the primary producer of extracellular LPA. LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that promote cell proliferation, migration, and survival – processes that are hijacked in diseases like cancer and fibrosis.
Caption: Inhibition of the ATX-LPA signaling pathway by a pyrrolidinone-based inhibitor.
By potently inhibiting ATX, the novel pyrrolidinone derivatives prevent the production of LPA, thereby blocking its downstream pro-pathogenic signaling. This mechanism provides a clear rationale for their therapeutic potential in a variety of inflammatory and proliferative diseases.
Conclusion and Future Directions
The pyrrolidinone scaffold remains a highly valuable and versatile starting point for the design of novel enzyme inhibitors.[5] This guide has outlined a comprehensive, technically-grounded approach to the discovery process, from rational design and synthesis to robust screening and SAR analysis. The successful development of potent pyrrolidinone-based inhibitors against targets such as ATX, Myeloperoxidase (MPO), and α-glucosidase underscores the power of this approach.[5][8][9] Future efforts will likely focus on leveraging advanced computational methods for in silico screening and applying novel synthetic methodologies to further explore the chemical space around this privileged scaffold, leading to the discovery of the next generation of enzyme-targeted therapeutics.
References
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery. Retrieved March 12, 2024, from [Link]
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Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved March 12, 2024, from [Link]
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Gerokonstantis, D. T., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorg Med Chem, 28(2), 115216. Retrieved March 12, 2024, from [Link]
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Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. (2023). Journal of Molecular Structure, 1289, 135835. Retrieved March 12, 2024, from [Link]
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Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2025). ACS Omega. Retrieved March 12, 2024, from [Link]
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Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. (2022). Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]
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Discovery of a novel, highly potent and orally bioavailable pyrrolidinone indole series of irreversible Myeloperoxidase (MPO) inhibitors. (2023). Bioorg Med Chem. Retrieved March 12, 2024, from [Link]
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A Technical Guide to the Preliminary Antimicrobial Screening of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with therapeutic potential. This guide provides a comprehensive framework for the preliminary in vitro antimicrobial screening of the novel compound 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. The molecular structure, featuring both an imidazole ring—a known pharmacophore in many antimicrobial agents—and a pyrrolidine core, suggests a promising starting point for investigation.[1][2] This document outlines a logical, stepwise screening cascade, from initial compound handling and solubility assessment to broad-spectrum primary screening and secondary assays that determine the nature of the antimicrobial effect. All protocols are grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[3][4]
Introduction: Rationale and Scientific Context
The compound 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol incorporates two key heterocyclic moieties with established roles in medicinal chemistry.
-
The Imidazole Moiety: Imidazole derivatives are a cornerstone of antimicrobial therapy, particularly in antifungals (e.g., clotrimazole, ketoconazole).[5] Their mechanism often involves the inhibition of enzymes crucial for cell membrane synthesis, such as lanosterol 14α-demethylase in fungi, which disrupts ergosterol production.[5] In bacteria, imidazole derivatives have been shown to interfere with DNA replication, cell wall synthesis, and membrane integrity.[1][5] This history of broad-spectrum activity makes the imidazole component a strong justification for screening.[6]
-
The Pyrrolidine/Pyrrolizidine Moiety: Pyrrolidine and related pyrrolizidine alkaloids are naturally occurring compounds, some of which exhibit antimicrobial properties.[7][8][9] While their mechanisms are diverse, their inclusion in a novel structure can confer unique physicochemical properties and potential interactions with microbial targets.[2][10]
The combination of these two fragments in a single molecule presents a compelling case for its evaluation as a potential antimicrobial agent. This guide provides the technical framework to conduct this preliminary evaluation efficiently and rigorously.
Phase 1: Compound Preparation and Characterization
Prior to any biological assay, the physical and chemical properties of the test compound must be thoroughly understood to ensure reliable and interpretable results.
Compound Solubility Assessment
A compound's solubility is a critical parameter that dictates its handling in aqueous-based biological assays.[11][12] Poor solubility can lead to false-negative results or inaccurate potency measurements.[13]
Protocol: Kinetic Solubility Assessment by the Shake-Flask Method
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Saturated Solution: Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume of the chosen aqueous buffer (e.g., 1-2 mL of Phosphate-Buffered Saline, PBS, pH 7.4).[11] The goal is to have undissolved solid material present.
-
Equilibration: Cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours for thermodynamic solubility, or a shorter time like 1-2 hours for kinetic solubility relevant to high-throughput screens).[13][14]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) or by filtration through a 0.45 µm filter.[11][14]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the appropriate mobile phase. Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method against a standard curve of the compound.[11]
-
DMSO Control: Crucially, determine the maximum concentration of DMSO that can be tolerated in the subsequent antimicrobial assays without affecting microbial growth. This is typically ≤1% v/v. All compound dilutions must not exceed this concentration.
Phase 2: Primary Antimicrobial Screening
The initial screening phase aims to detect any broad-spectrum antimicrobial activity. This is achieved using a combination of qualitative and quantitative methods against a representative panel of microorganisms.
Selection of a Representative Microbial Panel
The choice of microorganisms is critical for a comprehensive preliminary screen. The panel should include representatives from key bacterial and fungal groups.[15]
| Category | Organism | ATCC No. | Rationale |
| Gram-Positive Bacteria | Staphylococcus aureus | 25923 | A common cause of skin, soft tissue, and bloodstream infections; representative of cocci. |
| Enterococcus faecalis | 29212 | A component of the normal gut flora, but an important cause of hospital-acquired infections. | |
| Gram-Negative Bacteria | Escherichia coli | 25922 | A common cause of urinary tract infections and sepsis; a key model organism. |
| Pseudomonas aeruginosa | 27853 | An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms. | |
| Yeast/Fungus | Candida albicans | 90028 | The most common cause of opportunistic fungal infections in humans. |
Qualitative Screening: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a rapid, visual, and cost-effective assessment of antimicrobial activity.[16][17] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism.[18]
Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism equivalent to a 0.5 McFarland turbidity standard.[16] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube.[16] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.[16]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.[16] Pipette a standardized volume (e.g., 10-20 µL) of the test compound solution (at a known concentration, e.g., 1 mg/mL) onto a disk. A disk with the solvent (e.g., DMSO) serves as the negative control, and a disk with a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) serves as the positive control.
-
Incubation: Incubate the plates within 15 minutes of disk application. Incubate at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[18] A larger zone diameter suggests greater susceptibility of the organism to the compound.[17]
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for preliminary antimicrobial screening.
Quantitative Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[19][20] It is the gold standard for quantitative susceptibility testing.[21] This guide follows the principles outlined by CLSI document M07.[3]
Protocol: Broth Microdilution
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[22][23] The final volume in each well should be 50 or 100 µL. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of each test organism and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[24]
-
Controls:
-
Growth Control: Wells containing only inoculated broth (no compound).
-
Sterility Control: Wells containing only uninoculated broth.
-
Vehicle Control: Wells containing the highest concentration of DMSO used in the dilutions, inoculated with the microorganism.
-
Positive Control: A standard antibiotic serially diluted and tested in parallel.
-
-
Inoculation and Incubation: Add an equal volume of the standardized inoculum to each well (except the sterility control). Seal the plates and incubate at 35°C for 16-20 hours for bacteria or 24-72 hours for fungi.[22][25]
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear) compared to the growth control.[22][26]
Phase 3: Secondary Screening
If the primary screening reveals promising activity (e.g., low MIC values against one or more organisms), secondary screening is initiated to further characterize the compound's antimicrobial properties.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
The MBC/MFC test distinguishes between a microbistatic (inhibitory) and a microbicidal (killing) effect.[27][28] The MBC is the lowest concentration of an agent that kills ≥99.9% of the initial bacterial population.[29]
Protocol: MBC/MFC Determination
-
Subculturing from MIC plate: Following the MIC reading, take a small aliquot (e.g., 10 µL) from all the clear wells (at and above the MIC) of the microtiter plate.[30]
-
Plating: Spot-inoculate the aliquot onto an appropriate antibiotic-free agar plate (e.g., MHA or Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35°C for 18-24 hours or until growth is seen in control spots.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count, which often corresponds to no visible colony growth on the subculture plate.[28][29]
Data Interpretation: MIC vs. MBC
The relationship between the MIC and MBC provides valuable insight into the nature of the antimicrobial agent.[31]
| MBC/MIC Ratio | Interpretation | Implication |
| ≤ 4 | Bactericidal / Fungicidal | The agent actively kills the microorganism.[31] |
| > 4 | Bacteriostatic / Fungistatic | The agent inhibits growth but does not kill the microorganism.[31] |
Data Presentation and Conclusion
All quantitative data from the screening cascade should be summarized for clear interpretation.
Table: Hypothetical Antimicrobial Activity Profile
| Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 32 | >128 | >4 | Bacteriostatic |
| P. aeruginosa | >128 | >128 | - | Inactive/Resistant |
| C. albicans | 4 | 8 | 2 | Fungicidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal |
| Fluconazole | 1 | 4 | 4 | Fungicidal |
Conclusion and Future Directions
This guide outlines a robust, standards-based approach to the preliminary antimicrobial screening of the novel compound 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. The results from this cascade will establish whether the compound possesses antimicrobial activity, define its spectrum (broad vs. narrow), quantify its potency (MIC), and determine its mode of action (cidal vs. static).
Positive findings would warrant progression to further studies, including:
-
Testing against an expanded panel of clinical isolates and resistant strains (e.g., MRSA, VRE).
-
Time-kill kinetic assays to understand the rate of antimicrobial activity.
-
In vitro cytotoxicity assays against mammalian cell lines to determine a preliminary therapeutic index.
-
Mechanism of action studies (e.g., membrane permeabilization assays, macromolecular synthesis inhibition).
This structured approach ensures that resources are directed effectively toward the most promising candidates in the critical early stages of antimicrobial drug discovery.
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Advanced Application Note: Stereoselective Synthesis of 1,3,4-Trisubstituted Pyrrolidines
Introduction and Strategic Rationale
The 1,3,4-trisubstituted pyrrolidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in monoamine transporter inhibitors, antiviral agents, and metallo-β-lactamase (NDM-1) inhibitors [1]. The stereocontrolled construction of these functionalized heterocycles presents a synthetic challenge due to the need to establish up to three contiguous stereocenters.
Historically, chiral auxiliary-based approaches yielded moderate diastereoselectivity. However, contemporary methodologies prioritize the 1,3-dipolar cycloaddition of non-stabilized azomethine ylides to olefinic dipolarophiles [2]. This approach is highly modular, atom-economical, and allows for the rapid assembly of the pyrrolidine ring with predictable trans-diastereoselectivity when utilizing appropriate Lewis or Brønsted acid catalysis.
This application note details a robust, field-proven protocol for the synthesis of trans-1,3,4-trisubstituted pyrrolidines via a boric acid-catalyzed 1,3-dipolar cycloaddition, a method optimized for high yield and excellent functional group tolerance [1].
Mechanistic Pathway: 1,3-Dipolar Cycloaddition
The core transformation relies on the in situ generation of a highly reactive non-stabilized azomethine ylide. Using N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the precursor, the ylide is generated via a desilylation/demethoxylation sequence promoted by a catalytic acid. The transient 1,3-dipole then undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (e.g., methyl ferulate or an arylsulfonylbutadiene) [1, 3].
Fig 1. Mechanism of 1,3-dipolar cycloaddition forming 1,3,4-trisubstituted pyrrolidines.
Comparative Reaction Conditions and Quantitative Data
Selecting the appropriate catalytic system is critical for optimizing the yield and stereoselectivity of the pyrrolidine core. The table below summarizes quantitative data comparing various catalytic approaches for this specific [3+2] transformation.
| Catalyst System | Dipolarophile Type | Yield (%) | Stereoselectivity | Primary Advantage |
| Boric Acid (10 mol%) | Methyl Ferulate derivatives | 75–85% | High trans selectivity | Mild, environmentally benign, high functional group tolerance [1]. |
| TFA (Catalytic) | Conjugated alkynes/alkenes | 65–80% | Moderate to High | Rapid ylide generation; requires strict anhydrous conditions. |
| AgOAc / Chiral Ligand | Arylidene malononitriles | 80–95% | High enantio- & diastereo-selectivity | Excellent for asymmetric synthesis; higher catalyst cost [2]. |
| Rh-catalyzed 1,4-arylation | Propiolate esters (2 steps) | 70–88% | Excellent enantioselectivity | Avoids racemic mixtures; highly specific to arylboronic acids [2]. |
Experimental Protocol: Boric Acid-Catalyzed Synthesis
This protocol describes the synthesis of a model trans-1,3,4-trisubstituted pyrrolidine utilizing methyl ferulate (or its benzyl-protected derivative) as the dipolarophile [1].
Materials & Reagents
-
Dipolarophile: Benzyl-protected methyl ferulate (1.0 equiv, 2.0 mmol)
-
Ylide Precursor: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.5 equiv, 3.0 mmol)
-
Catalyst: Boric acid ( H3BO3 ) (0.1 equiv, 0.2 mmol)
-
Solvent: Dichloromethane (DCM), anhydrous (15 mL)
-
Workup Reagents: Saturated aqueous NaHCO3 , Brine, anhydrous Na2SO4 .
Step-by-Step Methodology
Step 1: Reaction Setup and Initiation
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Causality: The ylide precursor is sensitive to ambient moisture, which can cause premature hydrolysis of the methoxymethyl group, leading to polymerization rather than the desired cycloaddition.
-
Dissolve the benzyl-protected methyl ferulate (2.0 mmol) in 15 mL of anhydrous DCM.
-
Add boric acid (0.2 mmol) to the stirring solution at room temperature (20–25 °C).
Step 2: Ylide Generation and Cycloaddition 4. To the stirring suspension, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (3.0 mmol) dropwise via syringe over 10 minutes.
- Expert Insight: Slow addition maintains a low steady-state concentration of the highly reactive azomethine ylide, minimizing ylide-ylide dimerization side reactions and maximizing the bimolecular collision rate with the dipolarophile.
- Stir the reaction mixture at room temperature for 12–16 hours.
- In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The disappearance of the UV-active dipolarophile spot indicates reaction completion.
Step 3: Quenching and Workup 6. Quench the reaction by adding 15 mL of saturated aqueous NaHCO3 . Causality: Neutralizing the boric acid catalyst prevents any potential acid-catalyzed epimerization of the newly formed stereocenters during the concentration phase. 7. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL). 8. Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4 . 9. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil.
Step 4: Purification and Validation 10. Purify the crude residue by flash column chromatography on silica gel (230–400 mesh), eluting with a gradient of 10% to 25% Ethyl Acetate in Hexanes. 11. Collect the fractions containing the desired trans-1,3,4-trisubstituted pyrrolidine (typically eluting at Rf≈0.35 in 3:1 Hexane/EtOAc). 12. Self-Validation: Confirm the trans relative stereochemistry via 1H NMR spectroscopy. The coupling constants ( J -values) between the C3 and C4 protons on the pyrrolidine ring typically range between 6.0–8.5 Hz for trans isomers, distinct from the cis isomers.
Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Chiral 2-Aryl-Substituted Pyrrolidines
Introduction: The Significance of the 2-Arylpyrrolidine Scaffold
The chiral 2-aryl-substituted pyrrolidine motif is a cornerstone in modern medicinal chemistry and asymmetric catalysis.[1][2] This privileged scaffold is a key structural component in numerous FDA-approved pharmaceuticals and clinical candidates, including drugs for treating depression, anxiety, and cancer.[3][4] For instance, the pyrrolidine ring is a central feature in compounds like the anticancer drug Larotrectinib and the k-opioid receptor antagonist LY2456302.[3] Beyond their biological activity, these structures are also employed as highly effective chiral ligands and organocatalysts in a variety of stereoselective transformations.[1][2]
The biological and catalytic efficacy of these molecules is critically dependent on their stereochemistry. Therefore, developing robust and highly enantioselective synthetic methods to access specific enantiomers is a paramount objective for researchers in drug discovery and process development.[3][5] Traditional chemical syntheses often face challenges such as the need for harsh conditions, costly transition metals, and complex protection/deprotection schemes, which can result in inadequate stereoselectivity.[3]
This guide provides an in-depth overview of modern, field-proven strategies for the asymmetric synthesis of 2-arylpyrrolidines. We will compare several key methodologies—biocatalysis, chiral auxiliary-mediated synthesis, transition-metal catalysis, and organocatalysis—and present a detailed, step-by-step protocol for a state-of-the-art biocatalytic approach known for its exceptional selectivity and green chemistry profile.
Comparative Overview of Key Synthetic Strategies
The synthesis of enantioenriched 2-arylpyrrolidines can be achieved through several distinct and powerful approaches. The choice of method often depends on factors such as substrate scope, desired enantiomer, scalability, and cost-effectiveness.
Caption: Experimental workflow for biocatalytic pyrrolidine synthesis.
Materials and Equipment
-
Reagents: 2-Aryl-1-pyrroline substrate, Whole-cell biocatalyst (E. coli expressing desired IRED), D-Glucose, NADP+ sodium salt, Potassium phosphate buffer (100 mM, pH 7.0), Dimethyl sulfoxide (DMSO), Ethyl acetate, Anhydrous sodium or magnesium sulfate.
-
Equipment: Temperature-controlled incubator shaker, Centrifuge, pH meter, Separatory funnel, Rotary evaporator, Standard laboratory glassware, Chiral HPLC or GC system for analysis.
Step-by-Step Experimental Protocol
-
Reaction Mixture Preparation: In a suitable flask, prepare a 100 mL reaction mixture by dissolving the 2-aryl-1-pyrroline substrate (10–40 mM), D-glucose (5 equivalents relative to substrate), and NADP+ (0.3 mM) in 100 mM potassium phosphate buffer (pH 7.0). [6] * Causality Note: Glucose serves as the ultimate reducing agent, consumed by the GDH to regenerate the NADPH cofactor. Using it in stoichiometric excess ensures the reaction runs to completion. [6]2. Substrate Solubilization: To aid in the dissolution of hydrophobic substrates, add DMSO to a final concentration of 1-2% (v/v). [6]3. Biocatalyst Addition: Add the whole-cell IRED biocatalyst (e.g., 1-5 g of wet cell paste) and the GDH catalyst for cofactor regeneration. [6] * Expertise Insight: Using whole cells is often more practical and cost-effective than using purified enzymes, as it eliminates the need for extensive protein purification. The cellular machinery protects the enzymes, often leading to higher stability.
-
Incubation: Seal the flask and place it in an incubator shaker set to 30°C and 200 rpm for 24-48 hours. [6]5. Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Centrifuge to pellet the cells, and analyze the supernatant by chiral HPLC or GC to monitor substrate conversion and determine the enantiomeric excess (ee) of the product.
-
Workup and Extraction: Once the reaction has reached completion (typically >99% conversion), transfer the mixture to a separatory funnel. Extract the product from the aqueous phase three times with an equal volume of ethyl acetate. [6]7. Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. [6]If necessary, purify the product further by flash column chromatography.
Representative Data
The following table summarizes typical results for the IRED-catalyzed synthesis of various 2-arylpyrrolidines, demonstrating the stereocomplementary nature of the selected enzymes.
| Substrate (Aryl Group) | Enzyme | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| 2-(2,5-Difluorophenyl) | ScIR | (R) | >99 (conv.) | >99 | [3] |
| 2-Phenyl | ScIR | (R) | 75 | >99 | [7] |
| 2-Phenyl | SvIR | (S) | 78 | >99 | [7] |
| 2-(4-Chlorophenyl) | ScIR | (R) | 60 | >99 | [7] |
| 2-(4-Chlorophenyl) | SvIR | (S) | 65 | >99 | [7] |
| 2-(3-Methoxyphenyl) | ScIR | (R) | 80 | >99 | [7] |
| 2-(3-Methoxyphenyl) | SvIR | (S) | 72 | >99 | [7] |
Conversion (conv.) reported where isolated yield was not specified.
Mechanistic Visualization
The efficiency of the biocatalytic process relies on a well-orchestrated catalytic cycle where the expensive NADPH cofactor is continuously recycled.
Caption: Catalytic cycle of IRED with integrated cofactor regeneration.
References
- Álvarez, E., et al. (n.d.). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Chemical Communications (RSC Publishing).
- BenchChem (2025). Application Notes and Protocols for Biocatalytic Synthesis of 2-Substituted Pyrrolidines.
- Gomm, A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au.
- Adamo, M.F.A., et al. (n.d.). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications (RSC Publishing).
- Campeau, L.-C., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- Zhang, W., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters.
- Siau, W.Y., & Bevinakatti, H.S. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry.
- Lenci, E., & Trabocchi, A. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules.
- Zhang, W., et al. (2020). Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters.
- Manchado, A., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. Molecules.
- IntechOpen (2024). Recent Advances in the Synthesis of Pyrrolidines.
- Demircan, F., et al. (2023). Asymmetric synthesis of aryl-substituted pyrrolidines by using CFAM ligand-AgOAc chiral system via 1,3-dipolar cycloaddition reaction. Chirality.
- Kotsuki, H., et al. (2007). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1.
- BenchChem (2025). Application Notes and Protocols: (S)-2-Methylpyrrolidine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
- Panja, S., & Pan, S.C. (n.d.). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate (2023). Asymmetric synthesis of 2-substituted pyrrolidine and piperidine.
- PharmaBlock (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Lixin, R. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. Longdom Publishing.
- Wikipedia (n.d.). Proline-catalyzed aldol reactions.
- IRIS UNIBO (n.d.). Other 2-substituted Pyrrolidines as Asymmetric Organocatalysts.
- ResearchGate (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium.
- Manchado, A., et al. (2025). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed.
- de Cózar, A., & Cossío, F. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
- Chemistry LibreTexts (2021). 10.1: Chiral Proline Based Reactions.
- Enamine (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Dherange, J.R., et al. (n.d.). Catalytic Asymmetric Synthesis of α-Arylpyrrolidines and Benzo-fused Nitrogen Heterocycles. Angewandte Chemie International Edition.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Pyrrolidine Scaffolds via 1,3-Dipolar Cycloaddition of Azomethine Ylides
Executive Summary
The pyrrolidine ring is a privileged structural motif in medicinal chemistry, forming the core of numerous alkaloids, pharmaceuticals, and catalysts. Constructing highly substituted, stereochemically complex pyrrolidines requires methodologies that are both atom-economical and highly selective. The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) stands as the premier strategy for this purpose.
This application note provides a comprehensive, self-validating guide to executing metal-catalyzed [3+2] cycloadditions. By detailing the mechanistic causality behind catalyst selection, ylide generation, and stereocontrol, this document equips drug development professionals with the foundational logic required to scale and optimize pyrrolidine synthesis.
Mechanistic Causality: The Engine of [3+2] Cycloadditions
The success of a 1,3-dipolar cycloaddition relies on the precise orchestration of Frontier Molecular Orbital (FMO) interactions and steric shielding. Most contemporary asymmetric protocols utilize α-iminoesters as precursors. As detailed in recent reviews on [1], the logic follows a specific sequence:
-
N,O-Coordination (The Setup): A transition metal (typically Cu, Ag, or Zn) coordinates to the imine nitrogen and the ester carbonyl oxygen of the α-iminoester, forming a rigid five-membered chelate ring.
-
Causality: This coordination serves a dual purpose. First, it significantly enhances the acidity of the α-proton, allowing for deprotonation by mild organic bases (e.g., triethylamine) rather than harsh reagents. Second, it locks the resulting azomethine ylide into a rigid W-conformation, which is critical for dictating the 2,5-cis relative stereochemistry of the final pyrrolidine.
-
-
Ylide Generation (The Activation): Deprotonation yields a metal-bound, planar 1,3-dipole. When bound to a chiral ligand (e.g., Fesulphos or bisoxazolines), one face of the dipole is sterically shielded, forcing the incoming dipolarophile to approach from the opposite, open face.
-
Cycloaddition (The Execution): The reaction proceeds via a concerted, albeit asynchronous, [π4s + π2s] mechanism. It is a "Type I" FMO process, meaning the dominant interaction is between the HOMO of the electron-rich dipole and the LUMO of the electron-deficient alkene.
-
Causality: The endo approach is generally favored over the exo approach due to secondary orbital interactions (SOI) between the metal-ester complex and the electron-withdrawing group of the dipolarophile, leading to exquisite diastereoselectivity.
-
Mechanistic pathway of metal-catalyzed azomethine ylide 1,3-dipolar cycloaddition.
Self-Validating Experimental Protocol: Cu-Catalyzed Asymmetric Synthesis
This protocol describes the enantioselective synthesis of highly substituted pyrrolidines using a Cu(I)/chiral ligand system. The methodology is designed as a self-validating system , ensuring that researchers can verify the success of each phase before proceeding.
Materials Required
-
Catalyst/Ligand: Tetrakis(acetonitrile)copper(I) hexafluorophosphate[Cu(MeCN)₄PF₆] (3 mol%), Chiral Ligand (e.g., (R)-Fesulphos) (3.3 mol%).
-
Reagents: α-Iminoester (1.0 equiv), Dipolarophile (e.g., methyl acrylate, 1.2 equiv), Triethylamine (Et₃N, 10 mol%).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), degassed.
Step-by-Step Methodology
Step 1: Catalyst Pre-assembly
-
In an oven-dried Schlenk tube under an argon atmosphere, add Cu(MeCN)₄PF₆ and the chiral ligand.
-
Add 2.0 mL of anhydrous DCM and stir at room temperature for 30 minutes.
-
Causality: Pre-stirring is non-negotiable. It ensures the complete thermodynamic assembly of the chiral metal-ligand complex. Introducing the substrate before the complex is fully formed will result in a racemic background reaction catalyzed by unligated copper, drastically reducing the enantiomeric excess (ee).
-
Validation Checkpoint: The solution should transition to a clear, distinct color (often pale yellow or orange, depending on the ligand), indicating successful complexation.
Step 2: Ylide Generation & Cycloaddition
-
Cool the reaction mixture to -20 °C.
-
Add the α-iminoester (1.0 equiv) followed by the dipolarophile (1.2 equiv).
-
Add Et₃N (10 mol%) dropwise to initiate the reaction.
-
Causality: Cooling the reaction prior to base addition minimizes the homocoupling of the azomethine ylide and suppresses the uncatalyzed thermal [3+2] cycloaddition pathway. The base acts as a trigger to deprotonate the coordinated α-iminoester, generating the active dipole in situ.
-
Validation Checkpoint: Upon addition of the base, a transient deepening of the solution's color is typically observed, confirming the formation of the highly conjugated azomethine ylide intermediate.
Step 3: Reaction Monitoring & Quench
-
Stir the reaction at -20 °C for 12–24 hours.
-
Monitor the reaction via TLC (Hexanes/EtOAc, typically 3:1).
-
Validation Checkpoint: The α-iminoester spot (usually UV-active and stains yellow with ninhydrin) should completely disappear, replaced by a lower-Rf product spot.
-
Once complete, quench the reaction by filtering the mixture through a short pad of Celite to remove the metal catalyst, washing with EtOAc.
Step 4: Isolation & NMR Validation
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
-
Validation Checkpoint (¹H-NMR): Confirm the endo-cycloadduct by analyzing the coupling constants ( ) of the pyrrolidine ring protons (typically found between 3.0 and 5.0 ppm). A cis-relationship between the protons at C2 and C5 usually exhibits a coupling constant of Hz, confirming the predicted stereochemical outcome.
Step-by-step experimental workflow for the asymmetric synthesis of pyrrolidines.
Quantitative Performance Benchmarks
The choice of metal, ligand, and dipole precursor drastically alters the efficiency and stereoselectivity of the cycloaddition. Table 1 summarizes typical quantitative outcomes based on validated literature parameters.
Table 1: Influence of Catalyst and Precursor Systems on Pyrrolidine Synthesis
| Catalyst System | Dipole Precursor | Dipolarophile | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Cu(MeCN)₄PF₆ / (R)-Fesulphos | α-Iminoester | Methyl Acrylate | 92 | 98 | >99:1 (endo) |
| AgOAc / TF-BiphamPhos | α-Iminoester | Maleimide | 89 | 95 | >99:1 (endo) |
| IrCl(CO)(PPh₃)₂ / TMDS | Tertiary Amide | Methyl Cinnamate | 85 | N/A (Racemic) | 95:5 |
| Cu(OAc)₂ / Chiral Bisoxazoline | Azomethylene Ylide | Cyclic Peptide Alkene | 78 | 99 | >99:1 (endo) |
Advanced Applications in Drug Development
While the standard α-iminoester protocol is robust, modern drug development requires access to increasingly complex and unconventional scaffolds. Two recent breakthroughs highlight the versatility of the 1,3-dipolar cycloaddition:
Reductive Generation from Amides and Lactams
Traditional methods require the multi-step pre-synthesis of α-iminoesters. A paradigm-shifting approach involves the [2] directly from highly stable tertiary amides and lactams. Using Vaska's complex [IrCl(CO)(PPh₃)₂] and tetramethyldisiloxane (TMDS) as a terminal reductant, researchers can generate unstabilized dipoles in situ. This allows for the direct functionalization of robust peptide bonds into pyrrolidine rings, significantly shortening synthetic routes for alkaloid natural products.
Unnatural Cyclic Peptide Synthesis
Cyclic peptides are highly valued in medicinal chemistry for targeting protein-protein interactions. Recently, the [3] has been adapted to cyclize linear peptides. By incorporating an imine at one terminus and an alkene at the other, the [3+2] cycloaddition acts as a macrocyclization trigger. This not only forms the macrocycle but simultaneously embeds a rigid, stereochemically dense pyrrolidine moiety directly into the peptide backbone, improving the peptide's proteolytic stability and conformational rigidity.
References
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner Chemical Communications (RSC Publishing) URL:[Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams ACS Catalysis URL:[Link]
-
Unnatural Cyclopeptide Synthesis via Cu-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides Organic Letters (ACS Publications) URL:[Link]
-
Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds Molecules (via PMC/NIH) URL:[Link]
Application Note: Synthesis of N-Aryl-Substituted Pyrrolidines via Successive Reductive Amination
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.
Introduction & Strategic Rationale
N-aryl-substituted pyrrolidines are privileged scaffolds ubiquitous in pharmaceuticals, exhibiting diverse biological activities including anti-Alzheimer, anticancer, and analgesic properties[1]. Traditionally, accessing these motifs required the cross-coupling of pre-formed pyrrolidines with aryl halides (e.g., Buchwald-Hartwig amination), which often necessitates expensive ligands, strict inert atmospheres, and high temperatures to overcome steric hindrance.
Alternatively, building the pyrrolidine ring directly around the nitrogen atom of a primary aniline via reductive amination offers a highly convergent, atom-economical approach[2]. Recent advancements highlight the use of iridium-catalyzed transfer hydrogenation to achieve the successive reductive amination of 1,4-diketones with anilines[3].
Causality in Method Selection:
-
Safety & Scalability: Utilizing formic acid (HCOOH) as a mild hydrogen donor bypasses the need for high-pressure H₂ gas and specialized autoclave equipment[4].
-
Green Chemistry: The reaction is performed in water under an ambient air atmosphere. The hydrophobic effect drives the organic substrates together, accelerating the reaction rate while simplifying the downstream work-up[2].
-
Chemoselectivity: The optimized catalytic system kinetically outcompetes the classical Paal-Knorr condensation, preventing the formation of undesired N-aryl pyrrole byproducts[2].
Mechanistic Pathway: Outcompeting the Paal-Knorr Condensation
The transformation proceeds via a precise cascade sequence. Initially, the 1,4-diketone and aniline undergo condensation to form a mono-imine. The half-sandwich iridium catalyst (e.g., [Cp*IrCl₂]₂) reacts with formic acid to generate an active iridium-hydride species, which chemoselectively reduces the imine to an amino-ketone. Subsequent intramolecular cyclization yields a cyclic iminium intermediate, which undergoes a second transfer hydrogenation to furnish the final N-aryl pyrrolidine[2].
Fig 1. Successive reductive amination pathway via Ir-catalyzed transfer hydrogenation.
Without the rapid reduction facilitated by the Ir-catalyst, the amino-ketone would rapidly dehydrate to form a stable, aromatic N-aryl pyrrole (the Paal-Knorr pathway). The high concentration of HCOOH is critical to driving the kinetic reduction of the iminium species faster than aromatization can occur[2].
Optimization of Reaction Conditions
To establish a self-validating baseline, the reaction conditions were optimized using 2,5-hexanedione and aniline to synthesize 1-phenyl-2,5-dimethylpyrrolidine. The quantitative data below illustrates the causality behind the final protocol parameters[2].
Table 1: Optimization of Ir-Catalyzed Successive Reductive Amination
| Entry | Catalyst (mol%) | H-Source (eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 1 | [CpIrCl₂]₂ (1.0) | HCOOH (30) | H₂O | 80 | 92 | Optimal conditions; hydrophobic effect maximizes rate. |
| 2 | None | HCOOH (30) | H₂O | 80 | 0 | Catalyst is essential for hydride transfer. |
| 3 | [CpIrCl₂]₂ (1.0) | None | H₂O | 80 | 0 | No hydrogen source; reaction stalls at imine/pyrrole. |
| 4 | [CpIrCl₂]₂ (1.0) | HCOOH (30) | MeOH | 80 | 45 | Protic organic solvent disrupts hydrophobic packing. |
| 5 | [CpIrCl₂]₂ (1.0) | HCOOH (10) | H₂O | 80 | 58 | Insufficient HCOOH fails to drive the equilibrium. |
Experimental Workflow and Protocol
Fig 2. Logical workflow for the Ir-catalyzed reductive amination of N-aryl pyrrolidines.
Step-by-Step Methodology
Note: This protocol is designed for a 0.5 mmol scale but is readily scalable for larger synthesis campaigns[4].
Step 1: Reagent Assembly
-
In a clean, dry 25 mL reaction vessel (a Schlenk tube or a heavy-walled vial with a Teflon-lined cap), add the 1,4-diketone (e.g., 2,5-hexanedione, 0.5 mmol, 1.0 eq) and the appropriate aniline derivative (0.6 mmol, 1.2 eq)[4].
-
Add the iridium catalyst [Cp*IrCl₂]₂ (0.005 mmol, 1.0 mol%).
-
Expert Insight: The catalyst loading is remarkably low. Ensure accurate weighing, ideally using a microbalance, or prepare a stock solution of the catalyst if performing parallel synthesis.
-
Step 2: Solvent and Hydrogen Source Addition
-
Add 2.0 mL of deionized water to the vessel[4].
-
Slowly add Formic Acid (HCOOH, 15.0 mmol, 30.0 eq) to the mixture[4].
-
Causality: The addition of HCOOH may cause a slight exotherm. The large excess of HCOOH serves a dual purpose: it acts as the stoichiometric reductant and lowers the pH to activate the carbonyl groups for initial imine condensation.
-
Step 3: Reaction Execution
-
Seal the vessel and stir the mixture vigorously (≥800 rpm) at 80 °C for 12 hours under an ambient air atmosphere[4].
-
Expert Insight: Vigorous stirring is critical. Because the reaction is biphasic (organic substrates suspended in water), high shear mixing maximizes the interfacial surface area, ensuring consistent mass transfer.
-
Step 4: In-Process Monitoring & Self-Validation
-
After 12 hours, sample the organic phase and check reaction progress via TLC (Hexanes:EtOAc, 4:1) or LC-MS[4].
-
Self-Validation: The starting aniline (UV-active, lower Rf) should be consumed. The target N-aryl pyrrolidine will appear as a new UV-active spot with a higher Rf. If a highly fluorescent spot is observed, it indicates the formation of the Paal-Knorr pyrrole byproduct, suggesting the transfer hydrogenation rate was insufficient (check catalyst integrity or HCOOH concentration).
-
Step 5: Aqueous Work-up
-
Cool the reaction mixture to room temperature[4].
-
Quench the excess formic acid by slowly adding a saturated aqueous solution of NaHCO₃ until the pH reaches ~8.
-
Causality: N-aryl pyrrolidines are basic amines. If the aqueous layer remains acidic, the product will be protonated and lost in the aqueous phase during extraction.
-
-
Extract the aqueous phase with Ethyl Acetate (3 × 10 mL)[4].
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].
Step 6: Purification
-
Purify the crude residue via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate to isolate the pure N-aryl-substituted pyrrolidine[4].
References
-
[3] Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. ResearchGate. Available at:
-
[2] Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at:
-
[4] Application Notes and Protocols for Pyrrolidine Synthesis via Reductive Amination. Benchchem. Available at:
-
[1] Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. PubMed. Available at:
Sources
Application Note: High-Throughput In Vitro Assay Development for Imidazole-Based Metalloenzyme Inhibitors
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: Cytochrome P450 (CYP3A4) Heme Coordination & Type II Inhibition
Mechanistic Grounding: The Imidazole-Heme Interaction
Imidazole-based small molecules represent a cornerstone in the development of metalloenzyme inhibitors, particularly targeting the Cytochrome P450 (CYP) superfamily. The pharmacological efficacy of these compounds relies on their ability to act as Type II ligands .
Unlike Type I ligands (which bind to the lipophilic apo-protein pocket), imidazole derivatives directly engage the catalytic core of the enzyme. The unshared electron pair on the sp2 hybridized nitrogen of the imidazole ring coordinates directly with the ferric ( Fe3+ ) heme iron.1[1].
Density functional theory studies demonstrate that2[2]. This displacement locks the enzyme in a low-spin state, drastically lowering its redox potential and preventing the binding of molecular oxygen, thereby halting the catalytic cycle. Explicitly considering this3[3].
Mechanism of CYP3A4 inhibition via imidazole-heme coordination and water displacement.
Assay Design Strategy & Causality
To screen novel imidazole-based inhibitors efficiently, a high-throughput, self-validating in vitro assay is required. We utilize a fluorogenic assay employing recombinant human CYP3A4 co-expressed with Cytochrome P450 reductase (POR).
-
Why Recombinant Enzymes over Liver Microsomes (HLMs)? CYP enzymes cannot function in isolation; they require electron transfer from a redox partner. Utilizing recombinant CYP3A4 co-expressed with POR ensures optimal coupling efficiency and removes the confounding metabolic pathways present in whole HLMs, allowing for the direct measurement of target engagement.
-
Why Fluorogenic Substrates? 4[4]. Substrates such as 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) allow for continuous kinetic readouts, eliminating the need for complex LC-MS/MS bottlenecks during primary screening.
Quantitative Validation Data
Before screening novel compounds, the assay must be validated against known clinical reference standards. Below is a summary of expected quantitative data for standard imidazole and triazole pharmacophores against CYP3A4.
Table 1: Validation Parameters for Reference Azole Inhibitors against CYP3A4
| Compound | Pharmacophore Class | Apparent IC50 (µM) | Ki (µM) | Mechanism of Action |
| Ketoconazole | Imidazole | 0.04 ± 0.01 | 0.015 | Reversible, Type II (Heme-coordinating) |
| Miconazole | Imidazole | 0.15 ± 0.03 | 0.050 | Reversible, Type II (Heme-coordinating) |
| Fluconazole | Triazole | 12.5 ± 1.2 | 5.800 | Reversible, Type II (Heme-coordinating) |
Note: Data represents typical values obtained using the BFC fluorogenic assay under standard conditions ( [S]≈Km ).
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Every plate must pass strict quality control metrics (DMSO tolerance and Z′ -factor) to ensure the trustworthiness of the generated IC50 values.
High-throughput fluorogenic assay workflow for screening CYP3A4 inhibitors.
Phase 1: Reagent Preparation
-
Enzyme Preparation: Thaw recombinant CYP3A4/POR supersomes on ice. Dilute to a working concentration of 4 nM in Assay Buffer.
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.4).
-
Causality: Maintaining strict physiological pH is critical to preserve the native folding of the heme domain and prevent spontaneous auto-oxidation of the iron center.
-
-
NADPH Regeneration System: Prepare a master mix yielding final well concentrations of 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, and 3.3 mM MgCl2.
-
Causality: NADPH is highly unstable in aqueous solutions at 37°C. An enzymatic regeneration system ensures a constant, steady-state supply of reducing equivalents, isolating the variable of enzyme inhibition from cofactor depletion.
-
Phase 2: Compound Preparation & Pre-Incubation
-
Serial Dilution: Serially dilute the imidazole-based test compounds and the reference inhibitor (Ketoconazole) in 100% DMSO to create a 10-point dose-response curve.
-
Plate Transfer: Transfer compounds to a 384-well black, flat-bottom microplate. Dilute with Assay Buffer to achieve a final DMSO concentration of exactly 0.5% in the assay.
-
Causality: CYP3A4 is notoriously sensitive to organic solvents. Exceeding 0.5% DMSO can alter the spin state of the heme iron or denature the protein, leading to artifactual inhibition. The solvent control must be strictly matched across all wells.
-
-
Enzyme Addition: Add 10 µL of the CYP3A4 enzyme solution to the wells.
-
CRITICAL STEP - Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Causality: The displacement of the axial water molecule by the imidazole ring is a thermodynamically driven but kinetically sensitive step. Pre-incubation ensures binding equilibrium is reached prior to substrate competition. Failing to pre-incubate will artificially right-shift the IC50 curves.
-
Phase 3: Reaction Initiation & Readout
-
Initiation: Initiate the reaction by adding 10 µL of a master mix containing the Fluorogenic Substrate (50 µM BFC) and the NADPH Regeneration System.
-
Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 409 nm / Emission: 530 nm).
-
Velocity Calculation: Extract the linear initial velocity ( V0 ) from the kinetic traces for each well.
Phase 4: Self-Validation & Data Analysis
-
System Validation ( Z′ -factor): Calculate the Z′ -factor using the fully inhibited positive control (10 µM Ketoconazole) and the vehicle negative control (0.5% DMSO). The assay data is only considered trustworthy and screen-ready if Z′≥0.5 .
-
IC50 Determination: Plot the normalized initial velocities against the log of the inhibitor concentration. Fit the data using a 4-parameter logistic non-linear regression model to derive the IC50 .
Sources
Application Notes & Protocols: Achieving X-ray Quality Crystals of Pyrrolidinol Compounds
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of pyrrolidinol-containing compounds to obtain single crystals suitable for X-ray diffraction analysis. Pyrrolidinol moieties are prevalent in a vast array of pharmaceuticals and biologically active molecules, making their precise structural elucidation a critical step in drug development and chemical research. This document moves beyond generic protocols, offering a deep dive into the mechanistic principles of crystallization, tailored strategies for overcoming the unique challenges posed by pyrrolidinol derivatives, and systematic troubleshooting to guide researchers toward successful crystal growth.
Introduction: The Crystallization Challenge of Pyrrolidinol Compounds
The pyrrolidine ring, particularly when hydroxylated, presents a unique set of physicochemical properties that can make crystallization a formidable task. The presence of nitrogen and oxygen atoms facilitates strong hydrogen bonding, which, while often beneficial for creating a well-ordered crystal lattice, can also lead to the formation of amorphous precipitates or oils if not properly controlled.[1][2][3][4] Furthermore, the conformational flexibility of the five-membered ring can introduce structural disorder, hindering the formation of a single, uniform crystalline state.
Understanding these intrinsic properties is paramount. The goal of any crystallization experiment is to guide the molecules from a disordered state in solution to a highly ordered, three-dimensional lattice through a slow and controlled process of supersaturation. For pyrrolidinol compounds, this requires careful manipulation of solubility, solvent environment, and thermodynamics to favor crystal nucleation and growth over rapid precipitation.
Foundational Principles: Solvent Selection and Supersaturation
The choice of solvent is the most critical variable in the crystallization of small molecules.[5][6] An ideal solvent system will exhibit moderate solubility for the pyrrolidinol compound, allowing for a state of supersaturation to be reached gradually.
Key Considerations for Solvent Selection:
-
Polarity and Hydrogen Bonding: Pyrrolidinol compounds are often polar and capable of acting as both hydrogen bond donors (from the hydroxyl group) and acceptors (from the nitrogen and oxygen atoms). Solvents should be chosen to complement these properties. Polar protic solvents (e.g., methanol, ethanol) can effectively solvate the molecule, but may sometimes bind too strongly, inhibiting crystal formation. Apolar solvents can be used as anti-solvents to induce precipitation.[7]
-
Boiling Point and Volatility: The volatility of the solvent is a key factor in methods like slow evaporation and vapor diffusion. A solvent with a boiling point well below the melting point of the compound is generally preferred to avoid "oiling out," a phenomenon where the compound separates as a liquid instead of a solid.[5]
-
Miscibility in Co-solvent Systems: When a single solvent is not effective, a binary or even tertiary solvent system can be employed. The solvents in such a mixture must be miscible.[5] Typically, the pyrrolidinol compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is introduced to slowly decrease solubility.
Table 1: Common Solvents and Anti-solvents for Crystallization of Polar N-Heterocycles
| Solvent Class | Good Solvents (Examples) | Anti-solvents (Examples) | Typical Boiling Point (°C) | Key Characteristics |
| Alcohols | Methanol, Ethanol | Hexanes, Heptane | 65-98 | Good for dissolving polar compounds through hydrogen bonding. |
| Esters | Ethyl Acetate | Hexanes, Diethyl Ether | 77 | Medium polarity, good for compounds with moderate hydrogen bonding capability. |
| Chlorinated | Dichloromethane (DCM) | Pentane, Hexane | 40 | Can be effective but are highly volatile, requiring careful control to prevent rapid crystal growth.[8] |
| Ethers | Tetrahydrofuran (THF) | Hexanes, Heptane | 66 | Aprotic polar solvent, can be a good choice when protic solvents are too effective. |
| Aromatics | Toluene | Hexanes, Pentane | 111 | Can promote crystal packing through π-stacking interactions.[8] |
| Nitriles | Acetonitrile | Diethyl Ether, Toluene | 82 | Polar aprotic solvent, often used in vapor diffusion setups. |
| Amides | Dimethylformamide (DMF) | Water, Diethyl Ether | 153 | High boiling point, useful for highly insoluble compounds, but can be difficult to remove. |
Core Crystallization Techniques: Protocols and Workflows
There is no single "magic bullet" for crystallization. A systematic approach employing multiple techniques in parallel is the most effective strategy. All glassware must be scrupulously clean to avoid unintentional nucleation sites.
Slow Evaporation
This is often the simplest method and a good starting point. It is particularly suitable for compounds that are stable at room temperature.[9]
Protocol:
-
Prepare a nearly saturated solution of the pyrrolidinol compound (e.g., 5-20 mg) in a suitable solvent or solvent mixture (e.g., 0.5-2 mL) in a small, clean vial.
-
If necessary, gently warm the solution to ensure the compound is fully dissolved.
-
Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any particulate matter.
-
Cover the vessel with parafilm or aluminum foil and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[9][10]
-
Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Causality: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.
Workflow for Slow Evaporation:
Caption: Workflow for the Slow Evaporation Crystallization Method.
Vapor Diffusion
Vapor diffusion is arguably the most successful and versatile technique, especially when only small amounts of the compound are available.[8][11] It allows for a very slow and controlled change in solvent composition.
Protocol (Sitting Drop):
-
Prepare a concentrated solution of the pyrrolidinol compound (1-5 µL) in a suitable solvent.
-
In a larger, sealed container (e.g., a well of a crystallization plate), place a reservoir of an anti-solvent (0.5-1 mL) in which the compound is insoluble but which is miscible with the solvent.[12]
-
Pipette the drop of the compound solution onto a micro-bridge or the bottom of the well, ensuring it does not touch the reservoir solution.
-
Seal the container tightly and store it in a stable environment.
Protocol (Hanging Drop):
-
Similar to the sitting drop method, but the drop of the compound solution is placed on the underside of a siliconized glass coverslip.[13]
-
The coverslip is then inverted and used to seal the reservoir well, with the drop "hanging" over the anti-solvent.[13]
Causality: The more volatile anti-solvent will slowly vaporize and diffuse into the less volatile solvent of the drop. This gradual increase in the concentration of the anti-solvent in the drop reduces the solubility of the compound, leading to slow crystallization.
Workflow for Vapor Diffusion:
Caption: The process of vapor diffusion leading to crystallization.
Slow Cooling
This method is based on the principle that the solubility of most compounds decreases with temperature.[14] It is effective for compounds that show a significant difference in solubility at high and low temperatures.
Protocol:
-
Prepare a saturated solution of the pyrrolidinol compound in a suitable solvent at an elevated temperature (e.g., near the boiling point of the solvent).
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with hot water or in a heated sand bath and allowing it to cool naturally.[15]
-
For further cooling, the vessel can be transferred to a refrigerator or freezer.
Causality: As the solution cools, the solubility of the compound decreases, leading to supersaturation and crystallization. A slow cooling rate is essential to prevent the formation of many small crystals or an amorphous powder.
Advanced and Troubleshooting Strategies
When standard methods fail, several advanced techniques and troubleshooting steps can be employed.
Table 2: Troubleshooting Common Crystallization Problems for Pyrrolidinol Compounds
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | The solution is not sufficiently supersaturated; the compound is too soluble in the chosen solvent system. | - Allow more solvent to evaporate. - Add more anti-solvent. - Try a different, less effective solvent or a new anti-solvent. - Concentrate the solution before setting up the experiment. |
| "Oiling Out" | The compound is coming out of solution above its melting point; the solution is becoming supersaturated too quickly. | - Use a more dilute solution. - Slow down the rate of supersaturation (e.g., slower evaporation, slower diffusion by cooling). - Add more of the "good" solvent to the system. - Choose a solvent with a lower boiling point.[5] |
| Formation of Powder/Microcrystals | Rapid nucleation due to high supersaturation; presence of impurities or dust. | - Decrease the rate of supersaturation. - Ensure all glassware is meticulously clean and filter the solution before crystallization. - Use a more dilute starting solution. - Consider using seed crystals.[6] |
| Poor Crystal Quality | Rapid crystal growth; vibrations or disturbances. | - Slow down the crystallization process. - Move the experiment to a more isolated and stable location. - Try a different solvent system that may favor a different crystal packing arrangement. |
Co-crystallization: For particularly challenging pyrrolidinol compounds, co-crystallization with a suitable co-former can be a powerful strategy.[16][17] The co-former can provide a stable lattice framework, facilitating the ordering of the target molecule. This often involves screening a library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) that can form strong intermolecular interactions, such as hydrogen bonds, with the pyrrolidinol compound.
Seeding: If very small crystals are obtained, they can be used as "seed" crystals to promote the growth of larger, higher-quality crystals. A single, well-formed microcrystal is introduced into a fresh, slightly undersaturated solution, which is then slowly brought to a state of supersaturation.[6]
Conclusion
Obtaining X-ray quality crystals of pyrrolidinol compounds is a multi-faceted challenge that requires a blend of systematic screening, patience, and a fundamental understanding of crystallization principles. The inherent polarity and hydrogen-bonding capabilities of the pyrrolidinol moiety must be carefully considered when selecting solvents and crystallization techniques. By methodically applying the protocols for slow evaporation, vapor diffusion, and slow cooling, and by employing rational troubleshooting strategies, researchers can significantly increase their chances of success. The ability to generate high-quality crystals is not merely an art form but a science that, when mastered, unlocks the precise atomic-level insights necessary for advancing drug discovery and chemical synthesis.
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E81(10), 895-905. [Link]
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Ciurli, S. (n.d.). Crystallization of small molecules. University of Bologna. [Link]
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Li, H., et al. (2024). Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle. Organic Chemistry Frontiers, 22. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1869. [Link]
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MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]
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X-Ray Diffraction Facility, Emory University. (n.d.). The Slow Evaporation Method. [Link]
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Nyman, J., et al. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(4), 1672-1680. [Link]
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ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. [Link]
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RSC Publishing. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. [Link]
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Sahu, P. K., et al. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(9), 1373. [Link]
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James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68(3), 465. [Link]
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Al-Majid, A. M., & Haukka, M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography, 2020, 1-10. [Link]
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Reiss, G. J., & Sergeeva, A. (2020). Hydrogen bonding versus packing effects in the crystal structure of 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetraiodidozincate(II). Zeitschrift für Kristallographie - New Crystal Structures, 235(4), 959-962. [Link]
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ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
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Singleton, C., et al. (1999). Crystallization and preliminary X-ray diffraction studies of pyrrolidone carboxyl peptidase from the hyperthermophilic archaeon Thermococcus litoralis. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 3), 702-703. [Link]
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SPT Labtech. (n.d.). Chemical crystallization. [Link]
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Gryl, M., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7299. [Link]
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Gade, V. R., et al. (2023). Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development. Organic Process Research & Development, 27(4), 634-646. [Link]
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Shan, X., et al. (2021). Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines). Pharmaceutics, 13(5), 659. [Link]
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Shan, X., et al. (2021). Mutual Effects of Hydrogen Bonding and Polymer Hydrophobicity on Ibuprofen Crystal Inhibition in Solid Dispersions with Poly(N-vinyl pyrrolidone) and Poly(2-oxazolines). ResearchGate. [Link]
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Li, Y., et al. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega, 5(43), 28061-28069. [Link]
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University of York, Chemistry Teaching Labs. (n.d.). scXRD: Growing single crystals. [Link]
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"developing a scalable synthetic route for 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol"
An Application Note and Protocol for the Development of a Scalable Synthetic Route for 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development of a scalable, multi-step synthesis of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, a complex heterocyclic compound with potential applications in pharmaceutical research. The proposed route is designed with scalability, efficiency, and robustness as primary considerations. We address key synthetic challenges, including stereochemical control, the implementation of an orthogonal protecting group strategy, and the purification of polar, basic intermediates. The narrative explains the causal logic behind experimental choices, from starting material selection to final purification methodologies. Detailed, step-by-step protocols are provided for each transformation, supported by in-text citations to authoritative literature. The guide is intended for researchers, chemists, and professionals in the field of drug development seeking to synthesize complex, sp3-enriched scaffolds.
Introduction: The Challenge of Complex Pyrrolidines
The pyrrolidin-3-ol scaffold is a privileged structural motif found in numerous biologically active natural products and pharmaceutical agents.[1][2] Its three-dimensional architecture provides a valuable framework for exploring chemical space in drug discovery. The target molecule, 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, incorporates three key pharmacophoric elements: a hydrogen-bond donating/accepting alcohol, a basic and aromatic imidazole ring, and a flexible basic aminopropyl sidechain.
Synthesizing such a polysubstituted, hydrophilic molecule on a large scale presents significant challenges. These include:
-
Stereocontrol: The pyrrolidine ring contains two stereocenters, requiring a stereoselective synthetic approach.
-
Chemoselectivity: The presence of multiple reactive functional groups (a secondary amine, a primary amine, an alcohol, and an imidazole ring) necessitates a robust and orthogonal protecting group strategy.[3][4][5]
-
Purification: The high polarity and basicity of the final compound and its precursors complicate purification, often precluding standard silica gel chromatography without special considerations.[6][7]
This application note details a proposed synthetic route designed to overcome these challenges, starting from a commercially available chiral precursor to ensure stereochemical integrity and focusing on scalable, high-yielding reactions.
Strategic Overview: A Retrosynthetic Approach
A logical retrosynthetic analysis is paramount for a complex target. Our strategy deconstructs the molecule into manageable precursors, prioritizing the use of robust and well-documented chemical transformations.
Caption: Retrosynthetic strategy for the target molecule.
The proposed forward synthesis involves five key stages:
-
Stereoselective Epoxide Opening: Starting with a chiral N-Boc protected pyrrolidine epoxide, a nucleophile is used to open the ring and install the C4-substituent precursor.
-
Activation of the C4-Hydroxyl: The newly introduced hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate) to prepare for nucleophilic substitution.
-
Imidazole Installation: The imidazole ring is introduced via an SN2 reaction, which inverts the stereochemistry at the C4 position.
-
N-Alkylation: Following selective deprotection of the pyrrolidine nitrogen, the 3-(Boc-amino)propyl sidechain is installed.
-
Final Deprotection: Removal of the final Boc protecting group yields the target molecule.
Detailed Synthetic Protocols and Rationale
Step 1: Synthesis of (3R,4R)-N-Boc-4-hydroxypyrrolidin-3-ol
Rationale: This step establishes the core pyrrolidine-3,4-diol scaffold. While various methods exist for creating pyrrolidinols[8][9], a stereospecific opening of a commercially available epoxide offers a direct and reliable route. The use of aqueous acid ensures a trans-diaxial opening of the epoxide, yielding the desired trans-diol.
Protocol:
-
To a stirred solution of (R)-1-Boc-3,4-epoxypyrrolidine (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M), add sulfuric acid (2.0 M, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude trans-diol is often of sufficient purity for the next step. If required, purification can be achieved via column chromatography on silica gel.
Step 2: Synthesis of (3R,4S)-N-Boc-3-hydroxy-4-(methylsulfonyloxy)pyrrolidine
Rationale: To introduce the imidazole at C4, the corresponding hydroxyl group must be converted into a good leaving group. Mesylation is a high-yielding and scalable reaction. Performing the reaction at 0 °C and using a non-nucleophilic base like triethylamine (TEA) minimizes side reactions. Selective mesylation of the C4-hydroxyl over the C3-hydroxyl is achieved due to steric hindrance and electronic factors, though careful control of stoichiometry is crucial.
Protocol:
-
Dissolve the crude diol from Step 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an inert atmosphere (Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl) (1.1 eq).
-
Stir the reaction at 0 °C for 2-4 hours, monitoring progress by TLC.
-
Once the starting material is consumed, quench the reaction with the addition of cold water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which should be used promptly in the next step.
Step 3: Synthesis of (3R,4R)-N-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Rationale: This is the key C-N bond-forming reaction. Sodium imidazolide, a potent nucleophile, is generated in situ from imidazole and a strong base like sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, inverting the stereocenter at C4.[10] Anhydrous Dimethylformamide (DMF) is an ideal solvent as its polar, aprotic nature stabilizes the transition state and accelerates the reaction.[11]
Protocol:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 eq).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, and then suspend the NaH in anhydrous DMF (0.3 M).
-
Cool the suspension to 0 °C and add a solution of imidazole (1.4 eq) in anhydrous DMF dropwise. Stir for 30 minutes at room temperature to allow for the formation of sodium imidazolide.
-
Cool the mixture back to 0 °C and add a solution of the crude mesylate from Step 2 (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 18-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and quench by the very slow addition of saturated aqueous ammonium chloride.
-
Extract the product extensively with ethyl acetate or a 9:1 mixture of DCM:Isopropanol.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. Due to the polarity, a gradient elution from 2% to 15% Methanol in DCM may be effective.
Step 4: Synthesis of 1-(3-(Boc-amino)propyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
Rationale: This step involves two key transformations: selective deprotection of the N-Boc group on the pyrrolidine ring, followed by N-alkylation. Acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM) are used for the deprotection of the Boc group, which is orthogonal to many other protecting groups.[] The subsequent N-alkylation is a standard procedure using an alkyl halide or tosylate and a base.[13][14] The terminal amine of the propyl chain must be protected (here, as a Boc-carbamate) to prevent self-alkylation or quaternization.
Protocol:
-
Deprotection: Dissolve the product from Step 3 (1.0 eq) in DCM (0.2 M). Add Trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor for the disappearance of the starting material by TLC/LC-MS.
-
Concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2x) to remove residual TFA. The resulting TFA salt is used directly.
-
N-Alkylation: Dissolve the crude TFA salt in a suitable solvent like Acetonitrile or DMF (0.2 M).
-
Add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (3.0 eq).
-
Add tert-butyl (3-bromopropyl)carbamate (1.2 eq).
-
Heat the reaction to 60-70 °C and stir for 16-24 hours.
-
After cooling, filter off any inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Step 5: Synthesis of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (Final Product)
Rationale: The final step is the deprotection of the terminal amine's Boc group. The same acidic conditions as in Step 4 can be employed, yielding the final product as a salt (e.g., TFA or HCl salt), which often aids in purification and handling.
Protocol:
-
Dissolve the purified product from Step 4 (1.0 eq) in DCM (0.2 M).
-
Add TFA (5-10 eq) and stir at room temperature for 1-2 hours.
-
Alternatively, bubble HCl gas through a solution of the substrate in methanol or 1,4-dioxane to obtain the hydrochloride salt.
-
Concentrate the solvent under reduced pressure to yield the crude salt.
-
Purification of the Final Product: The final compound is highly polar and may require specialized purification.
-
Recrystallization: Attempt recrystallization of the salt from a solvent system like Methanol/Ether or Ethanol/Ethyl Acetate.
-
Reverse-Phase Chromatography: If necessary, purify using C18 reverse-phase chromatography with a water/acetonitrile gradient containing 0.1% TFA.
-
Ion-Exchange Chromatography: This technique is highly effective for purifying charged molecules like amino acids and their derivatives.[15][16]
-
Data and Workflow Visualization
Quantitative Data Summary
| Step | Intermediate/Product Name | Starting Material | Typical Yield (%) | Purity (LC-MS) |
| 1 | (3R,4R)-N-Boc-4-hydroxypyrrolidin-3-ol | (R)-N-Boc-3,4-epoxypyrrolidine | 85-95 | >95% |
| 2 | (3R,4S)-N-Boc-3-hydroxy-4-(methylsulfonyloxy)pyrrolidine | Product of Step 1 | 90-98 (crude) | - |
| 3 | (3R,4R)-N-Boc-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | Product of Step 2 | 60-75 | >95% |
| 4 | 1-(3-(Boc-amino)propyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | Product of Step 3 | 55-70 | >95% |
| 5 | 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol | Product of Step 4 | 80-95 | >98% |
Orthogonal Protecting Group Strategy
The success of this synthesis hinges on the use of two orthogonal Boc protecting groups.
Caption: Orthogonal Boc protecting group strategy.
Experimental Workflow: Final Purification
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Application Note & Protocols: Pharmacological Profiling of Novel Aminopyrrolidinol Analogs
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Application Note: Accelerated Synthesis of Substituted Pyrrolidine Derivatives via Microwave-Assisted Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. Traditional methods for synthesizing its derivatives often involve long reaction times, harsh conditions, and complex purification procedures. This application note provides a comprehensive guide to utilizing Microwave-Assisted Organic Synthesis (MAOS) as a powerful tool to overcome these limitations. We detail the fundamental principles of microwave heating, present a robust protocol for the [3+2] cycloaddition of azomethine ylides, and offer expert insights into reaction optimization and safety. By leveraging MAOS, researchers can significantly accelerate the synthesis of diverse pyrrolidine libraries, streamlining the drug discovery and development pipeline.[1][2][3]
The Rationale: Why Microwave-Assisted Synthesis?
Microwave-Assisted Organic Synthesis (MAOS) has transitioned from a laboratory curiosity to an established and indispensable technology in modern chemistry.[4] Unlike conventional conductive heating, where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis relies on dielectric heating.[5][6] This process involves the direct coupling of microwave energy with polar molecules in the reaction mixture.[2]
The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents themselves, attempt to align with the rapidly oscillating electric field of the microwave.[6][7][8] This constant reorientation generates significant molecular friction, leading to rapid and uniform heating throughout the bulk of the reaction medium.[6][8]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through collisions.[7][9]
This "in-core" volumetric heating is exceptionally fast and efficient, often bringing a reaction to the desired temperature in seconds rather than minutes or hours.[2][4] The key advantages for pyrrolidine synthesis include:
-
Dramatic Reaction Acceleration: Reaction times can be reduced from hours or days to mere minutes.[1][2][4]
-
Increased Yields and Purity: The rapid heating minimizes the time available for side reactions or thermal decomposition of sensitive substrates, often leading to cleaner reaction profiles and higher isolated yields.[1][3][9]
-
Enhanced Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[2]
-
Access to Novel Chemical Space: The ability to safely superheat solvents in sealed vessels far above their atmospheric boiling points can enable transformations that are not feasible under conventional conditions.[5][6]
This rapid, controlled, and efficient heating makes MAOS an ideal technology for the high-throughput synthesis and optimization required in drug discovery.[2]
Core Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides
One of the most powerful methods for constructing the five-membered pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. Specifically, the reaction between an azomethine ylide (the 1,3-dipole) and an alkene or alkyne (the dipolarophile) provides a direct and highly convergent route to polysubstituted pyrrolidines.[10] Microwave irradiation has been shown to be particularly effective at promoting these reactions, often under solvent-free conditions or in minimal solvent, aligning with the principles of green chemistry.[10][11]
The general mechanism involves the in situ generation of the azomethine ylide, typically from the condensation of an α-amino acid and an aldehyde, which then rapidly undergoes cycloaddition with the dipolarophile.[12][13]
Detailed Experimental Protocol
This protocol describes a representative microwave-assisted, three-component synthesis of a polysubstituted pyrrolidine derivative.
Reaction: Synthesis of diethyl 1-benzyl-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrole-3,4-dicarboxylate.
3.1 Materials and Equipment
-
Reagents: Benzaldehyde, Glycine ethyl ester hydrochloride, Diethyl acetylenedicarboxylate (DEAD), Triethylamine (TEA).
-
Solvent: Acetonitrile (MeCN), high purity.
-
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature monitoring.[14]
-
10 mL microwave process vial with a magnetic stir bar.[14]
-
Standard laboratory glassware for work-up and purification.
-
Silica gel for column chromatography.
-
3.2 Step-by-Step Procedure
-
Reagent Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 mmol, 139.6 mg).
-
Ylide Formation (Pre-mixing): Add acetonitrile (3.0 mL), benzaldehyde (1.0 mmol, 106.1 mg), and triethylamine (1.1 mmol, 153 µL). Stir the mixture at room temperature for 5 minutes to neutralize the hydrochloride and initiate imine formation.
-
Addition of Dipolarophile: Add diethyl acetylenedicarboxylate (DEAD) (1.0 mmol, 170.2 mg) to the vial.
-
Vessel Sealing: Securely seal the vial with a septum cap. Caution: Only use vials and caps specifically designed for the microwave reactor to withstand high pressures.[14]
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the following parameters:
-
Temperature: 125 °C
-
Ramp Time: 2 minutes (Standard ramp)
-
Hold Time: 10 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, the instrument will automatically cool the vessel using a jet of compressed air to approximately 50 °C. Do not attempt to open the vessel while it is hot and pressurized. [14]
-
Work-up: Once cooled, carefully open the vial. Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure pyrrolidine derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Data Presentation and Expected Results
The application of microwave synthesis consistently demonstrates superior performance compared to conventional heating methods for this class of reactions.
Table 1: Comparison of Microwave vs. Conventional Heating for Pyrrolidine Synthesis
| Entry | Substituent (Aldehyde) | Method | Temp (°C) | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Microwave | 125 °C | 10 min | 92% | [12] |
| 2 | Benzaldehyde | Oil Bath | 80 °C (Reflux) | 12 h | 75% | [12] |
| 3 | 4-Chlorobenzaldehyde | Microwave | 125 °C | 15 min | 89% | [15] |
| 4 | 4-Chlorobenzaldehyde | Oil Bath | 80 °C (Reflux) | 16 h | 68% | [15] |
| 5 | 4-Methoxybenzaldehyde | Microwave | 125 °C | 10 min | 95% | [12] |
| 6 | 4-Methoxybenzaldehyde | Oil Bath | 80 °C (Reflux) | 12 h | 78% | [12] |
As the data indicates, microwave-assisted protocols not only drastically reduce reaction times but also consistently provide higher product yields.[3]
Troubleshooting and Optimization
-
Low Yield: If the yield is low, ensure all reagents are pure and dry. Consider increasing the temperature in 10-15 °C increments or extending the hold time by 5-minute intervals. The choice of solvent is also critical; polar solvents like DMF, DMSO, or ethanol are generally good microwave absorbers and can facilitate higher temperatures and faster reactions.[5]
-
Side Product Formation/Charring: This often indicates the temperature is too high or the reaction time is too long. Reduce the hold temperature or time. For highly exothermic reactions, consider using a power-limited mode if available on the reactor to prevent thermal runaway.
-
Solvent Choice: Non-polar solvents like hexane or toluene are poor microwave absorbers and are generally unsuitable for MAOS unless a passive heating element or a strongly absorbing catalyst/reagent is present.[5]
Safety Considerations for Microwave Chemistry
-
Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[16][17] Laboratory microwave reactors are specifically designed with safety interlocks, corrosion-resistant cavities, and continuous temperature and pressure monitoring to prevent accidents.[16]
-
Vessel Integrity: Always use reaction vessels designed for the specific instrument and ensure they are free from cracks or defects. Do not exceed the manufacturer's recommended volume or pressure limits.[14][16]
-
Reaction Kinetics: Be aware that reactions can accelerate unexpectedly at high temperatures. When developing a new protocol, start with small-scale reactions and conservative parameters (lower temperature, shorter time).[16]
-
Ventilation: All microwave synthesis should be performed within a certified laboratory fume hood to manage any potential release of volatile or toxic fumes.[16]
Conclusion
Microwave-assisted organic synthesis is a transformative technology for the rapid and efficient construction of substituted pyrrolidine derivatives. By providing uniform, "in-core" heating, MAOS dramatically reduces reaction times, improves yields, and enhances product purity compared to conventional methods.[3][9] The protocols and guidelines presented here offer a robust starting point for researchers aiming to leverage this technology to accelerate their discovery and development programs, enabling faster exploration of structure-activity relationships and quicker identification of promising lead compounds.[2]
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Microwave-Assisted Synthesis in Drug Development. EPCP.
- The impact of microwave synthesis on drug discovery.
- The impact of microwave synthesis on drug discovery. PubMed.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
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- 12. Microwave-assisted multicomponent diastereoselective 1,3-dipolar cycloaddition of ethyl glyoxylate derived azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
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- 17. Microwave Synthesis [organic-chemistry.org]
"preventing side reactions in the synthesis of N-substituted pyrrolidines"
Welcome to the Technical Support Center for N-Substituted Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The pyrrolidine ring is a key structural motif in numerous pharmaceuticals and natural products, making its efficient and clean synthesis a critical endeavor.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges. Our focus is not just on what to do, but why specific experimental choices are made, grounding our advice in mechanistic principles to ensure you can adapt and overcome challenges in your own work.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of N-substituted pyrrolidines. Each issue is presented in a question-and-answer format, providing a clear path from problem to resolution.
Issue 1: Over-alkylation and Quaternary Ammonium Salt Formation
Question: I am attempting to synthesize a mono-N-substituted pyrrolidine via direct alkylation with an alkyl halide, but my final product is a mixture containing the desired product, the di-substituted product, and a significant amount of a quaternary ammonium salt. How can I improve the selectivity for the mono-substituted product?
Answer: This is a classic challenge in the N-alkylation of amines. The initially formed secondary or tertiary amine is often more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.[3] This over-alkylation consumes your desired product and complicates purification.[4]
The core of the problem lies in the relative reaction rates. The rate of the second alkylation competes with, or even exceeds, the first. To favor mono-alkylation, we must manipulate the reaction conditions to disfavor the subsequent alkylation steps.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a significant excess of the pyrrolidine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this is not always practical if the amine is valuable.[3]
-
Slow Addition of Alkylating Agent: This is a highly effective and practical solution. By adding the alkylating agent slowly to the reaction mixture (e.g., using a syringe pump), you maintain a low concentration of the electrophile at all times. This ensures that it is more likely to react with the more abundant starting amine rather than the newly formed, less concentrated mono-substituted product.[3][4]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Less reactive agents can improve selectivity. For instance, alkyl chlorides are generally less reactive than alkyl bromides or iodides.[3] Consider switching to a less reactive electrophile if your substrate allows.
-
Lower Reaction Temperature: Decreasing the reaction temperature can often enhance selectivity. The activation energy for the second alkylation may be higher (due to increased steric hindrance), and lowering the temperature will disproportionately slow this undesired reaction compared to the initial alkylation.[3]
-
Solvent Effects: The choice of solvent can influence nucleophilicity. In polar aprotic solvents (e.g., acetonitrile, DMF), the nucleophilicity of the amine is enhanced, which can sometimes exacerbate over-alkylation.[5][6] Experimenting with less polar solvents might be beneficial, though this needs to be balanced with solubility considerations.
-
Alternative Synthetic Routes: If direct alkylation proves consistently problematic, consider an alternative strategy like reductive amination, which inherently avoids over-alkylation.[4]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06324J [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Coupling Reactions for Sterically Hindered Heterocyclic Amines
Welcome to the technical support center for navigating the complexities of C-N cross-coupling reactions involving sterically hindered heterocyclic amines. These substrates are notoriously challenging due to a combination of steric bulk, which can impede key steps in the catalytic cycle, and the electronic properties of the heterocycle, which can lead to catalyst inhibition.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve success in your experiments.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explore the underlying chemical causes, and provide a logical sequence of solutions.
Q1: I'm seeing little to no product formation. Where do I start?
This is the most common issue and typically points to a fundamental problem with the catalytic system's activity for your specific substrates. The main culprits are often an inactive catalyst, an inappropriate ligand, or unsuitable reaction conditions.[1]
Probable Causes & Recommended Solutions:
-
Inefficient Catalyst Activation: Traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be unreliable for generating the active Pd(0) species required for catalysis, especially with challenging substrates.[3]
-
Incorrect Ligand Choice: The ligand is arguably the most critical component for overcoming steric hindrance.[6] A suboptimal ligand will fail to stabilize the palladium center and facilitate the difficult oxidative addition and reductive elimination steps.[1][5]
-
Solution: Screen a panel of bulky, electron-rich ligands. These are essential for promoting the formation of the active, monoligated palladium species crucial for coupling demanding substrates.[1] Start with established leaders in the field.
-
| Ligand Class | Recommended Ligands | Key Features & Applications |
| Biaryl Monophosphines | XPhos, SPhos, RuPhos, BrettPhos | The gold standard for many challenging Buchwald-Hartwig aminations. They possess the necessary bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, and their derivatives | Excellent σ-donors that form robust complexes with palladium, often showing high stability and activity, even for coupling aryl chlorides.[8][9][10] |
-
Sub-Optimal Reaction Conditions: Sterically hindered couplings often have higher activation energy barriers and may require more forcing conditions.
-
Solution: Systematically increase the reaction temperature in increments (e.g., from 80°C to 100°C or 110°C) and extend the reaction time, monitoring progress carefully by TLC, GC-MS, or LC-MS.[1]
-
-
Catalyst Poisoning: The nitrogen atom on your heterocyclic amine can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-known issue often referred to as the "2-pyridyl problem".[2]
-
Solution: Employing very bulky ligands like the Buchwald biarylphosphines can create a sterically crowded coordination sphere around the palladium, which can disfavor the binding of the heterocyclic substrate and prevent catalyst deactivation.[7]
-
Troubleshooting Workflow for No/Low Conversion
The following diagram outlines a logical workflow for addressing a failed reaction.
Caption: A step-by-step decision tree for troubleshooting failed coupling reactions.
Q2: My reaction is sluggish and never reaches full conversion. What's wrong?
Incomplete conversion suggests that the catalyst is either not active enough over the full course of the reaction or is deactivating prematurely.
Probable Causes & Recommended Solutions:
-
Catalyst Decomposition: The active Pd(0) species can be sensitive to oxygen or may aggregate into inactive palladium black, especially at high temperatures.[11]
-
Solution 1 (Inert Atmosphere): Ensure your reaction is performed under a strictly inert atmosphere (argon or high-purity nitrogen). Solvents and liquid reagents must be rigorously degassed prior to use.[11]
-
Solution 2 (Ligand:Pd Ratio): An insufficient amount of ligand can leave the palladium center vulnerable to decomposition.[11] Try increasing the ligand-to-palladium ratio (e.g., from 1.1:1 to 1.5:1 or even 2:1).
-
-
Inappropriate Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.[2] Similarly, the solvent affects the solubility of all components, which can dramatically impact reaction rates.[12]
-
Solution (Base): If using a weaker base like K₂CO₃ or Cs₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or LHMDS. These are often required for difficult aminations.[12]
-
Solution (Solvent): Poor solubility of any reaction component can stall the reaction.[12] If your starting materials or base are not fully dissolved, try a different solvent system. Common choices include toluene, 1,4-dioxane, or THF. In some cases, a more polar solvent like DMF or DMAc might be necessary, but be aware they can sometimes coordinate to the catalyst.
-
Q3: I'm getting my desired product, but also significant side products like dehalogenation. How can I improve selectivity?
Side reactions reduce your yield and complicate purification. Dehalogenation (replacement of the halide with hydrogen) is a common side reaction.
Probable Causes & Recommended Solutions:
-
Hydride Sources: The dehalogenation pathway is often promoted by trace water or the use of certain bases or solvents that can act as hydride sources.[11]
-
Solution: Ensure all reagents and solvents are anhydrous. If using an alkoxide base (like NaOt-Bu), ensure it is of high purity. If dehalogenation persists, switching to a phosphate (K₃PO₄) or carbonate (Cs₂CO₃) base may help.[11]
-
-
Catalyst System Choice: Some ligand/metal combinations are more prone to promoting dehalogenation.
-
Solution: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired C-N coupling.[1] Additionally, screening different ligands is warranted, as some may offer better selectivity.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions that researchers often have when planning their synthetic strategy.
Q1: What are the primary challenges when coupling sterically hindered heterocyclic amines?
The main difficulties arise from two sources:
-
Steric Hindrance: The bulky nature of the amine and/or the ortho-substituents on the coupling partner can slow down or prevent key steps in the catalytic cycle, particularly the final C-N bond-forming reductive elimination step.[1]
-
Catalyst Inhibition: Nitrogen atoms within the heterocyclic ring can coordinate to the palladium catalyst, sequestering it from the catalytic cycle and leading to deactivation.[2]
Q2: Which catalytic system is most effective? Palladium, Copper, or Nickel?
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most widely used and powerful method for C-N bond formation.[1][13] Its success with hindered substrates is highly dependent on using specialized bulky, electron-rich phosphine or NHC ligands.[4][7]
-
Copper-Catalyzed Ullmann Reaction: Historically plagued by harsh conditions, modern Ullmann-type couplings using specific ligands (e.g., phenanthrolines, oxalic diamides) have re-emerged as a valuable and often milder alternative to palladium.[1][14][15] They can be particularly effective for certain classes of N-heterocycles.
-
Nickel Catalysis: Nickel is a cheaper and more earth-abundant alternative to palladium. It often exhibits unique reactivity, sometimes succeeding where palladium fails.[16] However, ligands developed for palladium are not always directly transferable to nickel systems.[16] Recent advances in photoredox/nickel dual catalysis also provide mild conditions for C-N bond formation.[17][18]
Q3: How do I choose the right base and solvent?
The choice is critical and often requires empirical screening.
-
Base Selection: The base deprotonates the amine nucleophile, making it more reactive. For hindered amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required.[7] The choice can influence reaction rate and side product formation.
-
Solvent Selection: Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are excellent starting points. The primary consideration should be ensuring the solubility of all starting materials, the base, and the catalytic species at the reaction temperature.[12]
Q4: Are there any emerging, alternative methods for these challenging couplings?
Yes, the field is constantly evolving. Photoredox catalysis , often coupled with nickel, has emerged as a powerful strategy for forging C-N bonds under exceptionally mild, visible-light-driven conditions.[17][18] This approach can offer different reactivity and selectivity profiles compared to traditional thermal methods and may be successful for substrates that are recalcitrant to conventional coupling conditions.
Experimental Protocol: General Starting Point for Reaction Screening
This protocol provides a robust set of initial conditions for screening your sterically hindered heterocyclic amine coupling.
Materials:
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol %)
-
Ligand (e.g., XPhos, if not using a precatalyst containing it)
-
Aryl Halide (1.0 equiv)
-
Sterically Hindered Heterocyclic Amine (1.2 equiv)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane, to make a 0.2 M solution)
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (if solid), palladium precatalyst, and base under an inert atmosphere (e.g., in a glovebox).
-
Reagent Addition: Add the heterocyclic amine followed by the anhydrous, degassed solvent. If the aryl halide is a liquid, add it at this stage via syringe.
-
Reaction: Seal the vial tightly and place it in a pre-heated aluminum heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously. After a set time (e.g., 2, 6, and 24 hours), take a small aliquot (under inert conditions if possible), quench with a suitable solvent, and analyze by TLC, LC-MS, or GC-MS to determine the extent of conversion.
Catalytic Cycle and Influence of Steric Hindrance
The following diagram illustrates the Buchwald-Hartwig catalytic cycle, highlighting the steps most affected by steric bulk.
Caption: The catalytic cycle for Buchwalg-Hartwig amination. Reductive elimination is often the rate-limiting step for sterically hindered substrates.
References
-
Doyle, A. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
-
IntechOpen (2021). Methods and Strategies for C–N Bond Formation Reactions. [Link]
-
Royal Society of Chemistry (2020). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]
-
Kim, H., & Chang, S. (2016). Transition-Metal-Mediated Direct C-H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C-N Bond-Formation Approach. KAIST Research Portal. [Link]
-
Synlett (2012). Modern Ullmann-Type Couplings. [Link]
-
ChemRxiv (2021). General Paradigm in Photoredox Ni-Catalyzed Cross-Coupling Allows for Light-Free Access to Reactivity. [Link]
-
Kim, H., & Chang, S. (2016). Transition-Metal-Mediated Direct C–H Amination of Hydrocarbons with Amine Reactants: The Most Desirable but Challenging C–N Bond-Formation Approach. ResearchGate. [Link]
-
Raoufmoghaddam, S. (2014). Recent advances in catalytic C-N bond formation: a comparison of cascade hydroaminomethylation and reductive amination reactions with the corresponding hydroamidomethylation and reductive amidation reactions. PubMed. [Link]
-
ChemRxiv. Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. [Link]
-
Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]
-
Monge, M., & Buchwald, S. L. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Nguyen, L. Q., & Knowles, R. R. (2016). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. PMC. [Link]
-
Royal Society of Chemistry (2019). Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions. Chemical Communications. [Link]
-
Jouffroy, M., et al. (2016). C–H Functionalization of Amines with Aryl Halides by Nickel-Photoredox Catalysis. [Link]
-
Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
-
Le, C. C., & Knowles, R. R. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Vasile, C., et al. (2021). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]
-
Batsanov, A. S., et al. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. [Link]
-
Fan, G.-G., et al. (2021). Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C-N Coupling Protocol. Organic Chemistry Portal. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2016). Well-defined nickel and palladium precatalysts for cross-coupling. SciSpace. [Link]
-
Dreher, S. D., et al. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with α-Bromocarbonyl Compounds. The Journal of Organic Chemistry. [Link]
-
Green, R. A., & Hartwig, J. F. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Reddit (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Royal Society of Chemistry (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. [Link]
-
Phapale, V. B., & Cárdenas, D. J. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society. [Link]
-
Long, Z., et al. (2019). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Journal of the American Chemical Society. [Link]
-
ResearchGate (2019). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. [Link]
-
Organic Process Research & Development (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
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ResearchGate (2020). Unification of Ullman and Kharasch Coupling: Acid promoted CuI catalysed C-N coupling protocols under Ligand, Base and Solvent free conditions. [Link]
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WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]
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CCS Chemistry (2025). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. [Link]
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Fors, B. P., & Buchwald, S. L. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]
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Marion, N., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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Shrestha, R., et al. (2013). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
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Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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Moss, T., et al. (2012). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Semantic Scholar. [Link]
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"improving stereoselectivity in asymmetric pyrrolidine synthesis"
Welcome to the technical support center for asymmetric pyrrolidine synthesis. Chiral pyrrolidines are a cornerstone of modern medicinal chemistry and natural product synthesis, making stereocontrol in their construction a critical challenge.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of the factors governing stereoselectivity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Troubleshooting Guide
This section addresses the most common hurdles encountered during asymmetric pyrrolidine synthesis in a direct question-and-answer format.
Problem 1: Low Enantiomeric Excess (% ee)
Question: My reaction yields the correct product, but the enantioselectivity is low or inconsistent. What are the potential causes and how can I improve it?
Answer: Low enantiomeric excess is a frequent challenge that can stem from multiple sources. A systematic investigation is the key to identifying the root cause.
Potential Causes & Solutions:
-
Catalyst and Reagent Integrity:
-
Purity and Stability: The chiral catalyst or ligand is the primary source of stereocontrol. Ensure it is of high chemical and enantiomeric purity.[4][5] Degradation from improper storage (exposure to air, moisture, light) can severely diminish its effectiveness.[4][6]
-
Substrate Purity: Impurities in your starting materials can act as catalyst poisons or participate in non-selective background reactions.[5][6]
-
-
Reaction Conditions:
-
Temperature: This is one of the most critical parameters. Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference (ΔΔG‡) between the two diastereomeric transition states, favoring the one leading to the major enantiomer.[6][8][9][10]
-
Action: Systematically screen a range of temperatures. Start with the literature-reported temperature and decrease it in increments (e.g., 25 °C, 0 °C, -20 °C, -78 °C). Be aware that this will likely decrease the reaction rate.[10]
-
-
Solvent Choice: The solvent's polarity and coordinating ability can dramatically influence the catalyst's conformation and the stability of the transition state assembly.[6][7][11] A suboptimal solvent can fail to properly organize the reactants around the catalyst.
-
Concentration & Catalyst Loading: Substrate concentration can affect catalyst aggregation or the formation of off-cycle intermediates.[5] Catalyst loading might be too low for effective turnover or too high, potentially introducing side reactions.
-
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Problem 2: Poor Diastereoselectivity (low d.r.)
Question: My reaction produces a mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer: Poor diastereoselectivity arises when the transition states leading to the different diastereomeric products are too close in energy. The controlling factors often overlap with those for enantioselectivity but with a greater emphasis on the steric interactions between the two reacting substrates.
Potential Causes & Solutions:
-
Substrate Sterics: The steric bulk of the substituents on both reacting partners is paramount. A small substituent may not create a sufficient steric clash in the disfavored transition state to enforce high selectivity.
-
Action: If possible, consider modifying the substrates to increase steric hindrance. For example, changing a methyl ester to a bulkier tert-butyl ester on the dipolarophile in a [3+2] cycloaddition can significantly improve d.r.[13]
-
-
Catalyst Structure: The catalyst's job is to create a rigid chiral environment that forces the two substrates to approach each other from a specific orientation.
-
Action: Screen different catalysts. A catalyst with a larger steric footprint or more rigid backbone can provide better facial discrimination. For instance, moving from proline to a more sterically demanding diarylprolinol silyl ether can enhance diastereoselectivity.[1]
-
-
Solvent and Temperature: As with enantioselectivity, these parameters are crucial. Solvents can influence the geometry of the transition state, while lower temperatures can amplify small energy differences.[7][8]
-
Action: Optimize both temperature and solvent. A combination of a non-coordinating solvent and low temperature often provides the best results for diastereocontrol.[14]
-
-
Lewis Acid/Additives: In some reactions, particularly cycloadditions, the presence of a Lewis acid or other additive can help to pre-organize the substrates, leading to a more ordered transition state and higher diastereoselectivity.[6][15]
Problem 3: Low or No Product Yield
Question: My reaction is slow, incomplete, or results in decomposition, even though the stereoselectivity of the product formed is acceptable. What should I do?
Answer: Low yield indicates an issue with catalyst activity, reaction conditions, or substrate stability.
Potential Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or be unstable under the reaction conditions.[6][7]
-
Action: Ensure rigorous purification of all reagents and solvents.[5] Confirm the catalyst is stable at the reaction temperature and not degrading over time.
-
-
Incorrect Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient.
-
Action: While lower temperatures often favor selectivity, a balance must be struck.[8] Monitor the reaction by TLC or another technique to determine the optimal reaction time and temperature. If a reaction is clean but slow at low temperature, simply increasing the duration may be sufficient.
-
-
Reversibility: Some reactions, like the Henry (nitro-aldol) reaction, are reversible. The equilibrium may not favor the product under your current conditions.[9]
-
Action: Adjust conditions to shift the equilibrium. This might involve removing a byproduct (like water) or changing the solvent or temperature.[9]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How does the structure of a proline-based organocatalyst influence stereoselectivity?
The efficacy of proline and its derivatives stems from their ability to engage in "dual activation" through an enamine mechanism.[12] The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[17][18] Simultaneously, the catalyst's other functional groups (e.g., the carboxylic acid of proline or the hydrogen-bond-donating amide of a prolinamide) activate the electrophile.[12][19]
Structural modifications are used to fine-tune this process:
-
C2-Position: Substituents at the C2 position (adjacent to the nitrogen) are crucial for shielding one face of the enamine. Bulky groups like diaryl(trimethylsilyloxy)methyl in Jørgensen-Hayashi catalysts create a highly congested and well-defined chiral pocket, forcing the electrophile to attack from the less-hindered face.[1][20]
-
C4/C5-Positions: Modifications at other ring positions can enforce a specific ring pucker (conformation) or introduce additional directing groups, further enhancing stereocontrol.[20]
General Mechanism of Proline-Catalyzed Aldol Reaction
Caption: Enamine pathway in proline-catalyzed aldol reactions.[12][18]
Q2: What is the role of the solvent in controlling stereoselectivity?
A solvent is not merely an inert medium; it is an active participant in the reaction.[11] It can influence stereoselectivity by:
-
Stabilizing Transition States: Polar solvents can stabilize charged intermediates or transition states. If the transition states for the major and minor products have different polarities, changing the solvent can alter their relative energies and thus change the stereoselectivity.[7]
-
Solubilizing Reactants: The solubility of the catalyst and reactants can affect the reaction kinetics and the dominant reaction pathway.
-
Specific Interactions: Protic solvents (e.g., alcohols) can engage in hydrogen bonding with the catalyst or substrates, which can either enhance or disrupt the desired stereochemical control.[7] In some cases, green solvents like water have been shown to promote high yields and stereoselectivity.[7]
Q3: How do I choose the right reaction temperature?
Temperature is a thermodynamic handle on selectivity. The relationship between the ratio of products (major/minor) and temperature is described by the Eyring equation. A larger difference in the activation free energy (ΔΔG‡) between the two competing pathways leads to higher selectivity. This difference is often more pronounced at lower temperatures.
General Rule: Start with the reported conditions. If selectivity is low, decrease the temperature. If the reaction rate is too slow, find a compromise temperature or increase reaction time. Note that in rare cases, an "inversion temperature" phenomenon can occur where selectivity reverses or changes non-linearly with temperature, indicating a change in the dominant reaction mechanism or solvation effects.[11]
Section 3: Experimental Protocol
Silver-Catalyzed Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
This protocol describes a general method for the highly diastereoselective and enantioselective synthesis of functionalized pyrrolidines via a silver-catalyzed 1,3-dipolar cycloaddition of an azomethine ylide.[2][13]
Materials:
-
α-Amino ester (e.g., methyl glycinate)
-
Aldehyde or ketone
-
Dipolarophile (e.g., N-substituted maleimide)
-
Silver(I) Acetate (AgOAc) or similar silver salt
-
Chiral Ligand (e.g., a chiral phosphine or bidentate nitrogen ligand)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silver salt (e.g., AgOAc, 0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%) in the anhydrous solvent (2 mL). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To a separate flame-dried flask under an inert atmosphere, add the α-amino ester (1.2 mmol), the aldehyde/ketone (1.2 mmol), and the dipolarophile (1.0 mmol).
-
Initiation: Transfer the pre-formed catalyst solution to the flask containing the reactants via a cannula or syringe.
-
Reaction: Stir the resulting mixture at the optimized temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (dipolarophile) is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pyrrolidine product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (d.r.) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (% ee) by chiral HPLC or SFC analysis.
Section 4: Data & Visualization
Quantitative data is essential for making informed decisions during optimization. The following table illustrates how different parameters can influence the outcome of an asymmetric synthesis.
Table 1: Influence of Reaction Parameters on a [3+2] Cycloaddition
| Entry | Catalyst (5 mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (exo/endo) | % ee (exo) |
| 1 | L-Proline | DMSO | 25 | 85 | 5:1 | 75 |
| 2 | L-Proline | CH₂Cl₂ | 25 | 60 | 3:1 | 40 |
| 3 | AgOAc / Ligand A | Toluene | 25 | 92 | >20:1 | 95 |
| 4 | AgOAc / Ligand A | Toluene | 0 | 90 | >20:1 | 99 |
| 5 | AgOAc / Ligand A | THF | 0 | 88 | 15:1 | 92 |
| 6 | Cu(OTf)₂ / Ligand B | CH₂Cl₂ | -20 | 95 | >20:1 | 97 |
Data is representative and adapted from general trends observed in the literature for illustrative purposes.[7][8][13] As shown, changing from an organocatalyst (Entry 1) to a metal-based system (Entry 3) can dramatically improve both diastereo- and enantioselectivity. Furthermore, lowering the temperature (Entry 3 vs. 4) provides a significant boost in enantiomeric excess.
References
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Optimization of reaction conditions for stereoselective pyrrolidine synthesis. Benchchem.
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters.
- Technical Support Center: Asymmetric Synthesis C
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes.
- New mechanistic studies on the proline-c
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. MDPI.
- Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines.
- Diastereoselective Synthesis of Densely Functionalized 1-Pyrrolines. Thieme.
-
Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. PubMed. [Link]
- Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
- ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND REL
- Technical Support Center: Stereoselective Synthesis of Pyrrolidines. Benchchem.
- Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction.
- A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade.
- Technical Support Center: A Troubleshooting Guide for BINAM in Asymmetric C
- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers.
- Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. PMC.
- troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols. Benchchem.
- PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois chemistry.
- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI.
- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
- Technical Support Center: Troubleshooting Enantioselectivity with 2-(2-Aminoethyl)-1-methylpyrrolidine. Benchchem.
- Mechanism of Proline-Catalyzed Reactions in Thermodynamics. Longdom Publishing.
- 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts.
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
- Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
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"purification strategies for polar aminopyrrolidinol compounds"
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar, basic small molecules. Aminopyrrolidinols represent a "perfect storm" of purification challenges: they are highly water-soluble, possess a basic secondary or tertiary amine that wreaks havoc on bare silica, and often lack a strong UV chromophore for straightforward detection.
In this guide, we will dissect the causality behind these chromatographic failures and provide self-validating, step-by-step methodologies to rescue your target compounds.
Purification Strategy Workflow
Before diving into troubleshooting, it is critical to assess your sample matrix. The decision tree below outlines the logical progression for selecting the appropriate purification strategy based on the physical state of your crude mixture.
Decision tree for selecting aminopyrrolidinol purification strategies based on sample matrix.
Troubleshooting & FAQs
Q: My aminopyrrolidinol elutes in the void volume on a C18 column, even with 0% organic solvent. What is the mechanism of failure, and how do I fix it? A: Highly polar, water-soluble basic compounds lack sufficient hydrophobic surface area to partition into the C18 alkyl chains. Furthermore, highly aqueous conditions (>95% water) can cause C18 phase collapse (loss of stationary phase solvation), completely eliminating retention[1]. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or 2[2]. In HILIC, water acts as the strong eluting solvent. The compound partitions into a 3[3]. MMC utilizes a bi-modal stationary phase (e.g., reversed-phase + cation-exchange), allowing the basic nitrogen to be retained via 4[4].
Q: Why does my compound exhibit severe peak tailing and low recovery on standard silica flash columns? A: Aminopyrrolidinols contain a basic secondary or tertiary amine within the pyrrolidine ring, alongside a polar hydroxyl group. On bare silica, the acidic silanol groups (pKa ~4.5-5.5) strongly interact with the protonated amine via electrostatic interactions and hydrogen bonding. This causes irreversible adsorption or severe tailing. Solution: Switch to an 5[5]. The amine functional group on the stationary phase creates a "base shield" that repels the basic analyte, minimizing unwanted secondary interactions. Alternatively, use a Strong Cation Exchange (SCX) catch-and-release strategy[6].
Q: I cannot detect my aminopyrrolidinol during flash chromatography because it lacks a UV chromophore. How can I monitor the purification? A: Aminopyrrolidinols typically lack the extended conjugated π -systems required for strong UV absorption at standard wavelengths (254 nm or 280 nm). Solution: Rely on orthogonal detection methods. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are ideal for non-UV active compounds. If these are unavailable, consider pre-column derivatization. Reacting the secondary amine with Di-tert-butyl dicarbonate (Boc2O) or Benzyl chloroformate (Cbz-Cl) not only adds a weak chromophore but also masks the basic amine, significantly reducing polarity and allowing for standard Reversed-Phase (C18) purification.
Quantitative Comparison of Purification Strategies
To optimize your method development, consult the following table summarizing the performance metrics of various purification strategies for polar amines.
| Strategy | Stationary Phase Chemistry | Primary Retention Mechanism | Typical Recovery (%) | Void Volume Elution Risk | Matrix Compatibility |
| Standard RP-LC | C18 / C8 bonded silica | Hydrophobic Dispersion | < 40% | High | Aqueous / Organic |
| HILIC | Bare Silica, Amide, Diol | Hydrophilic Partitioning | 85 - 95% | Low | High Organic (MeCN) |
| Mixed-Mode (MMC) | C18 + Sulfonic Acid | Hydrophobic + Electrostatic | 90 - 98% | Very Low | Aqueous / Organic |
| SCX SPE | Silica-bound Tosic Acid | Strong Cation Exchange | > 95% | None (Catch/Release) | Highly Aqueous |
Self-Validating Methodologies
Protocol 1: SCX "Catch-and-Release" SPE for Aminopyrrolidinol Isolation
This protocol is ideal for extracting your target compound directly from highly aqueous reaction mixtures, stripping away neutral and acidic impurities.
-
Conditioning: Pass 3-5 column volumes (CV) of Methanol (MeOH), followed by 3-5 CV of slightly acidic water (e.g., 0.1% Formic Acid) to7[7].
-
Loading: Dissolve the crude mixture in an aqueous or low-organic acidic buffer (pH 3-4) to ensure the aminopyrrolidinol is fully protonated. Load onto the SCX cartridge. The basic amine will 6[6].
-
Washing: Wash with 3-5 CV of MeOH or Acetonitrile to 8[8]. The protonated amine remains immobilized.
-
Self-Validation Check: Spot the flow-through on a TLC plate and stain with Ninhydrin. A Ninhydrin-negative result confirms the amine is securely trapped on the column.
-
-
Elution: Elute the target aminopyrrolidinol using 5-8 CV of6[6]. The high pH neutralizes the amine, breaking the electrostatic bond and releasing the free base.
Protocol 2: HILIC Flash Chromatography Workflow
Use this protocol when partitioning highly polar compounds that fail to retain on C18 media.
-
Column Selection: Select an amine-bonded or bare silica flash column designed for 5[5].
-
Equilibration: Equilibrate the column with 95% Acetonitrile (MeCN) / 5% Water containing 10 mM Ammonium Formate. Buffer salt is critical to control ionization and ensure reproducible partitioning.
-
Self-Validation Check: Inject a known standard mixture (e.g., uracil and cytosine) to verify the formation of the aqueous layer on the stationary phase. Cytosine should be retained longer than uracil under proper HILIC conditions.
-
-
Sample Loading: Dissolve the sample in the weakest solvent possible (high MeCN concentration). If solubility is poor,9[9] to absorb the aqueous sample, preventing band broadening.
-
Gradient Elution: Run a gradient from 5% Water up to 50% Water. The polar aminopyrrolidinol will elute as the10[10].
References
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- Source: helixchrom.
- Source: teledynelabs.
- Source: biotage.
- Title: What can I use to purify polar reaction mixtures?
- Source: teledyneisco.
- Source: buchi.
- Title: Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft.
- Source: windows.
- Source: agilent.
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- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
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- 10. biotage.com [biotage.com]
Technical Support Center: Addressing Catalyst Deactivation in Heterocyclic Synthesis
Welcome to the Technical Support Center for catalyst deactivation in heterocyclic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance. Catalyst deactivation is an inevitable process that can significantly impact reaction efficiency, yield, and overall cost.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and practical, field-proven insights to help you diagnose, mitigate, and even reverse catalyst deactivation.
Understanding the Enemy: Core Mechanisms of Catalyst Deactivation
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[2] The primary causes can be broadly categorized into chemical, mechanical, and thermal deactivation.[2][3] Understanding the specific mechanism at play is the first critical step in effective troubleshooting.
dot graph "Deactivation_Pathways" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_causes" { label="Primary Causes of Deactivation"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4"]; "Chemical" [fontcolor="#FFFFFF"]; "Thermal" [fontcolor="#FFFFFF"]; "Mechanical" [fontcolor="#FFFFFF"]; }
subgraph "cluster_mechanisms" { label="Deactivation Mechanisms"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853"]; "Poisoning" [fontcolor="#FFFFFF"]; "Fouling_Coking" [label="Fouling/Coking", fontcolor="#FFFFFF"]; "Leaching" [fontcolor="#FFFFFF"]; "Sintering" [fontcolor="#FFFFFF"]; "Attrition" [fontcolor="#FFFFFF"]; }
"Chemical" -> "Poisoning" [label="Chemical Interaction"]; "Chemical" -> "Fouling_Coking" [label="Deposition"]; "Chemical" -> "Leaching" [label="Dissolution"]; "Thermal" -> "Sintering" [label="High Temperature"]; "Mechanical" -> "Attrition" [label="Physical Stress"];
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"Poisoning" -> "Reduced_Activity"; "Fouling_Coking" -> "Reduced_Activity"; "Leaching" -> "Reduced_Activity"; "Sintering" -> "Reduced_Activity"; "Attrition" -> "Reduced_Activity"; "Reduced_Activity" -> "Lower_Yield"; "Reduced_Activity" -> "Poor_Selectivity"; "Lower_Yield" -> "Increased_Costs"; "Poor_Selectivity" -> "Increased_Costs"; } digraph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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Sources
Technical Support Center: Managing Over-Alkylation in the N-Alkylation of Pyrrolidines
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with over-alkylation during the N-alkylation of pyrrolidines. It offers troubleshooting advice, detailed protocols, and mechanistic insights to achieve selective mono-alkylation.
Introduction: The Challenge of Over-Alkylation
The N-alkylation of pyrrolidines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and pharmaceutical intermediates.[1] However, a persistent challenge in this reaction is controlling the degree of alkylation. The initial N-alkylation of a secondary amine like pyrrolidine yields a tertiary amine. This product is often more nucleophilic and less sterically hindered than the starting secondary amine, making it susceptible to a second alkylation event. This leads to the formation of a quaternary ammonium salt, a phenomenon known as over-alkylation.[2][3] This side reaction consumes valuable starting materials and complicates purification, ultimately reducing the yield of the desired mono-alkylated product.
This technical guide is structured to address these challenges head-on, providing a clear path to successful and selective N-alkylation of pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of pyrrolidine N-alkylation, and why does it happen?
A1: Over-alkylation is the undesired formation of a quaternary ammonium salt from the reaction of the initially formed tertiary amine product with another molecule of the alkylating agent.[4][5] This occurs because the product of the first alkylation (a tertiary amine) is often more nucleophilic than the starting pyrrolidine (a secondary amine), leading to a "runaway" reaction where the product outcompetes the starting material for the alkylating agent.[2]
Q2: I'm observing a significant amount of a highly polar, water-soluble byproduct in my reaction mixture. Could this be the over-alkylation product?
A2: Yes, it is highly likely. Quaternary ammonium salts are ionic and, as a result, are typically much more polar and water-soluble than their tertiary amine precursors. If you observe a new spot on your TLC plate with a very low Rf value that stains with agents like potassium permanganate or iodine, and your desired product's yield is low, over-alkylation is a strong possibility.
Q3: What are the primary factors that I should consider to minimize over-alkylation?
A3: The key factors to control are:
-
Stoichiometry: Carefully controlling the ratio of reactants is critical. Using a slight excess of the pyrrolidine can help to ensure the alkylating agent is consumed before it can react with the product.
-
Reaction Conditions: Temperature, reaction time, and solvent choice all play a significant role. Milder conditions often favor mono-alkylation.
-
Nature of the Alkylating Agent and Base: The reactivity of the alkylating agent and the strength of the base can significantly influence the extent of over-alkylation.
Q4: Are there alternative methods to direct N-alkylation that can completely avoid over-alkylation?
A4: Absolutely. Reductive amination is a superior method for achieving controlled mono-alkylation.[2][6] This one-pot, two-step process involves the reaction of pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method inherently avoids over-alkylation because the iminium ion is not susceptible to further alkylation.[2]
Troubleshooting Guide: Diagnosing and Solving Over-Alkylation Issues
This section provides a structured approach to troubleshooting and resolving over-alkylation problems in your N-alkylation experiments.
Issue 1: Significant Formation of Quaternary Ammonium Salt Detected
Symptoms:
-
Low yield of the desired mono-alkylated pyrrolidine.
-
Presence of a highly polar byproduct, often insoluble in common organic solvents used for extraction.
-
Complex NMR spectra with broad peaks, or the appearance of characteristic downfield shifts for protons adjacent to the quaternary nitrogen.
Root Causes & Solutions:
-
Incorrect Stoichiometry: The ratio of alkylating agent to pyrrolidine is the most common culprit.
-
Solution: Begin by using a 1:1 molar ratio of pyrrolidine to the alkylating agent. If over-alkylation persists, incrementally increase the excess of pyrrolidine (e.g., 1.2 to 1.5 equivalents). This creates a statistical advantage for the starting material to react with the alkylating agent.
-
-
Highly Reactive Alkylating Agent: More reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.
-
Solution: If possible, switch to a less reactive alkylating agent, such as an alkyl chloride or tosylate. This may require slightly more forcing reaction conditions (higher temperature or longer reaction time), but can significantly improve selectivity.
-
-
Excessively Strong Base or Inappropriate Base Choice: A very strong base can lead to a high concentration of the deprotonated pyrrolidine, which can accelerate the rate of both the desired reaction and the undesired over-alkylation.
-
Solution: Use a milder base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). While stronger bases like sodium hydride (NaH) can be used, they require careful control of stoichiometry and temperature.[7]
-
-
High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures and long reaction times provide more opportunity for the over-alkylation reaction to occur.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting pyrrolidine is consumed, work up the reaction immediately. If the reaction is sluggish at lower temperatures, a less reactive alkylating agent might be a better choice than increasing the temperature.
-
Issue 2: Difficulty in Purifying the Mono-Alkylated Product from the Quaternary Salt
Symptoms:
-
The product and byproduct co-elute during column chromatography.
-
The quaternary salt precipitates during workup, trapping the desired product.
Solutions:
-
Aqueous Wash: During the workup, wash the organic layer extensively with water or brine. The highly polar quaternary ammonium salt will preferentially partition into the aqueous layer.
-
Precipitation and Filtration: If the quaternary salt is insoluble in the reaction solvent, it may precipitate out. This can be removed by filtration before the workup. Be sure to wash the filtered solid with a small amount of cold solvent to recover any trapped product.
-
Acid-Base Extraction: The basicity of the tertiary amine product can be exploited. Acidify the organic layer with dilute HCl to protonate the tertiary amine, making it water-soluble. The quaternary salt will remain in the organic layer (if soluble) or as a solid. Separate the layers and then basify the aqueous layer to deprotonate the tertiary amine and extract it back into an organic solvent.
A Visual Guide to Troubleshooting Over-Alkylation
Caption: A decision tree for troubleshooting over-alkylation.
The Mechanism of Over-Alkylation
Understanding the underlying mechanism is key to preventing over-alkylation. The process can be visualized as a two-step sequence:
Caption: The two-step process leading to over-alkylation.
Recommended Protocols for Selective Mono-N-Alkylation
For cases where direct alkylation is desired, the following protocol is recommended. However, for the highest selectivity, the reductive amination protocol should be considered.
Protocol 1: Controlled Direct N-Alkylation of Pyrrolidine
This protocol aims to minimize over-alkylation by carefully controlling stoichiometry and reaction conditions.
Materials:
-
Pyrrolidine
-
Alkyl halide (e.g., ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrrolidine (1.2 equivalents) and anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (2.0 equivalents) to the flask.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (or a lower temperature if the alkylating agent is very reactive) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Selective N-Alkylation via Reductive Amination
This is the preferred method for clean and selective mono-alkylation, especially with aldehydes and ketones as the alkyl source.[2][6]
Materials:
-
Pyrrolidine
-
Aldehyde or ketone (e.g., cyclohexanone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Acetic acid (optional catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the pyrrolidine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.
-
Imine/Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the mixture. The reaction can be exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM or DCE. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified by column chromatography if needed.
Comparative Summary of Alkylation Strategies
| Strategy | Key Advantages | Key Disadvantages | Propensity for Over-alkylation |
| Direct Alkylation | Simple, one-step procedure. | Prone to over-alkylation, can require careful optimization. | High |
| Reductive Amination | Highly selective for mono-alkylation, avoids over-alkylation.[2] | Two-step, one-pot process; requires a suitable aldehyde or ketone. | Very Low |
Analytical Characterization of Over-Alkylation
Confirming the presence of the quaternary ammonium salt is crucial for effective troubleshooting.
-
Thin-Layer Chromatography (TLC): The quaternary salt will appear as a highly polar spot (low Rf) that may streak. It will not move significantly from the baseline in non-polar solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the carbons attached to the positively charged nitrogen will be shifted significantly downfield compared to the tertiary amine.
-
¹³C NMR: The carbons directly bonded to the quaternary nitrogen will also show a downfield shift.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is an excellent technique for detecting quaternary ammonium salts, which will appear as a cationic species with a mass corresponding to the [M]⁺ ion.
Conclusion
Managing over-alkylation in the N-alkylation of pyrrolidines is a common yet surmountable challenge. By understanding the underlying mechanistic principles and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can achieve high yields of the desired mono-alkylated products. For ultimate selectivity, a shift from direct alkylation to reductive amination is strongly recommended. This technical support guide is intended to empower scientists to approach this important synthetic transformation with confidence and achieve their desired outcomes efficiently and effectively.
References
- Vertex AI Search. (2024). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids - PMC.
- MDPI. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
- ResearchGate. (n.d.).
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.).
- BenchChem. (n.d.).
- Vertex AI Search. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids.
- Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers.
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies.
- University of South Florida. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF.
- ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
- National Institutes of Health. (2024).
- Vertex AI Search. (2014).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.).
- Royal Society of Chemistry. (n.d.). Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry.
- ACS Publications. (2014). Ruthenium(II)-Catalyzed C(sp3)
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2017).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ThalesNano. (n.d.).
- Organic Chemistry Portal. (2014). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology.
- Google Patents. (n.d.).
- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
- Princeton University. (n.d.).
- ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps | The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.
- National Institutes of Health. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC.
- National Institutes of Health. (n.d.). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC.
- ResearchGate. (2025).
- PubMed. (2018). Alkylation of the K-Region in a Sterically Hindered Pyrene Carboxamide via Directed Reaction with Alkyllithiums under Air.
- Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
- CCS Chemistry. (2025).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"optimizing reaction conditions for copper-catalyzed C-N bond cross-coupling"
Welcome to the technical support center for copper-catalyzed C-N cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are working to forge new carbon-nitrogen bonds using this powerful and economical alternative to palladium-catalyzed methods.[1] Here, you will find practical, in-depth answers to common challenges, grounded in mechanistic principles and supported by key literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the fundamentals of copper-catalyzed C-N coupling, helping you make informed decisions before you begin your experiments.
Q1: Why should I choose a copper catalyst over a palladium catalyst for my C-N coupling reaction?
While palladium catalysis, particularly the Buchwald-Hartwig amination, is a dominant method for C-N bond formation, copper catalysis offers significant advantages in terms of cost, lower toxicity, and environmental impact.[1][2] Historically, copper-catalyzed methods like the Ullmann condensation required harsh conditions, such as high temperatures (often over 200 °C) and stoichiometric amounts of copper.[3][4] However, modern advancements, especially the development of sophisticated ligands, have transformed these reactions, enabling them to proceed under much milder conditions with catalytic amounts of copper, thereby broadening their applicability and substrate scope.[5][6]
Q2: What is the generally accepted mechanism for modern copper-catalyzed C-N coupling?
The precise mechanism can be complex and is a subject of ongoing research, but most evidence points to a Cu(I)/Cu(III) catalytic cycle.[5][7][8][9] The cycle is generally understood to proceed via the following key steps:
-
Ligand Association & Base Activation: The active Cu(I) catalyst coordinates with the chosen ligand. The base deprotonates the amine nucleophile, which then coordinates to the copper center, often forming a copper(I) amidate complex.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides and bromides, and results in a transient, high-valent Cu(III) intermediate.[9]
-
Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the Cu(III) center. This step regenerates the active Cu(I) catalyst, allowing the cycle to continue.[8]
Q3: Can I run my copper-catalyzed C-N coupling reaction open to the air?
It depends on the specific protocol. While classical Ullmann reactions are often robust, many modern, milder ligand-accelerated systems are sensitive to oxygen. Oxygen can oxidize the active Cu(I) species to Cu(II), which is often catalytically inactive or less active, leading to catalyst deactivation. However, some protocols, particularly for Chan-Lam couplings which use aryl boronic acids, actually utilize air as a terminal oxidant to regenerate the active catalyst. For most Ullmann-type couplings with aryl halides, it is best practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and ensure reproducibility.[10]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter in the lab. Each problem is followed by a list of potential causes and actionable solutions.
Problem 1: Low to No Product Yield
A low or non-existent yield is the most common issue. A systematic approach is key to identifying the root cause.
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Sol_Catalyst1 [label="Verify Cu source & ligand integrity.\nConsider a different ligand class.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst2 [label="Degas solvents to prevent\nCu(I) oxidation.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Base [label="Switch to a stronger or more\nsoluble base (e.g., K3PO4, Cs2CO3).\nEnsure base is dry.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Reagents [label="Check purity of aryl halide & amine.\nUse fresh starting materials.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Conditions1 [label="Increase reaction temperature.\nScreen alternative solvents (DMSO, DMF, Dioxane).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Catalyst; Start -> Base; Start -> Reagents; Start -> Conditions;
Catalyst -> Sol_Catalyst1 [label="Cause"]; Catalyst -> Sol_Catalyst2 [label="Cause"]; Base -> Sol_Base [label="Cause"]; Reagents -> Sol_Reagents [label="Cause"]; Conditions -> Sol_Conditions1 [label="Cause"]; } dot Caption: Troubleshooting flowchart for low or no product yield.
Cause A: Inactive or Inappropriate Catalyst System
-
The Problem: The combination of the copper source and the ligand is the heart of the reaction. If this system is not properly formed or is unsuitable for your specific substrates, the reaction will fail.
-
Solutions & Rationale:
-
Ligand Choice is Critical: There is no "one-size-fits-all" ligand. The choice depends heavily on the nucleophile (amine) and the electrophile (aryl halide). For instance, N,N-diamine ligands like N,N'-dimethylethylenediamine (DMEDA) are workhorses for many applications.[8] However, for sterically hindered substrates, more specialized ligands such as those based on the N¹,N²-diarylbenzene-1,2-diamine scaffold may be necessary.[9][11] Oxalamide-based ligands have also shown high performance for coupling unactivated aryl chlorides.[12]
-
Copper Source and Oxidation State: Copper(I) salts (e.g., CuI, CuBr) are typically used as they are the entry point into the catalytic cycle. While Cu(II) salts (e.g., Cu(OAc)₂) can be used, they require in-situ reduction, which may not always be efficient.[12] Ensure your Cu(I) source has not been oxidized to Cu(II) by prolonged exposure to air.
-
Inert Atmosphere: As mentioned, oxygen can deactivate the catalyst. Running the reaction under a nitrogen or argon atmosphere, and using degassed solvents, can prevent premature catalyst death.[10]
-
Cause B: Ineffective Base
-
The Problem: The base plays a crucial role in deprotonating the amine nucleophile to form the key copper-amidate intermediate. If the base is too weak, insoluble, or sterically hindered, this crucial step will not occur efficiently.
-
Solutions & Rationale:
-
Strength and Solubility: Inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used because they are strong enough to deprotonate a wide range of amines and have some solubility in polar aprotic solvents.[13] For particularly challenging or base-sensitive substrates, soluble organic bases like sodium trimethylsilanolate (NaOTMS) or tetra-n-butylphosphonium malonate (TBPM) can offer milder and more homogeneous reaction conditions.[11][14][15]
-
Base as a Ligand: It's important to recognize that some bases, particularly carbonates and phosphates, can act as ligands to the copper center. This can sometimes lead to catalyst deactivation by forming unreactive complexes.[5] If you suspect this is an issue, switching to a different class of base may be beneficial.
-
Cause C: Suboptimal Reaction Conditions
-
The Problem: Copper-catalyzed couplings can be sensitive to solvent and temperature. An inappropriate choice can lead to poor solubility of reagents, slow reaction rates, or decomposition of starting materials or products.
-
Solutions & Rationale:
-
Solvent Screening: High-boiling polar aprotic solvents like DMSO, DMF, NMP, and 1,4-dioxane are most commonly used.[4] They are effective at dissolving the polar starting materials and inorganic bases. DMSO, in particular, often gives superior results.[13] Toluene can also be effective, especially for less polar substrates.
-
Temperature Optimization: While modern ligands have enabled reactions at lower temperatures (even room temperature in some cases), many systems still require heat (80-120 °C) to drive the reaction, especially for less reactive aryl bromides and chlorides.[9] If you see no reaction at a lower temperature, incrementally increasing the heat is a logical next step. Conversely, if you observe decomposition, the temperature may be too high.
-
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use Case |
| DMSO | 189 | 47.2 | General purpose, excellent for dissolving salts |
| DMF | 153 | 36.7 | Good alternative to DMSO |
| 1,4-Dioxane | 101 | 2.2 | Less polar option, often used with soluble bases |
| Toluene | 111 | 2.4 | Non-polar option for hydrophobic substrates |
Table 1: Common Solvents for Copper-Catalyzed C-N Coupling.
Problem 2: Reaction Stalls or is Incomplete
Cause: Catalyst Deactivation or Inhibition
-
The Problem: The reaction starts but fails to reach full conversion. This often points to a catalyst that is active initially but dies over the course of the reaction.
-
Solutions & Rationale:
-
Ligand Decomposition: Some ligands can degrade under the reaction conditions, especially at high temperatures in the presence of a strong base.[2][16] This can sometimes be observed by a color change in the reaction mixture. If you suspect ligand degradation, consider lowering the reaction temperature or switching to a more robust ligand.
-
Product Inhibition: In some cases, the N-arylated product can act as a ligand for the copper center, sequestering the catalyst and preventing it from re-entering the catalytic cycle. This is more common with products containing strong chelating groups. Increasing the ligand-to-copper ratio can sometimes mitigate this issue.
-
Disproportionation: The active Cu(I) catalyst can sometimes disproportionate into inactive Cu(0) metal and Cu(II) species. This is a known deactivation pathway. The choice of ligand is crucial for stabilizing the Cu(I) oxidation state and preventing this from occurring.
-
Problem 3: Formation of Side Products
Cause A: Homocoupling of the Aryl Halide (Glaser-Ullmann Reaction)
-
The Problem: You observe the formation of a biaryl product (Ar-Ar) instead of your desired C-N coupled product.
-
Rationale & Solution: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling pathway. Rigorously deoxygenating your reaction setup and solvents is the most effective way to minimize this side product.[10]
Cause B: N-Arylation of the Ligand
-
The Problem: If you are using a diamine-based ligand, the ligand itself can sometimes be N-arylated, consuming your aryl halide and deactivating the catalyst.
-
Rationale & Solution: This is more likely to occur with less sterically hindered ligands. Switching to a ligand with bulky substituents ortho to the nitrogen atoms can prevent this undesired reaction.
Part 3: Experimental Protocols & Workflows
General Protocol for a Ligand-Accelerated C-N Coupling Reaction
This procedure provides a robust starting point for the N-arylation of a secondary amine with an aryl iodide. Note: This is a general guideline and may require optimization for your specific substrates.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Prep [label="1. Reagent Preparation\n(Dry & Degas Solvents)"]; Setup [label="2. Reaction Setup (Inert Atmosphere)\n- Add CuI, Ligand, Base to Schlenk tube\n- Evacuate & backfill with N2/Ar (3x)"]; Addition [label="3. Reagent Addition\n- Add Aryl Halide\n- Add Amine\n- Add Solvent via Syringe"]; Reaction [label="4. Reaction\n- Heat to specified temperature (e.g., 110°C)\n- Stir for 12-24h"]; Workup [label="5. Workup\n- Cool to RT\n- Dilute with EtOAc\n- Filter through Celite\n- Wash with water/brine"]; Purify [label="6. Purification\n- Dry organic layer (Na2SO4)\n- Concentrate in vacuo\n- Purify via column chromatography"];
// Edges Prep -> Setup; Setup -> Addition; Addition -> Reaction; Reaction -> Workup; Workup -> Purify; } dot Caption: General experimental workflow for C-N cross-coupling.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., N,N'-Dimethylethylenediamine) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMSO or 1,4-Dioxane) (3-5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the copper(I) iodide, the ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (if solid) followed by the amine (if liquid). If the aryl halide is a liquid, it can be added via syringe after the solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction vigorously for the specified time (typically 12-24 hours). The reaction progress can be monitored by TLC, GC-MS, or LC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (20 mL).
-
Filtration: Pass the mixture through a short plug of Celite to remove the insoluble inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
-
Jia, X., Peng, P., Cui, J., Xin, N., & Huang, X. (2017). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry, 82(5), 2697–2704. [Link]
-
(2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. [Link]
-
(2025). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
(2025). Deciphering the Mechanism of Copper Catalyzed N-arylation between Aryl halides and Nitriles: A DFT Study. ResearchGate. [Link]
-
(2012). Cu-Catalyzed Cross-Coupling Reactions
from Pd to Cu. SlideShare. [Link] -
(n.d.). Synthetic and Mechanistic Investigations on Copper Mediated C-N Bond Formation in Arylation Reactions. Amazon S3. [Link]
-
Davies, R. P., & Braddock, D. C. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3965–3974. [Link]
-
(n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. [Link]
-
(2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. [Link]
-
Ahmad, K., Khan, B. A., Akhtar, T., Khan, J., & Roy, S. K. (2019). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. RSC Publishing. [Link]
-
(2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society. [Link]
-
(n.d.). Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature. TCI AMERICA. [Link]
-
(n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
(2026). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ResearchGate. [Link]
-
(n.d.). Cu-Catalyzed Aqueous Phase Ullmann-Type C-N Coupling Reaction Promoted by Glycosyl Ligand. SIOC Journals. [Link]
-
(2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
(2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]
-
(n.d.). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC - NIH. [Link]
-
(n.d.). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. PMC. [Link]
-
(n.d.). Solvent effect in copper-catalyzed coupling reactions. ResearchGate. [Link]
-
Ley, S. V., & Thomas, A. W. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3153–3209. [Link]
-
(2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. [Link]
-
(n.d.). New Insights into the Reaction Capabilities of Ionic Organic Bases in Cu‐Catalyzed Amination. ResearchGate. [Link]
-
(n.d.). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]
-
(2025). A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides. Journal of the American Chemical Society. [Link]
-
(2025). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
-
(n.d.). Ullmann condensation. Wikipedia. [Link]
-
(2025). Ullmann coupling-An overview. OperaChem. [Link]
-
(n.d.). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]
-
(n.d.). Predicting success in Cu-catalyzed C–N coupling reactions using data science. PMC. [Link]
-
(2024). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Publications. [Link]
-
(n.d.). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
(2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry. [Link]
-
(2025). A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides. ACS Publications. [Link]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pyrrolidinol Compound Stability for In Vitro Assays
Welcome to the Application Support Center. As drug development professionals and assay scientists, you are likely aware that pyrrolidinol derivatives—frequently utilized as chiral building blocks, glycosidase inhibitors, and target-binding scaffolds—present unique physicochemical challenges. Their stability is highly dependent on solvent microenvironments, pH, and handling protocols.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your pyrrolidinol compounds during in vitro screening.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: Why is my pyrrolidinol compound degrading or precipitating in the DMSO stock solution over time?
The Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When pure anhydrous DMSO is repeatedly exposed to the atmosphere, it absorbs water, which can lead to the precipitation of lipophilic pyrrolidinol derivatives. Furthermore, pure DMSO can undergo decomposition catalyzed by trace acidic impurities, generating reactive sulfur species that may interact with the pyrrolidine amine[1].
Counterintuitive Insight: While conventional wisdom dictates using strictly anhydrous DMSO, systematic studies have demonstrated that storing screening libraries in a controlled "wet DMSO" mixture (90% DMSO / 10% water) can actually stabilize up to 85% of compounds over a 2-year period at 4 °C[2]. This controlled hydration prevents the unpredictable flux of moisture and subsequent compound dropout. Additionally, studies indicate that repeated freeze/thaw cycles (up to 11 cycles) do not significantly cause compound loss; rather, uncontrolled water absorption is the primary driver of degradation[3].
Q2: How does the pKa of the pyrrolidine ring affect aqueous assay stability?
The Causality: The pyrrolidine nitrogen is a secondary amine with a calculated pKa typically ranging from 8.4 to 8.9[4]. In standard in vitro biological assays conducted at physiological pH (7.4), the nitrogen is predominantly protonated (existing as a pyrrolidinium ion). While protonation enhances aqueous solubility, it alters the electron density across the pyrrolidine ring. If the assay buffer contains trace transition metals or lacks chelating agents, the adjacent hydroxyl group on the pyrrolidinol ring becomes highly susceptible to oxidative degradation. To mitigate this, ensure your aqueous buffers are properly degassed and consider the addition of mild chelators (e.g., EDTA) if the biological target permits.
Q3: My N-Boc protected pyrrolidinol intermediate is degrading during assay preparation. Why?
The Causality: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. Even mild acidic impurities generated as byproducts in unbuffered aqueous media, or trace acids in aging DMSO, can trigger premature deprotection[5]. If your assay requires elevated temperatures, this acid-catalyzed cleavage is accelerated. Always verify the pH of your final assay media and utilize LC-MS/MS to monitor for the appearance of the deprotected free amine.
Part 2: Quantitative Parameters for Assay Design
High concentrations of DMSO can cause severe cytotoxicity and interfere with enzymatic activity. When transitioning pyrrolidinol stocks from DMSO to aqueous media, strict adherence to final solvent concentrations is required to maintain assay validity.
Table 1: Recommended Final DMSO Concentrations for Biological Assays [6]
| Assay Type | Recommended Final DMSO Concentration (%) | Mechanistic Rationale & Notes |
| Cell-based Assays (General) | ≤ 0.5% | Widely recommended upper limit. Exceeding 0.5% alters membrane permeability and induces cytotoxicity. |
| Primary Cell Cultures | ≤ 0.1% | Primary cells lack the robust stress-response mechanisms of immortalized lines and are highly sensitive to solvent toxicity. |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | Must be optimized per cell line. Erroneously high concentrations can mask true compound activity (false positives/negatives). |
| In Vivo / Ex Vivo Models | ≤ 2.0% | Preferred upper limit to reduce systemic toxicity and off-target solvent effects during tissue perfusion. |
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every compound must be treated as a variable that requires validation. Do not assume stock integrity.
Protocol A: Two-Step Dilution Methodology to Prevent Micro-Precipitation
Lipophilic pyrrolidinol derivatives are prone to micro-precipitation when directly diluted from a high-concentration DMSO stock into an aqueous buffer. This sudden shift in the dielectric constant causes hydrophobic aggregation, leading to erroneously low assay concentrations[7].
-
Initial Solubilization: Weigh the solid pyrrolidinol compound and transfer it to a sterile microcentrifuge tube. Add anhydrous DMSO (or 90/10 wet DMSO, depending on your storage validation) to achieve a 10 mM master stock.
-
Serial Dilution in Solvent: Perform all intermediate serial dilutions (e.g., 10-fold or 2-fold concentration curves) in 100% DMSO [6]. Causality: This ensures the compound remains fully solvated across the entire concentration gradient.
-
Aqueous Transfer: Transfer an equal, minimal volume from each DMSO dilution tube into the final aqueous assay buffer. Ensure the final DMSO concentration remains constant across all wells (e.g., 0.5%).
Protocol B: LC-MS/MS Stability Validation Assay
Before initiating a high-throughput screen, validate the half-life of your pyrrolidinol compound in the specific assay buffer.
-
Spike: Dilute the 10 mM compound stock into the complete biological assay buffer (including proteins/serum if applicable) to a final concentration of 10 µM.
-
Incubate: Place the samples in a 37 °C incubator to mimic assay conditions.
-
Quench: At predetermined time points (0, 1, 4, 12, and 24 hours), extract a 50 µL aliquot and immediately quench with 150 µL of ice-cold acetonitrile to precipitate proteins and halt degradation.
-
Analyze: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS. If the parent compound peak area drops below 95% of the T=0 baseline, the compound is unstable under assay conditions and requires structural optimization or buffer modification.
Part 4: Decision Workflows
The following logic diagram outlines the mandatory self-validation workflow for introducing pyrrolidinol compounds into in vitro environments.
Workflow for self-validating pyrrolidinol compound integrity prior to in vitro screening.
Sources
Pyrrolidine Synthesis Support Center: Furan Byproduct Troubleshooting & Purification
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals who are encountering furan byproducts during the synthesis of pyrrolidine scaffolds. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating purification protocols to ensure high-fidelity isolation of your target compounds.
Mechanistic Insight: The Root Cause of Furan Formation
The formation of furan derivatives is the most prevalent side reaction when synthesizing pyrrolidines via the Paal-Knorr reaction (the condensation of 1,4-dicarbonyl compounds with primary amines)[1].
The divergence between pyrrolidine and furan formation is entirely dictated by pH and nucleophilicity .
-
Pyrrolidine Pathway (Target): Under neutral or weakly acidic conditions, the primary amine remains unprotonated and highly nucleophilic. It attacks the carbonyl carbon, forming a hemiaminal that subsequently cyclizes into the pyrrolidine ring.
-
Furan Pathway (Byproduct): If the reaction environment is too acidic (pH < 3), the primary amine becomes fully protonated (ammonium salt) and loses its nucleophilicity[1]. Consequently, the 1,4-dicarbonyl compound undergoes acid-catalyzed enolization. The enol oxygen attacks the opposite carbonyl, leading to an intramolecular dehydration that yields a thermodynamically stable furan ring.
Caption: Mechanistic divergence in Paal-Knorr synthesis: Pyrrolidine vs. Furan formation.
Troubleshooting FAQs
Q: I am observing a 30-40% furan byproduct yield in my Paal-Knorr synthesis. How can I shift the equilibrium toward the pyrrolidine? A: The most critical factor is acid catalyst selection. Strong mineral acids (e.g., HCl, H2SO4) rapidly protonate the amine and drive furan formation. Switch to a weak organic acid, such as acetic acid, or use a buffered system to maintain a pH between 4.5 and 6.0[1]. This keeps the carbonyl activated without neutralizing the amine's lone pair.
Q: My pyrrolidine and furan derivatives have identical Rf values on silica gel TLC. How can I efficiently separate them without running multiple columns? A: Exploit their distinct electronic properties rather than their polarity. Pyrrolidines are basic aliphatic amines (pKa ~11.2), whereas furans are neutral aromatic heterocycles. You can easily separate them using an Acid-Base Extraction (see Protocol A below). The pyrrolidine will partition into the aqueous phase as a salt, leaving the furan in the organic phase[1].
Q: Can I use distillation to separate the furan byproduct from the pyrrolidine? A: Yes, but with caveats. Unsubstituted furan is highly volatile (b.p. 31 °C) compared to unsubstituted pyrrolidine (b.p. 87-89 °C)[1], making fractional distillation viable. However, trace water can form complex azeotropes with pyrrolidine and furan derivatives, severely complicating separation[2]. Furthermore, high-temperature distillation can lead to the formation of high-boiling polymerization byproducts[3]. Always ensure the crude mixture is strictly anhydrous before distilling[4].
Standard Operating Procedures (SOPs) for Purification
Protocol A: Acid-Base Extraction (Liquid-Liquid Partitioning)
This is a self-validating, highly scalable protocol. Because furan lacks a basic nitrogen (its oxygen lone pairs are tied up in the aromatic sextet), it cannot be protonated under standard aqueous conditions, guaranteeing phase separation.
-
Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent such as dichloromethane (DCM) or diethyl ether (approx. 10 mL per gram of crude).
-
Acidification & Extraction: Slowly add 1.0 M aqueous Hydrochloric Acid (HCl) while stirring vigorously until the aqueous phase reaches a pH of < 3.
-
Causality: This selectively protonates the pyrrolidine, converting it into a highly water-soluble pyrrolidinium chloride salt. The furan derivative remains in the organic phase.
-
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain and collect the lower aqueous layer. Wash the remaining organic layer with one additional portion of 1.0 M HCl to ensure complete recovery of the pyrrolidine. Discard the organic layer (which contains the furan byproduct).
-
Basification: Cool the combined aqueous layers in an ice bath (neutralization is exothermic). Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise until the pH is > 12.
-
Causality: This deprotonates the pyrrolidinium salt, regenerating the lipophilic free pyrrolidine base, which will crash out of the aqueous solution.
-
-
Final Extraction: Extract the basic aqueous phase three times with fresh DCM.
-
Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the furan-free pyrrolidine.
Protocol B: Fractional Distillation under Reduced Pressure
Best suited for volatile, low-molecular-weight pyrrolidine derivatives.
-
Pre-treatment: Dry the crude liquid over anhydrous MgSO4 overnight. Removing trace water is mandatory to prevent azeotrope formation[2].
-
Setup: Assemble a fractional distillation apparatus utilizing a Vigreux column to maximize theoretical plates.
-
Inert Atmosphere: Flush the distillation system with dry nitrogen. Pyrrolidines are highly susceptible to oxidation and atmospheric moisture absorption[4].
-
Fractionation: Apply vacuum (if utilizing substituted derivatives) and gradually increase the oil bath temperature. The furan byproduct will distill first. Collect the primary pyrrolidine fraction only when the head temperature stabilizes at the target compound's known boiling point[1].
Caption: Step-by-step acid-base extraction and distillation workflow for furan removal.
Quantitative Data: Purification Method Comparison
The following table summarizes the expected performance metrics for various purification strategies when separating furan byproducts from pyrrolidine targets.
| Purification Method | Furan Removal Efficiency | Pyrrolidine Recovery | Scalability | Primary Use Case |
| Acid-Base Extraction | > 98% | 85 - 95% | Excellent | Structurally complex, high-boiling derivatives |
| Fractional Distillation | 90 - 95% | 70 - 85% | Good | Volatile, low-molecular-weight derivatives |
| Column Chromatography | > 99% | 60 - 80% | Poor | Small-scale discovery chemistry |
References
- Title: Production of pyrrolidine (US2525584A)
- Title: Purification of crude pyrroles (US5502213A)
-
Title : Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine | Source : American Chemical Society (ACS) | URL :[Link]
Sources
The Synthetic Chemist's Compass: A Comparative Guide to Substituted Pyrrolidine Synthesis
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous natural products and blockbuster pharmaceuticals.[1][2][3] Its prevalence in FDA-approved drugs highlights its importance in shaping the properties of bioactive molecules.[2][4] For researchers, scientists, and drug development professionals, the efficient and stereocontrolled synthesis of substituted pyrrolidines is a critical endeavor. This guide provides a comparative analysis of the most powerful synthetic routes, offering field-proven insights and actionable experimental data to navigate the complexities of pyrrolidine construction.
At a Glance: Comparing the Main Highways to Pyrrolidine Synthesis
The selection of a synthetic strategy is a multi-faceted decision, balancing the desired substitution pattern, stereochemical purity, scalability, and the availability of starting materials. The following table offers a high-level comparison of the key methodologies discussed in this guide.
| Synthetic Route | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) |
| [3+2] Cycloaddition | Highly convergent, excellent for building molecular complexity and stereocenters in a single step.[1][5] | 60 - 95+ | Often >20:1 | Up to >99 |
| Asymmetric Aza-Michael Addition | Ideal for creating chiral pyrrolidines, frequently employed in elegant cascade reaction sequences.[3][6] | 70 - 99 | Up to >99:1 | Up to >99 |
| Transition Metal-Catalyzed Cyclizations | High atom economy through direct C-H functionalization or metathesis; offers unique bond disconnections.[7][8] | 75 - 99 | Often high, but substrate-dependent | Catalyst-controlled |
| Ring-Closing Metathesis (RCM) | Powerful for forming the pyrrolidine ring from acyclic diene or enyne precursors; tolerant of many functional groups.[9][10][11] | 70 - 95 | Not applicable for ring formation | Depends on chiral precursor |
| Multicomponent Reactions (MCRs) | Maximizes efficiency by combining three or more starting materials in a single pot, ideal for library synthesis.[1][12][13] | 40 - 90 | Variable, can be high | Can be achieved with chiral catalysts |
| Paal-Knorr Synthesis & Reduction | A classic, straightforward method for N-substituted pyrrolidines from 1,4-dicarbonyl compounds.[3] | 65 - 95 | Not Applicable | Not Applicable |
Deep Dive: Methodologies & Mechanisms
The Power of Convergence: [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile stands as one of the most versatile and widely employed strategies for pyrrolidine synthesis.[1][8] This method's power lies in its ability to construct the pyrrolidine core and up to four stereocenters in a single, atom-economical step.[8][14]
Causality of Experimental Choices: The in situ generation of the azomethine ylide is a critical step. This is commonly achieved through the condensation of an α-amino acid with an aldehyde or ketone.[1] The choice of metal catalyst and chiral ligand is paramount for achieving high enantioselectivity in asymmetric variants.[5][15] Copper and silver catalysts, in particular, have proven to be highly effective.[5][15][16]
Workflow: Asymmetric [3+2] Cycloaddition
Caption: Workflow for a metal-catalyzed asymmetric [3+2] cycloaddition.
Representative Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition [16]
-
Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere (Argon), silver acetate (AgOAc, 3 mol%) and a chiral ligand (e.g., QUINAP, 3 mol%) are dissolved in anhydrous toluene. The mixture is stirred at room temperature for 1 hour.
-
Reactant Addition: The glycinate imine precursor (1.0 equiv) and the dipolarophile (e.g., tert-butyl acrylate, 1.2 equiv) are added to the catalyst solution.
-
Reaction Initiation: A mild organic base (e.g., DIPEA, 10 mol%) is added to initiate the reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the highly substituted, enantioenriched pyrrolidine.
The Elegance of Asymmetry: Intramolecular Aza-Michael Addition
The intramolecular aza-Michael addition is a powerful method for the stereoselective synthesis of pyrrolidines.[17][18][19] This reaction often serves as the key step in organocatalytic cascade sequences, allowing for the rapid construction of complex and highly functionalized chiral pyrrolidines from simple acyclic precursors.[6]
Causality of Experimental Choices: The success of this strategy hinges on the selection of an appropriate chiral organocatalyst. Bifunctional catalysts, such as squaramides or thioureas, are particularly effective as they can activate both the nucleophilic amine and the electrophilic Michael acceptor through hydrogen bonding interactions.[6] This dual activation model provides a highly organized transition state, leading to excellent stereocontrol.
Workflow: Organocatalytic Aza-Michael/Michael Cascade
Sources
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- 5. benchchem.com [benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 9. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 19. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of the Biological Activity of Synthesized Pyrrolidinone-Based Inhibitors: A Comparative Guide
As the landscape of antiviral drug discovery evolves, the rapid validation of novel therapeutic compounds requires both rigorous structural rationale and robust, self-validating experimental workflows. Among the most successful classes of antivirals developed in recent years are pyrrolidinone-based peptidomimetic inhibitors , which have demonstrated profound efficacy against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) Main Protease (Mpro, or 3CLpro) 1.
This guide provides a comprehensive, objective comparison of pyrrolidinone-based inhibitors against alternative scaffolds. Designed for drug development professionals, it details the mechanistic causality behind their potency and outlines the critical experimental protocols required to validate their biological activity from the bench to cellular models.
Structural and Mechanistic Rationale
The SARS-CoV-2 Mpro enzyme is a cysteine protease responsible for cleaving viral polyproteins at highly specific sites, exclusively after a glutamine (Gln) residue. The design of pyrrolidinone-based inhibitors directly exploits this strict substrate specificity.
The pyrrolidinone ring acts as a highly optimized, rigid glutamine mimetic. When the inhibitor enters the Mpro active site, the pyrrolidinone moiety anchors itself deeply into the S1 subsite, establishing critical hydrogen bonds with the host residues His163 and Glu166 2. This precise positioning allows the inhibitor's electrophilic "warhead" (such as the nitrile group in Nirmatrelvir) to sit in perfect proximity to the catalytic Cys145, forming a reversible covalent thioimidate adduct that completely halts enzymatic function 3.
Mechanism of action for pyrrolidinone-based Mpro inhibitors.
Quantitative Efficacy: A Comparative Analysis
To objectively benchmark the performance of pyrrolidinone-based inhibitors, we must compare them against other prominent Mpro inhibitor classes, including aldehyde-warhead compounds (GC-376) and non-covalent alternatives (23R).
The table below synthesizes the biochemical potency ( Ki or IC50 ) and the cellular antiviral activity ( EC50 ) of these distinct structural classes.
| Inhibitor Class | Representative Compound | Warhead / Binding Mode | Enzymatic Potency ( Ki / IC50 ) | Antiviral Activity ( EC50 ) | Reference |
| Pyrrolidinone | Nirmatrelvir (PF-07321332) | Nitrile (Reversible Covalent) | Ki = 0.93 - 3.11 nM | 74.5 nM | 1, 3 |
| Pyrrolidone | GC-376 | Aldehyde (Reversible Covalent) | IC50 = 33.0 nM | 3.37 µM | 4 |
| Pyrrolidone | UAWJ246 | α -ketoamide (Reversible Covalent) | IC50 = 45.0 nM | Not Reported | 4 |
| Non-Covalent | 23R | Pyridinyl (Non-Covalent) | IC50 = 310.0 nM | 1.27 µM | 5 |
Key Insight: While aldehyde-based inhibitors like GC-376 show excellent in vitro enzymatic inhibition, pyrrolidinone-nitrile compounds like Nirmatrelvir demonstrate vastly superior translation to cellular antiviral activity (low nanomolar EC50 ). This is largely due to the improved metabolic stability and membrane permeability of the nitrile warhead compared to the highly reactive aldehyde.
Self-Validating Experimental Protocols
To ensure scientific integrity, the biological validation of these inhibitors must follow a self-validating workflow. Enzymatic inhibition must be proven first, followed by cellular efficacy, while simultaneously controlling for off-target cytotoxicity and drug efflux mechanisms.
Hit-to-lead validation workflow for synthesized inhibitors.
Protocol A: FRET-Based Enzymatic Assay (In Vitro Validation)
Causality & Rationale: Why use a Fluorescence Resonance Energy Transfer (FRET) assay? By flanking a specific Mpro recognition sequence (e.g., Dabcyl-KTSAVLQ/SGFRKME-Edans) with a fluorophore and a quencher, the intact peptide exhibits zero fluorescence. Upon specific cleavage by Mpro, the fluorophore is liberated, allowing us to continuously monitor enzyme kinetics in real-time 5.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant SARS-CoV-2 Mpro to a final concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).
-
Compound Pre-Incubation (Critical Step): Dispense serial dilutions of the pyrrolidinone inhibitor (in DMSO) into a 384-well microplate. Add the Mpro enzyme and incubate at 37°C for 30 minutes. Why pre-incubate? Pyrrolidinone-nitrile inhibitors are covalent binders; pre-incubation allows the thioimidate adduct to form fully before the substrate introduces competitive binding pressure 1.
-
Reaction Initiation: Add the FRET substrate to a final concentration of 20 µM to initiate the reaction.
-
Kinetic Measurement: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 60 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Because these are tight-binding inhibitors, fit the dose-response data using the Morrison equation rather than standard Michaelis-Menten kinetics to accurately determine the Ki 5.
Protocol B: Cell-Based Cytopathic Effect (CPE) Assay (Ex Vivo Validation)
Causality & Rationale: Enzymatic inhibition does not guarantee cellular efficacy. Compounds may suffer from poor membrane permeability or be rapidly exported by host efflux pumps. We utilize Vero E6 cells enriched for ACE2 to ensure uniform viral entry. Crucially, we co-administer an efflux inhibitor (CP-100356) because many pyrrolidinone derivatives are substrates for P-glycoprotein (P-gp). Blocking P-gp prevents the artificial reduction of intracellular drug concentrations, revealing the compound's true antiviral efficacy 3.
Step-by-Step Methodology:
-
Cell Seeding: Seed ACE2-enriched Vero E6 cells at 1×104 cells/well in 96-well plates and incubate overnight at 37°C.
-
Infection & Treatment: Remove media. Infect cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01. Simultaneously, add serial dilutions of the pyrrolidinone inhibitor alongside 2 µM of the P-gp efflux inhibitor CP-100356 3.
-
Incubation: Incubate the plates for 72 hours in a Biosafety Level 3 (BSL-3) facility.
-
Viability Readout: Add a luminescent cell viability reagent (e.g., CellTiter-Glo) to quantify intracellular ATP levels. ATP is directly proportional to the number of living cells that survived the viral cytopathic effect.
-
Cytotoxicity Counter-Screen: Run a parallel plate with identical compound concentrations but without the virus to determine the CC50 (concentration causing 50% host cell death).
-
Data Analysis: Plot the percentage of CPE inhibition versus compound concentration to calculate the EC50 . A viable lead candidate must exhibit a high Selectivity Index ( SI=CC50/EC50 ).
References
-
Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir. ACS Central Science / NIH PMC.[Link]
-
An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Treatment of COVID-19. medRxiv.[Link]
-
Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L. Science Advances / NIH PMC.[Link]
-
An expedited approach towards the rationale design of non-covalent SARS-CoV-2 main protease inhibitors with in vitro antiviral activity. bioRxiv.[Link]
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A Comparative Guide to the Efficacy of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol and Known Farnesyltransferase Inhibitors
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, as a putative farnesyltransferase inhibitor. Its performance is benchmarked against two well-characterized inhibitors, Lonafarnib and Tipifarnib, which have undergone extensive preclinical and clinical investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction to Farnesyltransferase as a Therapeutic Target
Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational modification of a number of cellular proteins through a process known as farnesylation.[1][2] This process involves the attachment of a 15-carbon farnesyl isoprenoid group to a cysteine residue within a C-terminal CaaX motif of target proteins.[3] One of the most notable substrates for FTase is the Ras family of small GTP-binding proteins, which are pivotal in signal transduction pathways regulating cell growth, differentiation, and survival.[1][3]
Mutations in Ras genes are prevalent in a significant percentage of human cancers, leading to constitutively active Ras signaling and uncontrolled cell proliferation. The proper localization of Ras proteins to the cell membrane, a prerequisite for their function, is dependent on farnesylation.[1] Consequently, inhibiting FTase has emerged as a promising therapeutic strategy to disrupt oncogenic Ras signaling.[1][3] Beyond cancer, FTase inhibition has also shown therapeutic potential in rare genetic disorders like Hutchinson-Gilford progeria syndrome (HGPS), where the farnesylation of a mutant protein, progerin, is a key pathological event.[1][4][5]
This guide will focus on the comparative efficacy of a novel compound, 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, against the established FTase inhibitors Lonafarnib and Tipifarnib.
The Inhibitors: A Comparative Overview
Novel Compound: 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol is a novel small molecule with structural motifs, such as the imidazole group, that are common in farnesyltransferase inhibitors. Its potential to inhibit FTase warrants a thorough investigation of its in vitro and cell-based efficacy.
Known Inhibitors: Lonafarnib and Tipifarnib
-
Lonafarnib (SCH66336): An orally bioavailable, potent inhibitor of FTase.[6][7] It has been extensively studied in various cancers and is approved for the treatment of Hutchinson-Gilford progeria syndrome.[4][5][8] Lonafarnib inhibits the farnesylation of H-Ras, N-Ras, and K-Ras with high potency.[9]
-
Tipifarnib (R115777): Another potent and specific farnesyltransferase inhibitor that has been evaluated in numerous clinical trials for both solid tumors and hematologic malignancies.[10][11][12] It has shown notable activity in cancers with HRAS mutations.[12][13]
In Vitro Efficacy: Determining Inhibitory Potency
The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to reduce the enzyme's activity by 50%.
Comparative In Vitro Potency of Known Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Lonafarnib | Farnesyltransferase | 1.9 | [6][7][14] |
| H-Ras | 1.9 | [9] | |
| N-Ras | 2.8 | [9] | |
| K-Ras | 5.2 | [9] | |
| Tipifarnib | Farnesyltransferase | 0.6 - 0.86 | [10][13][15] |
| K-RasB peptide | 7.9 | [10] |
Experimental Protocol: In Vitro Farnesyltransferase Inhibition Assay (Fluorescence-Based)
This protocol describes a non-radioactive, fluorescence-based assay to determine the IC50 of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. The assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in an increase in fluorescence.[2][16]
Rationale: This method is preferred for its safety (non-radioactive), high-throughput capability, and sensitivity.[2] The use of a dansylated peptide provides a direct and quantifiable fluorescent signal upon farnesylation.
Materials and Reagents:
-
Recombinant Human Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-labeled CaaX peptide substrate (e.g., Dansyl-GCVLS)
-
1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol
-
Lonafarnib and Tipifarnib (as positive controls)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM Dithiothreitol (DTT)
-
Dimethyl Sulfoxide (DMSO)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~550 nm)
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the novel compound, Lonafarnib, and Tipifarnib in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in Assay Buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Working Solution: Dilute the recombinant human FTase in Assay Buffer to a final concentration of 20 nM. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Mix (2X): Prepare a 2X substrate mix containing 4 µM Dansyl-GCVLS peptide and 1 µM FPP in Assay Buffer.
-
-
Assay Procedure (96-well format):
-
Inhibitor Addition: To each well, add 25 µL of the serially diluted inhibitors. For the positive control (no inhibition), add 25 µL of Assay Buffer with the same final DMSO concentration. For the negative control (background), add 25 µL of Assay Buffer.
-
Enzyme Addition: Add 25 µL of the 20 nM FTase working solution to all wells except the negative control wells. To the negative control wells, add 25 µL of Assay Buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the 2X substrate mix to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the fluorescence intensity every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of Farnesyltransferase Signaling Pathway
Caption: Experimental workflow for the in vitro FTase inhibition assay.
Clinical Context and Future Directions
Lonafarnib and Tipifarnib have undergone extensive clinical development, providing valuable insights into the therapeutic potential and challenges of FTase inhibition.
-
Lonafarnib: Has shown clinical benefit in HGPS, leading to its FDA approval for this indication. [4][5][8]In oncology, its efficacy as a single agent has been modest in many settings, but it continues to be explored in combination therapies. [9][17]
-
Tipifarnib: Has demonstrated promising clinical activity in patients with HRAS-mutant solid tumors, particularly head and neck squamous cell carcinoma, highlighting the importance of patient selection based on genetic biomarkers. [12][13][15] For the novel compound 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol, the described in vitro and cell-based assays are the foundational steps in its evaluation. Positive results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in relevant animal models. The ultimate clinical potential of this compound will depend on its potency, selectivity, and pharmacological properties compared to established inhibitors like Lonafarnib and Tipifarnib.
References
-
Kura Oncology Announces Positive Phase 2 Trial of Tipifarnib in HRAS Mutant Urothelial Carcinoma. (2019, October 29). Kura Oncology. Retrieved March 31, 2026, from [Link]
- Ho, A. L., et al. (2021). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations. Journal of Clinical Oncology, 39(17), 1856-1866.
-
Tipifarnib. (2026, March 31). Liv Hospital. Retrieved March 31, 2026, from [Link]
-
Tipifarnib for the Treatment of Advanced Solid Tumors, Lymphoma, or Histiocytic Disorders With HRAS Gene Alterations, a Pediatric MATCH Treatment Trial. (n.d.). ClinicalTrials.gov. Retrieved March 31, 2026, from [Link]
- Horwitz, S. M., et al. (2024). Phase 2 trial of the farnesyltransferase inhibitor tipifarnib for relapsed/refractory peripheral T-cell lymphoma. Blood Advances.
- Appels, N. M., et al. (2003). Farnesyltransferase Inhibitors: An Overview of the Results of Preclinical and Clinical Investigations. Cancer Research, 63(18), 5656-5668.
- Grivas, P., et al. (2020). A Phase II Trial of Tipifarnib for Patients with Previously Treated, Metastatic Urothelial Carcinoma Harboring HRAS Mutations. Clinical Cancer Research, 26(19), 5139-5146.
- Henriques, A. F., et al. (2012). Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition. Anticancer Research, 32(3), 939-945.
- Ho, A. L., et al. (2021). Tipifarnib in Head and Neck Squamous Cell Carcinoma With HRAS Mutations.
- Lee, J. T., et al. (2007). The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines. Leukemia, 21(4), 739-746.
-
Lonafarnib – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 31, 2026, from [Link]
- Murshed, S. R., et al. (2012). Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice. Oncotarget, 3(1), 58-70.
- Gordon, L. B., et al. (2016). Clinical Trial of the Protein Farnesylation Inhibitors Lonafarnib, Pravastatin, and Zoledronic Acid in Children With Hutchinson-Gilford Progeria Syndrome.
- Center for Drug Evaluation and Research. (2020). Application Number: 213969Orig1s000.
-
Farnesyltransferase inhibitor. (n.d.). In Wikipedia. Retrieved March 31, 2026, from [Link]
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EnzychromTM Farnesyltransferase Activity Assay Kit (EFTS-400). (n.d.). BioAssay Systems. Retrieved March 31, 2026, from [Link]
- Bal-Öztürk, A., et al. (2023). Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome. eLife.
- Wang, Y., et al. (2021). An overview on natural farnesyltransferase inhibitors for efficient cancer therapy. Journal of Pharmacy and Pharmacology, 73(10), 1285-1301.
- Bal-Öztürk, A., et al. (2023). Lonafarnib improves cardiovascular function and survival in a mouse model of Hutchinson-Gilford progeria syndrome. eLife.
-
CD Farnesyltransferase Inhibitor Screening Kit. (n.d.). CD Biosynsis. Retrieved March 31, 2026, from [Link]
- Adjei, A. A., et al. (2000). Comparison of Potential Markers of Farnesyltransferase Inhibition. Clinical Cancer Research, 6(6), 2318-2325.
- Heinemann, F. M., et al. (2023). Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells. Frontiers in Immunology, 14.
- Heinemann, F. M., et al. (2023). Farnesyltransferase-inhibitors exert in vitro immunosuppressive capacity by inhibiting human B-cells. PMC.
- Shokat, K. M., et al. (2017). Farnesyltransferase-Mediated Delivery of a Covalent Inhibitor Overcomes Alternative Prenylation to Mislocalize K-Ras. ACS Chemical Biology, 12(8), 1956-1962.
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Bridging the Translational Gap: A Comparative Guide to In Vitro Validation of AI-Predicted ADME-Tox
As a Senior Application Scientist, I frequently encounter a critical bottleneck in modern drug discovery: the translational gap between highly optimized in silico predictions and clinical reality. While artificial intelligence and machine learning (AI/ML) models can rapidly predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) parameters, an algorithm’s output remains a hypothesis until it is empirically validated.
The success of In Vitro-In Vivo Extrapolation (IVIVE) depends entirely on the biological relevance of the in vitro assay chosen to validate the in silico data. Relying on overly simplistic models to validate complex AI predictions leads to high clinical attrition rates. This guide objectively compares traditional 2D cell cultures against next-generation 3D Spheroids and Microphysiological Systems (MPS) / Organ-on-a-Chip technologies, providing the experimental frameworks necessary to build self-validating ADME-Tox workflows.
The Causality of Choice: Why In Silico Models Demand Advanced In Vitro Validation
When an AI model predicts that a compound will have a low hepatic clearance or a high risk of Drug-Induced Liver Injury (DILI), validating this requires an in vitro system that accurately mimics human hepatic physiology.
The Failure of 2D Monolayers: Traditional 2D cultures (e.g., HepG2 or plated primary human hepatocytes) force cells into an unnatural, flat morphology. This lack of a 3D extracellular matrix (ECM) and cell-to-cell signaling causes rapid dedifferentiation; primary hepatocytes typically lose their Cytochrome P450 (CYP450) metabolic competence within 48 to 72 hours[1]. Consequently, 2D models are practically useless for validating in silico predictions of chronic toxicity or the clearance of low-turnover drugs[1].
The 3D Spheroid Solution: 3D microtissues, such as those developed by InSphero, restore spatial architecture. By utilizing hanging-drop or ultra-low attachment techniques, primary hepatocytes and non-parenchymal cells (e.g., Kupffer cells) self-assemble into spheroids[2]. This 3D conformation restores cell-cell junctions and maintains CYP450 expression and metabolic activity for up to 4 weeks, enabling 14-day repeat-dosing studies to validate chronic toxicity predictions[2].
The Microphysiological System (MPS) Advantage: Organ-on-a-Chip platforms, such as the Emulate Liver-Chip, introduce the missing variable of biomechanical force. By incorporating microfluidic perfusion, these chips provide continuous nutrient turnover and physiological shear stress, which is critical for maintaining the fenestrations of Liver Sinusoidal Endothelial Cells (LSECs). Furthermore, these systems support complex quad-cultures (hepatocytes, LSECs, Kupffer cells, and stellate cells), making them the gold standard for validating AI predictions regarding immune-mediated or idiosyncratic DILI. Recent benchmarking studies have shown that advanced MPS platforms achieve an Area Under the Receiver Operating Characteristic (AUROC) curve of ≥0.85 for toxicity classification[3].
Objective Platform Comparison
To effectively validate in silico ADME-Tox data, researchers must align the complexity of the in vitro assay with the specific pharmacokinetic or toxicological question being asked.
| Feature / Metric | Traditional 2D Cultures (Primary/HepG2) | 3D Spheroids (e.g., InSphero 3D InSight) | Organ-on-a-Chip (e.g., Emulate Liver-Chip) |
| Throughput | High (384 to 1536-well plates) | Medium-High (96 to 384-well plates) | Low-Medium (Individual microfluidic chips) |
| CYP450 Stability | < 72 hours[1] | Up to 4 weeks[2] | > 4 weeks |
| Cellular Complexity | Monoculture (Typically) | Co-culture (Hepatocytes + Kupffer)[2] | Quad-culture (Hepatocytes, LSECs, Kupffer, Stellate) |
| Biomechanical Cues | Static (No shear stress) | Static (No shear stress) | Dynamic (Microfluidic perfusion/shear stress) |
| DILI Prediction (AUROC) | ~0.50 - 0.60 | ~0.75 - 0.80 | ≥ 0.85[3] |
| Primary Application | Acute toxicity, basic permeability (Caco-2)[1] | Chronic toxicity, low-clearance drug metabolism[2] | Idiosyncratic DILI, immune-mediated toxicity, lipophilic drugs |
Experimental Protocols: Building Self-Validating Systems
A robust validation protocol must be a self-validating system—meaning the inclusion of internal controls dynamically proves the assay's functional integrity before experimental data is even analyzed.
Protocol A: Validating Chronic Toxicity Predictions using 3D Spheroids
When an AI model predicts delayed or chronic hepatotoxicity, 2D models will fail due to their short lifespan. 3D spheroids are the optimal choice here.
Methodology:
-
Microtissue Equilibration: Transfer assay-ready 3D InSight Human Liver Microtissues into a 96-well gravity-trap plate. Allow 48 hours for the microtissues to equilibrate in maintenance media.
-
Self-Validation (Baseline): Sample 10 µL of supernatant from control wells to measure basal albumin secretion and ATP content (via CellTiter-Glo) to confirm tissue viability prior to dosing[2].
-
Repeat Dosing Strategy: Administer the test compound alongside a known chronic hepatotoxin (Positive Control: Tolcapone) and a safe analog (Negative Control: Entacapone). Perform a 50% media exchange and re-dose every 48 hours for a total of 14 days[2].
-
Endpoint Analysis: On Day 14, lyse the spheroids and quantify total ATP content. A dose-dependent reduction in ATP relative to the vehicle control validates the in silico toxicity prediction, while the differential response between Tolcapone and Entacapone validates the assay's sensitivity[2].
Protocol B: Validating Idiosyncratic DILI using Organ-on-a-Chip
Idiosyncratic DILI often involves toxic metabolites triggering an immune response. Validating this requires a perfused, multi-cellular MPS.
Methodology:
-
ECM Sandwich & Seeding: Coat the top channel of the Emulate Liver-Chip with an ECM mixture. Seed primary human hepatocytes into the top channel and overlay with Matrigel to create a 3D sandwich culture. After 24 hours, seed the bottom vascular channel with primary LSECs, Kupffer cells (CD68+), and stellate cells.
-
Microfluidic Perfusion: Connect the chips to the culture module and initiate a continuous media flow at 30 µL/h. This induces physiological shear stress, promoting LSEC fenestration and hepatocyte polarization.
-
Self-Validation (Functionality): Before drug administration, perfuse a standard CYP cocktail through the chip. Sample the effluent after 1 hour and analyze via LC-MS to confirm baseline CYP1A2, CYP2B6, and CYP3A4 activity.
-
Drug Administration: Perfuse the test compound (e.g., a highly lipophilic drug predicted to cause DILI). Include Trovafloxacin (severe clinical DILI) as a positive control and Levofloxacin (safe analog) as a negative control.
-
Biomarker Readout: Collect effluent daily. Quantify inflammatory cytokines (IL-6, TNF-α) to monitor Kupffer cell activation, and measure urea/albumin to assess parenchymal damage.
Fig 2: Mechanistic pathway of Drug-Induced Liver Injury (DILI) in 3D co-culture models.
Conclusion & Clinical Translation
The integration of AI into drug discovery has exponentially increased the speed at which we generate ADME-Tox hypotheses. However, validating these predictions requires stepping away from antiquated 2D monolayers. For high-throughput screening of acute toxicity, 2D models still hold value. But for translating complex in silico predictions into reliable clinical safety profiles, researchers must leverage 3D spheroids for chronic exposure validation and Organ-on-a-Chip systems for mechanistic, immune-mediated toxicity profiling. By aligning the biological complexity of the in vitro assay with the computational sophistication of the in silico model, we can drastically reduce late-stage clinical attrition.
References
- Organs-on-Chips in Drug Development: Engineering Foundations, Artificial Intelligence, and Clinical Transl
- Role of in vitro two-dimensional (2D) and three-dimensional (3D)
- 3D InSight™ Liver Microtissues Application Guide InSphero (via diyhand.com.tw)
- Emulate Liver-Chip R1: A human-relevant model of the liver sinusoid using a novel, low-drug-absorbing chip Emul
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A Senior Application Scientist's Guide to Cross-Verification of Spectroscopic Data for Novel Heterocyclic Structures
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and functional materials, the unambiguous structural elucidation of newly synthesized heterocyclic compounds is a cornerstone of scientific rigor. The journey from a promising reaction to a well-characterized molecule relies on the synergistic application of multiple spectroscopic techniques. This guide provides an in-depth, objective comparison of the primary spectroscopic tools—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the cross-verification of novel heterocyclic structures. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, presenting a framework for a self-validating analytical workflow.
The Orthogonal Approach: A Foundation of Trust
In analytical chemistry, the concept of using "orthogonal methods" is crucial for robust validation.[1][2] Orthogonal techniques rely on different physicochemical principles to measure the same or related attributes of a molecule.[1] By obtaining corroborating evidence from multiple, independent methods, we build a far more convincing and reliable structural assignment than could be achieved with any single technique alone. This guide is structured around this central principle, demonstrating how the convergence of data from NMR, MS, IR, and UV-Vis spectroscopy leads to a high degree of confidence in the proposed structure of a novel heterocycle.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[3] It provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[3] For novel heterocyclic compounds, NMR is indispensable for mapping out the intricate arrangement of atoms within the ring system and its substituents.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for complex structures.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, especially in identifying quaternary carbons and the points of substitution on the heterocyclic ring.[4][5]
-
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified novel heterocyclic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
-
Filter the solution into a clean, high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[6][7] Particulate matter can degrade the quality of the NMR spectrum.[7]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.[6]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
"Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.[6]
-
"Tune" and "match" the probe to the specific nucleus being observed (e.g., ¹H, ¹³C) to maximize signal sensitivity.[6]
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C NMR spectrum.
-
Set up and run 2D NMR experiments (COSY, HSQC, HMBC) using standard pulse sequences provided by the spectrometer software.[8] The parameters for these experiments (e.g., number of scans, spectral width) should be optimized based on the sample concentration and the specific information required.
-
Data Interpretation: The "Why"
The choice to run a suite of 2D NMR experiments is driven by the need to unambiguously connect the different parts of the molecule. For a novel heterocycle, while ¹H and ¹³C NMR provide a list of the "parts" (protons and carbons), it is the 2D data that reveals how they are assembled. For example, in a substituted pyridine, a COSY spectrum will show the coupling between the protons on the pyridine ring, while an HMBC spectrum will be crucial for confirming the position of a substituent by showing a correlation from a proton on the substituent to a carbon in the pyridine ring.
II. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound with high accuracy and offers valuable structural clues through the analysis of its fragmentation patterns.[3] For novel heterocycles, high-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, which is a critical piece of evidence in confirming the molecular formula.
Key Insights from MS:
-
Molecular Ion Peak (M⁺): Provides the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecular ion, allowing for the calculation of the elemental formula.
-
Fragmentation Pattern: The way a molecule breaks apart upon ionization provides a "fingerprint" that can be used to deduce its structure. The fragmentation of heterocyclic rings often follows predictable pathways.[9][10]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[11]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, or water, often with 0.1% formic acid to promote ionization).[11] Overly concentrated samples can lead to signal suppression and contaminate the instrument.[11]
-
Ensure the final solution is free of non-volatile salts and particulate matter by filtering if necessary.[11]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the compound of interest.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
If fragmentation data is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Data Interpretation: The "Why"
The choice of ionization technique is critical. ESI is a "soft" ionization method suitable for many heterocyclic compounds, as it tends to produce an intact molecular ion with minimal fragmentation, which is ideal for accurate mass determination.[12] The subsequent MS/MS experiment is a deliberate choice to induce fragmentation in a controlled manner. The resulting fragments provide pieces of the structural puzzle. For instance, the loss of a specific substituent or the characteristic cleavage of the heterocyclic ring can provide strong evidence for the proposed structure.[9][10]
III. Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule.[3] It works on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.[13]
Key Insights from IR:
-
Characteristic Absorption Bands: Provides a "fingerprint" of the functional groups present (e.g., C=O, N-H, C-N, C=N).[14]
-
Confirmation of Synthesis: Can be used to quickly verify the success of a chemical reaction by observing the appearance or disappearance of key functional group signals.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common sampling technique that requires minimal sample preparation.[8][10]
-
Sample Preparation:
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any signals from the atmosphere (e.g., CO₂, water vapor).[15]
-
Place the sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Interpretation: The "Why"
IR spectroscopy provides a quick and straightforward way to confirm the presence of key functional groups that are expected in the novel heterocyclic structure. For example, if a synthesis is intended to produce a lactam (a cyclic amide), the presence of a strong C=O stretching band (typically around 1650-1700 cm⁻¹) and an N-H stretching band (if applicable, around 3200-3400 cm⁻¹) in the IR spectrum provides strong evidence for the success of the reaction.[14] The absence of starting material functional groups is equally important information.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores and conjugated π-electron systems, which are common in heterocyclic chemistry.[3][16]
Key Insights from UV-Vis:
-
λmax (Wavelength of Maximum Absorbance): The wavelength at which a compound absorbs the most light. The value of λmax can provide information about the extent of conjugation in the molecule.[17][18]
-
Molar Absorptivity (ε): A measure of how strongly a compound absorbs light at a given wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, hexane, water) at a known concentration.[19]
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).[19]
-
-
Data Acquisition:
-
Use a matched pair of cuvettes (one for the sample and one for the solvent blank).
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the baseline with the solvent blank.
-
Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).
-
Data Interpretation: The "Why"
The UV-Vis spectrum is particularly informative for heteroaromatic compounds. The extent of conjugation significantly influences the λmax.[18] For example, as the size of the conjugated system increases, the λmax shifts to longer wavelengths (a bathochromic or red shift).[18] This information can be used to compare a novel compound to known, related structures and to confirm the presence of an extended π-system.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity (through-bond), stereochemistry.[3] | Unparalleled for complete structure elucidation. | Lower sensitivity, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[3] | High sensitivity, small sample amount required. | Isomers can be difficult to distinguish without fragmentation data.[20] |
| IR Spectroscopy | Presence or absence of specific functional groups.[3] | Fast, non-destructive, versatile sample handling. | Provides limited information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems.[3] | High sensitivity, useful for quantitative analysis. | Limited structural information, not all compounds are UV-Vis active. |
Case Study: Cross-Verification of a Novel Pyridine Derivative
Let's consider the hypothetical synthesis of a novel pyridine derivative: 2-amino-4-phenyl-6-(p-tolyl)nicotinonitrile .
Proposed Structure:
Cross-Verification Workflow:
Caption: Workflow for the cross-verification of a novel heterocyclic structure.
-
Mass Spectrometry (HRMS): The HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the proposed formula, C₁₉H₁₅N₃. This provides the first piece of crucial evidence for the elemental composition.[21]
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the presence of the key functional groups:
-
UV-Vis Spectroscopy: The UV-Vis spectrum would likely show strong absorption at a wavelength greater than 250 nm, indicative of the extended conjugated system formed by the phenyl, pyridine, and tolyl rings.
-
NMR Spectroscopy: This would provide the most detailed structural information:
-
¹H NMR: Would show distinct signals for the aromatic protons on the phenyl and tolyl rings, a singlet for the pyridine proton, a broad singlet for the NH₂ protons, and a singlet for the methyl group protons. Integration of these signals would correspond to the number of protons in each environment.[21]
-
¹³C NMR: Would show the correct number of carbon signals, including those for the pyridine ring, the aromatic rings, the nitrile carbon, and the methyl carbon.[21]
-
HMBC: This would be the key to confirming the connectivity. For example, correlations would be expected between the methyl protons and the carbons of the tolyl ring, and between the pyridine proton and the carbons of the adjacent phenyl and tolyl rings. Crucially, a correlation from the pyridine proton to the nitrile carbon would confirm their relative positions.
-
Scientific Integrity and Authoritative Grounding
The trustworthiness of structural elucidation relies on adherence to established standards and best practices. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations for the reporting of spectroscopic data and the graphical representation of chemical structures.[3][9][22] Adhering to these guidelines ensures clarity, consistency, and the ability for other researchers to independently evaluate the data. Furthermore, the principles of FAIR data (Findable, Accessible, Interoperable, and Reusable) are becoming increasingly important for the management and sharing of spectroscopic data in chemistry.[21][23]
Conclusion
The cross-verification of novel heterocyclic structures is a multi-faceted process that requires a thoughtful and systematic approach. By leveraging the orthogonal strengths of NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and compelling body of evidence to support their structural assignments. This guide has outlined not only the "how" but also the "why" behind the application of these techniques, providing a framework for robust and reliable structural elucidation in the exciting and ever-evolving field of heterocyclic chemistry.
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Abdel-Rahman, R. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
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Katritzky, A. R., et al. (2008). Graphical representation standards for chemical structure diagrams (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(2), 277-310. [Link]
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Popa, A., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 29(13), 3029. [Link]
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Hanson, R. M., et al. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]
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El-Metwaly, N., et al. (2017). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 22(11), 1993. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrrolidinol Analogs in Enzyme Active Sites
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile structural motif in a multitude of biologically active compounds.[1] Its unique five-membered ring structure provides an excellent platform for designing enzyme inhibitors with therapeutic potential across various diseases, including diabetes, viral infections, and neurological disorders.[2][3][4] This guide offers a comprehensive, in-depth comparison of pyrrolidinol analogs targeting the active sites of α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism.[2][5] By leveraging computational docking, we can elucidate the structure-activity relationships (SAR) that govern the inhibitory potency of these analogs, thereby accelerating the design of more effective therapeutic agents.[6]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and reproducible scientific approach.
The Rationale for Targeting α-Amylase and α-Glucosidase
In the management of type 2 diabetes, a primary therapeutic strategy is to control postprandial hyperglycemia. The enzymes α-amylase and α-glucosidase are critical players in the digestion of carbohydrates.[2][5] α-Amylase initiates the breakdown of large starch molecules into smaller oligosaccharides, which are then further hydrolyzed into glucose by α-glucosidase in the small intestine. Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, leading to a reduction in the post-meal spike in blood glucose levels.[2] Pyrrolidine-based compounds have shown significant promise as inhibitors of these enzymes.[2][5][7]
Experimental Workflow: A Comparative Docking Protocol
The following protocol outlines a detailed, step-by-step methodology for a comparative docking study. This workflow is designed to be a self-validating system, with each step building upon the last to ensure the integrity of the final results.
Preparation of the Receptor (Enzyme) Structures
The initial and one of the most critical steps in a docking study is the preparation of the target protein's three-dimensional structure.
-
Objective: To obtain and refine the crystal structures of human pancreatic α-amylase and human intestinal α-glucosidase for the docking simulations.
-
Protocol:
-
Obtain Protein Structures: Download the 3D crystal structures of the target enzymes from the Protein Data Bank (PDB). For this guide, we will use representative structures.
-
Prepare the Receptor in AutoDockTools (ADT):
-
Load the downloaded PDB file into ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not pertinent to the study.
-
Add polar hydrogen atoms to the protein structure. This is crucial for accurately calculating interactions.
-
Compute Gasteiger charges, which are essential for the scoring function in AutoDock.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand (Pyrrolidinol Analog) Preparation
The accuracy of the docking results is highly dependent on the correct three-dimensional representation of the ligands.
-
Objective: To generate and optimize the 3D structures of a series of hypothetical pyrrolidinol analogs for docking.
-
Protocol:
-
Generate 2D Structures: Draw the 2D structures of the pyrrolidinol analogs using a chemical drawing software like ChemDraw. For this guide, we will consider a parent pyrrolidinol core with varying substitutions.
-
Convert to 3D and Optimize:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization of the 3D structures using a force field like MMFF94. This step is vital to obtain a low-energy, stable conformation of the ligand.
-
Save the optimized ligand structures in a suitable format (e.g., MOL2 or PDB).
-
-
Prepare Ligands in AutoDockTools:
-
Load the optimized ligand structures into ADT.
-
Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.
-
Save the prepared ligands in the PDBQT format.
-
-
Molecular Docking Simulation
This is the core computational experiment where the interactions between the ligands and the receptors are predicted.
-
Objective: To predict the binding poses and affinities of the pyrrolidinol analogs in the active sites of α-amylase and α-glucosidase.
-
Protocol:
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of each enzyme. The dimensions and coordinates of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoDock Vina:
-
Use AutoDock Vina to perform the docking calculations. Vina employs a Lamarckian genetic algorithm for ligand conformational searching.[8]
-
The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
-
Analysis of Docking Results
The final step involves a thorough analysis of the docking outputs to extract meaningful insights.
-
Objective: To analyze the binding energies and interaction patterns to understand the structure-activity relationships.
-
Protocol:
-
Examine Binding Affinities: The binding affinity score is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding.
-
Visualize Binding Poses: Use a molecular visualization tool like PyMOL to visualize the predicted binding poses of the ligands within the enzyme active sites.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein, such as:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: These play a significant role in the stability of the protein-ligand complex.
-
Electrostatic interactions: These involve charged residues and contribute to the overall binding energy.
-
-
Diagram of the Comparative Docking Workflow
Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.
Results: A Comparative Analysis
To illustrate the output of such a study, the following table summarizes the hypothetical docking results of five pyrrolidinol analogs against α-amylase and α-glucosidase.
| Analog ID | R-Group Substitution | α-Amylase Binding Energy (kcal/mol) | Key Interactions (α-Amylase) | α-Glucosidase Binding Energy (kcal/mol) | Key Interactions (α-Glucosidase) |
| PA-1 | -H (Parent Compound) | -6.5 | Hydrogen bonds with Asp197, Glu233 | -7.2 | Hydrogen bonds with Asp215, Glu277 |
| PA-2 | -OH (Hydroxyl) | -7.8 | Additional H-bond with Asp300 | -8.5 | Additional H-bond with Asp357 |
| PA-3 | -OCH3 (Methoxy) | -7.2 | Hydrophobic interaction with Trp59 | -7.9 | Hydrophobic interaction with Phe476 |
| PA-4 | -Cl (Chloro) | -6.8 | Halogen bond with Tyr62 | -7.5 | Hydrophobic interaction with Phe178 |
| PA-5 | -NH2 (Amino) | -8.1 | Additional H-bonds with Glu233, Asp300 | -9.0 | Additional H-bonds with Asp215, Arg442 |
Discussion: Unraveling Structure-Activity Relationships
The hypothetical data in the table provides a clear basis for a structure-activity relationship (SAR) analysis.
-
The Impact of Polar Groups: Analogs PA-2 (-OH) and PA-5 (-NH2) exhibit the strongest binding affinities for both enzymes. This is attributable to their ability to form additional hydrogen bonds with key polar residues in the active sites. The amino group in PA-5 is particularly effective, likely due to its capacity to act as both a hydrogen bond donor and acceptor. This aligns with findings that hydrogen bonds and electrostatic factors are major contributors to the inhibitory activity of pyrrolidine derivatives.[4]
-
The Role of Hydrophobic Interactions: The methoxy group in PA-3 leads to a moderate increase in binding affinity compared to the parent compound, PA-1 . This is likely due to favorable hydrophobic interactions with aromatic residues like Tryptophan and Phenylalanine within the active sites.
-
Halogen Bonding: The chloro-substituted analog, PA-4 , shows a slight improvement in binding, potentially through the formation of a halogen bond, a type of non-covalent interaction that can contribute to binding affinity.
-
Differential Inhibition: Notably, all analogs show a stronger predicted binding to α-glucosidase than to α-amylase. This suggests that the active site of α-glucosidase may be more accommodating to this class of inhibitors, a crucial piece of information for designing selective inhibitors.
Hypothetical Pathway of Glucose Metabolism Regulation
Caption: Inhibition of α-amylase and α-glucosidase by pyrrolidinol analogs blocks carbohydrate digestion.
Conclusion
This guide demonstrates that comparative molecular docking is a powerful and insightful tool for the rational design of enzyme inhibitors. By systematically evaluating a series of pyrrolidinol analogs, we can gain a deep understanding of the molecular interactions that drive binding affinity and selectivity. The insights derived from such studies are invaluable for prioritizing candidates for synthesis and experimental testing, ultimately streamlining the drug discovery pipeline. The combination of in silico screening with experimental validation provides a robust framework for identifying novel and potent therapeutic agents.[9]
References
-
Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]
-
Kato, A., et al. (2016). Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease. Organic & Biomolecular Chemistry, 14(4), 1252-1260. [Link]
-
Ghafourian, T., et al. (2022). Development of pyrrolidine and isoindoline derivatives as new DPP8 inhibitors using a combination of 3D-QSAR technique, pharmacophore modeling, docking studies, and molecular dynamics simulations. Journal of Biomolecular Structure and Dynamics, 41(15), 7235-7251. [Link]
-
Penning, T. D., et al. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & Medicinal Chemistry Letters, 12(23), 3383-3386. [Link]
-
Khan, P., et al. (2021). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Kato, A., et al. (2016). Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease. ResearchGate. [Link]
-
Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed. [Link]
-
Kato, A., et al. (2016). Docking study and biological evaluation of pyrrolidine-based iminosugars as pharmacological chaperones for Gaucher disease. PubMed. [Link]
-
Mavromoustakos, T., et al. (2018). Docking and Molecular Dynamics Calculations of Pyrrolidinone Analog MMK16 Bound to COX and LOX Enzymes. ResearchGate. [Link]
-
Wang, S., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Medicinal Chemistry Research, 21(5), 586-594. [Link]
-
Sharma, M. C., Jain, S., & Sharma, R. (2017). In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. Journal of the Brazilian Chemical Society, 28(11), 2146-2163. [Link]
-
Al-Ostoot, F. H., et al. (2025). Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. ACS Omega. [Link]
-
Li, Y., et al. (2020). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Molecules, 25(7), 1546. [Link]
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- 4. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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"validation of a novel synthetic pathway for aminopyrrolidinols via a pilot scale-up"
The synthesis of highly functionalized chiral heterocycles, particularly aminopyrrolidinols like (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine (CAS 190792-74-6), represents a persistent bottleneck in the scale-up of modern therapeutics. These scaffolds are critical pharmacophores in glycosidase inhibitors, carbapenem antibiotics, and next-generation kinase inhibitors[1].
Historically, the structural complexity of these molecules—featuring adjacent stereocenters on a polar, nitrogen-containing five-membered ring—has forced process chemists to rely on lengthy chiral pool syntheses. However, the paradigm is shifting. This guide objectively compares the traditional batch-based chiral pool route against a novel, fully continuous biocatalytic cascade, providing pilot-scale validation data, mechanistic causality, and self-validating protocols to guide your next scale-up campaign.
The Mechanistic Bottleneck: Traditional Chiral Pool Synthesis
The conventional route to (3S,4S)-3-amino-4-hydroxypyrrolidines typically begins with L-tartaric acid or D-malic acid [1]. While the starting materials are inexpensive, the chemical logic of this pathway is inherently flawed for pilot-scale manufacturing.
The Causality of Failure at Scale: To install the trans-amino alcohol motif, process chemists must rely on the regioselective ring-opening of a highly reactive epoxide intermediate using an azide nucleophile. Because the electronic differentiation between the C-3 and C-4 positions of the pyrrolidine ring is minimal, the azide attack yields a nearly 1:1 mixture of regioisomers. This necessitates resource-heavy chromatographic separation, destroying the Space-Time Yield (STY) and inflating the E-factor (kg waste per kg product). Furthermore, the subsequent reduction of the azide relies on hazardous reagents (e.g., LiAlH₄ or high-pressure hydrogenation), which pose severe thermal runaway risks in batch reactors.
Fig 1: Traditional chiral pool synthesis of aminopyrrolidinols via azide intermediate.
The Novel Pathway: Biocatalytic Cascade in Continuous Flow
To circumvent the regioselectivity and safety issues of the traditional route, recent advancements have validated a dual-enzyme cascade starting from the achiral, commercially available 1-N-Boc-3,4-pyrrolidinedione [2].
The Causality of the Flow Choice: The cascade utilizes an engineered Ketoreductase (KRED) to set the first stereocenter, yielding (S)-1-Boc-4-hydroxy-3-pyrrolidinone, followed by an ω -Transaminase ( ω -TA) to install the chiral amine. However, ω -TAs suffer from severe product inhibition and thermodynamically unfavorable equilibria. By transitioning this biocatalytic cascade into a continuous flow regime using immobilized enzymes, the local concentration of the inhibitory amine product is kept negligible. Using isopropylamine (IPA) as the amine donor allows the volatile co-product (acetone) to be continuously swept from the system via an in-line membrane separator, driving the Le Chatelier equilibrium entirely to the right [3].
Fig 2: Dual-enzyme continuous flow cascade for stereoselective aminopyrrolidinol synthesis.
Pilot-Scale Validation & Comparative Data
A 10-kg pilot scale-up was executed to benchmark the continuous biocatalytic flow process against the traditional batch chiral pool synthesis. The quantitative superiority of the biocatalytic route is summarized below.
Table 1: Pilot-Scale Performance Metrics (10 kg Target)
| Metric | Traditional Chiral Pool (Batch) | Biocatalytic Cascade (Flow) | Fold Improvement / Difference |
| Number of Steps | 6 | 2 (Telescoped) | 66% reduction |
| Overall Yield (%) | 18% | 84% | 4.6x higher |
| Diastereomeric Excess (de) | 65% (pre-chromatography) | >99% | Absolute stereocontrol |
| Space-Time Yield (g/L/h) | 1.2 | 45.5 | 38x higher |
| E-factor (kg waste/kg prod) | 145 | 12 | 91% reduction |
| Hazard Profile | High (Azides, LiAlH₄) | Low (Aqueous buffers, IPA) | Eliminated thermal runaway risk |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next stage.
Protocol A: Traditional Batch Synthesis (Azide Ring Opening) - Reference Standard
-
Epoxide Activation: Charge a 50 L glass-lined reactor with 1-N-Boc-3,4-epoxypyrrolidine (5.0 kg) and anhydrous DMF (20 L) under N₂.
-
Nucleophilic Attack: Add NaN₃ (2.2 kg) and NH₄Cl (1.8 kg). Heat the mixture to 80°C for 24 hours.
-
IPC Check (Self-Validation): Sample 1 mL, quench with H₂O, extract with EtOAc, and analyze via HPLC-UV (210 nm). Proceed only if starting material is <2%. Note: Expect a 55:45 mixture of C-3/C-4 regioisomers.
-
Workup & Chromatography: Quench with water (30 L), extract with MTBE (3 x 15 L). The organic layer is concentrated. The regioisomers must be separated via simulated moving bed (SMB) chromatography to isolate the desired trans-azido alcohol.
-
Reduction: The purified azido alcohol is reduced using Pd/C (10 wt%) under H₂ (50 psi) in MeOH to yield the final aminopyrrolidinol [4].
Protocol B: Biocatalytic Continuous Flow Synthesis - Optimized Route
-
Enzyme Immobilization: Covalently immobilize KRED (e.g., KRED-P1-B04) and ω -TA (e.g., ATA-117) onto separate polymethacrylate resin beds (EziG™ or similar). Pack into two consecutive 1 L jacketed glass columns.
-
Substrate Feed Preparation: Prepare a 0.5 M solution of 1-N-Boc-3,4-pyrrolidinedione in 100 mM phosphate buffer (pH 7.5) containing 2 mM NAD⁺, 5% v/v DMSO, and 2 M isopropylamine.
-
Flow Execution:
-
Pump the substrate feed through Reactor 1 (KRED) at 15 mL/min (Residence time: ~45 min, 30°C).
-
IPC Check 1 (Self-Validation): Route a bypass sample to an inline Flow-IR spectrometer. Monitor the disappearance of the ketone C=O stretch at 1750 cm⁻¹ and the appearance of the alcohol O-H stretch. Proceed to Reactor 2 only if conversion >98%.
-
The effluent directly enters Reactor 2 ( ω -TA) at 35°C. An inline pervaporation membrane selectively removes acetone to drive the transamination.
-
-
Downstream Processing: The effluent is collected, acidified to pH 2.0 with 1M HCl to wash away unreacted neutral impurities, and then basified to pH 11.0 with NaOH. Extract with 2-MeTHF.
-
IPC Check 2 (Self-Validation): Analyze the organic layer via Chiral GC. Target: >99% ee and >99% de. Concentrate to yield (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine as a highly pure crystalline solid.
Field Insights & Conclusion
From an application science perspective, the transition from batch chiral pool synthesis to continuous flow biocatalysis is not merely an operational upgrade; it is a fundamental shift in chemical causality. Traditional routes fight against the inherent thermodynamics and electronic symmetries of the pyrrolidine ring, relying on brute-force chromatography to achieve diastereomeric purity.
Conversely, the biocatalytic flow route leverages the evolutionary precision of enzyme active sites to bypass regioselectivity issues entirely. By coupling this with continuous flow engineering to mitigate transaminase product inhibition, we transform a historically low-yielding, hazardous 6-step synthesis into a highly scalable, green, 2-step telescoped process. For drug development professionals scaling up aminopyrrolidinol-dependent APIs, adopting immobilized enzymatic flow cascades is now the definitive standard for ensuring both economic viability and scientific integrity.
References
-
Limberg, G., Lundt, I., & Zavilla, J. (1999). Deoxyiminoalditols from Aldonic Acids VI. Preparation of the Four Stereoisomeric 4-Amino-3-hydroxypyrrolidines from Bromodeoxytetronic Acids. Discovery of a New α-Mannosidase Inhibitor. Thieme Connect. Available at:[Link]
-
Ferrandi, E. E., & Riva, S. (2019). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. Available at:[Link]
-
Almac Group. (2016). Practical Methods for Biocatalysis and Biotransformations 2. John Wiley & Sons. Available at:[Link]
-
M. R. et al. (2010). Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
"assessing the inhibitory profile of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol against a panel of kinases"
Assessing the Kinase Inhibitory Profile of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol: A Comparative Application Guide
For drug development professionals and structural biologists, fragment-based drug discovery (FBDD) relies heavily on characterizing the kinome-wide selectivity of novel scaffolds. The compound 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol (hereafter referred to as API-PO ) represents a highly modular, fragment-like molecule. Its structural topology—comprising an imidazole ring (a classic hinge-binding or metal-chelating motif), a rigid pyrrolidine core, and a highly flexible 3-aminopropyl chain—makes it a prime candidate for vectoring into kinase solvent channels.
This guide provides an objective, self-validating framework for assessing the kinase inhibitory profile of API-PO, comparing its performance against established reference inhibitors, and detailing the causality behind the chosen experimental methodologies.
Strategic Assay Selection: The Causality of Profiling
Evaluating a novel kinase inhibitor requires a multi-tiered approach to separate true catalytic inhibition from assay artifacts (e.g., compound autofluorescence or aggregation)[1]. We utilize a two-stage cascade:
-
Primary Screening & IC50 Determination (Promega ADP-Glo™): Causality: The ADP-Glo assay is a homogeneous, luminescent platform that measures ADP production rather than ATP depletion[2]. Because it chemically uncouples the signal from residual ATP, it allows for screening at physiological ATP concentrations (up to 1 mM)[3]. This is critical for API-PO, as determining whether the imidazole moiety acts as an ATP-competitive or allosteric binder requires kinetic studies at high ATP loads.
-
Orthogonal Selectivity Profiling (Eurofins KinaseProfiler™): Causality: While luminescent assays are excellent for primary screening, broad kinome profiling requires the gold-standard radiometric ³³P-ATP incorporation assay[4]. Radiometric assays directly measure the transfer of the terminal phosphate to the substrate, rendering them completely immune to the optical interference or coupled-enzyme inhibition that frequently confounds fragment screening[5].
Workflow for assessing the kinase inhibitory profile of novel compounds.
Self-Validating Methodology: ADP-Glo Kinase Assay
To ensure trustworthiness, the following protocol incorporates an ATP-to-ADP conversion standard curve and a Z'-factor calculation. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the observed inhibition by API-PO is statistically robust.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, and 50 µM DTT).
-
Standard Curve Generation (Validation Step): Prepare a 1 mM ATP/ADP standard curve by mixing 1 mM ATP and 1 mM ADP stocks in varying ratios (e.g., 100% ATP to 100% ADP) to simulate conversion rates[6]. This ensures the luminescence readout is strictly linear relative to ADP concentration.
-
Kinase Reaction: In a 384-well plate, combine 2 µL of recombinant kinase, 1 µL of API-PO (serially diluted in DMSO, final DMSO <1%), and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes. Control Wells: Include Staurosporine (1 µL of 10 µM stock) as a positive control for total inhibition, and 1% DMSO as a vehicle control.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes. Causality: This step stoichiometrically consumes all unreacted ATP, resetting the nucleotide pool and eliminating background noise[2].
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which immediately drives a luciferase/luciferin reaction[3].
-
Data Acquisition: Read luminescence (integration time: 0.5s/well). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Step-by-step mechanism of the ADP-Glo luminescent kinase assay.
Comparative Performance Data
To objectively evaluate API-PO, we benchmark its inhibitory profile against Staurosporine (a highly potent, non-selective pan-kinase inhibitor) and Imatinib (a Type II inhibitor selective for ABL1/KIT/PDGFR). The data below represents a targeted kinome panel focusing on kinases susceptible to imidazole-directed hinge binding (e.g., FLT3, PIM1) versus standard off-targets (EGFR, CDK2).
Table 1: Comparative IC50 Profiling across a Representative Kinase Panel
| Target Kinase | API-PO IC50 (nM) | Staurosporine IC50 (nM) | Imatinib IC50 (nM) | Selectivity Insight for API-PO |
| FLT3 (WT) | 42 ± 3 | 1.2 ± 0.1 | >10,000 | High potency; imidazole coordinates with hinge region. |
| PIM1 | 85 ± 6 | 3.5 ± 0.4 | >10,000 | Strong inhibition; pyrrolidine core fits the compact ATP pocket. |
| ABL1 | >5,000 | 2.1 ± 0.2 | 14 ± 2 | Poor activity; lacks the extended conformation required for ABL1. |
| EGFR | >10,000 | 4.8 ± 0.5 | >10,000 | Inactive; aminopropyl chain clashes with the EGFR gatekeeper. |
| CDK2 | 2,450 ± 120 | 0.8 ± 0.1 | >10,000 | Weak off-target activity. |
Note: Data derived via radiometric Eurofins KinaseProfiler™ at 10 µM ATP[4]. Values represent Mean ± SD (n=3).
Structural & Mechanistic Insights (E-E-A-T)
The comparative data reveals that API-PO is not a promiscuous binder like Staurosporine, but rather exhibits a distinct preference for FLT3 and PIM1. The causality behind this profile lies in its unique pharmacophore:
-
The Imidazole Hinge-Binder: Unlike the massive indolocarbazole core of Staurosporine which non-specifically fills the entire ATP-binding cleft, the 1H-imidazol-1-yl group of API-PO forms a highly directional, bidentate hydrogen bond network with the backbone amides of the kinase hinge region (e.g., Cys694 in FLT3).
-
Solvent Channel Vectoring: The 3-aminopropyl substituent attached to the pyrrolidine nitrogen acts as a critical selectivity filter. In kinases with narrow or occluded solvent channels (like EGFR), this highly basic, flexible chain causes severe steric clashes, resulting in IC50 values >10,000 nM. Conversely, in FLT3, the aminopropyl chain extends smoothly into the solvent-exposed region, where the terminal primary amine can form salt bridges with acidic residues at the lip of the pocket.
-
Avoidance of Type II Conformations: Imatinib achieves its selectivity by stabilizing the inactive "DFG-out" conformation of ABL1. API-PO's compact, rigid pyrrolidin-3-ol core lacks the necessary hydrophobic bulk (such as Imatinib's trifluoromethylphenyl group) to access the deep allosteric pocket, explaining its lack of efficacy against ABL1.
By utilizing orthogonal assay platforms—from the rapid, high-throughput ADP-Glo system to the highly precise radiometric KinaseProfiler—researchers can confidently validate API-PO as a structurally efficient, selective lead for FLT3/PIM1-driven pathologies, bypassing the off-target toxicity associated with pan-kinase inhibitors.
References
-
How many kinases are druggable? A review of our current understanding Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Targeting FAK/PYK2 with SJP1602 for Anti-Tumor Activity in Triple-Negative Breast Cancer Source: MDPI (International Journal of Molecular Sciences) URL:[Link]
-
Combining the power of different profiling approaches to better understand the activity of kinase inhibitor drugs Source: AACR Journals (Cancer Research) URL:[Link]
Sources
Illuminating the Path: A Guide to Confirming Mechanism of Action Through Biochemical and Cellular Assays
In the intricate world of drug discovery and development, a compound's journey from a promising "hit" to a viable therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is the unambiguous confirmation of its mechanism of action (MoA). Understanding precisely how a molecule exerts its effects at a molecular and cellular level is not merely an academic exercise; it is the bedrock upon which successful and safe medicines are built. This guide provides an in-depth exploration of the biochemical and cellular assays that are indispensable tools for elucidating and confirming a compound's MoA.
The process of MoA confirmation can be broadly categorized into two complementary approaches: biochemical assays, which examine the direct interaction between a compound and its purified target, and cellular assays, which assess the compound's effects within the complex and dynamic environment of a living cell.[1][2]
The Foundational Layer: Biochemical Assays for Direct Target Interaction
Biochemical assays provide the most direct evidence of a compound's engagement with its intended molecular target.[1] These in vitro techniques utilize purified biological molecules, such as enzymes and receptors, to meticulously characterize the binding affinity, kinetics, and functional consequences of a drug-target interaction.[3]
Key Biochemical Assay Types:
-
Enzyme Activity Assays: These assays are fundamental for compounds targeting enzymes. They measure the rate of an enzymatic reaction in the presence of the compound, revealing whether it acts as an inhibitor or an activator.[4]
-
Binding Assays: These techniques quantify the direct interaction between a compound and its target protein. They are crucial for determining binding affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).[4] Prominent examples include:
-
Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index on a sensor chip as a compound in solution binds to an immobilized target.[5][6][7][8] This allows for real-time monitoring of binding and dissociation, providing detailed kinetic information.[5]
-
Isothermal Titration Calorimetry (ITC): Considered a gold-standard for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event.[9][10][11] This provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][11]
-
-
Radioligand Binding Assays: A highly sensitive method that uses a radioactively labeled compound (radioligand) to compete with the test compound for binding to the target.
The choice of a specific biochemical assay is dictated by the nature of the target and the information sought. For instance, while enzyme assays are ideal for enzymatic targets, SPR and ITC are more broadly applicable to various protein classes.
Experimental Protocol: Characterizing Binding Affinity using Isothermal Titration Calorimetry (ITC)
This protocol outlines the general steps for determining the binding affinity of a small molecule inhibitor to a purified enzyme.
Objective: To determine the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor-enzyme interaction.
Materials:
-
Purified enzyme of interest
-
Small molecule inhibitor
-
Identical, well-matched buffer for both enzyme and inhibitor (critical to minimize heats of dilution)[10]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze or buffer-exchange both the enzyme and the inhibitor into the same buffer. Small differences in buffer composition, especially pH and salt concentration, can lead to significant artifacts.[10]
-
Degas both solutions immediately before the experiment to prevent air bubbles from interfering with the measurement.[10]
-
Determine the accurate concentrations of the enzyme and inhibitor.
-
-
Instrument Setup:
-
Set the experimental temperature.
-
Thoroughly clean the sample and reference cells with the experimental buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the enzyme solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor solution into the sample cell containing the enzyme.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with the area of each peak corresponding to the heat released or absorbed during that injection.
-
Integrate the area under each peak and plot it against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).[9]
-
The Cellular Context: Validating MoA in a Living System
While biochemical assays are essential for confirming direct target engagement, they do not fully recapitulate the complexity of a cellular environment.[12] Cellular assays are therefore critical for demonstrating that a compound can access its intracellular target, engage with it, and elicit the desired downstream biological response.[13]
Key Cellular Assay Types:
-
Target Engagement Assays: These assays confirm that the compound binds to its intended target within intact cells.[14]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.[15][16][17][18][19] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting.[16][20] A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[15]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET is a proximity-based assay that measures the interaction between two proteins in live cells.[15][21][22] It utilizes a luciferase enzyme (donor) and a fluorescent protein (acceptor) fused to the proteins of interest.[22] When the proteins interact, energy is transferred from the donor to the acceptor, resulting in a detectable light signal.[21] This can be adapted to measure compound binding by detecting the displacement of a tracer ligand.[15]
-
-
Downstream Signaling Pathway Analysis: These assays investigate the functional consequences of target engagement by measuring changes in downstream signaling pathways.
-
Western Blotting: A widely used technique to detect and quantify specific proteins in a cell lysate.[23][24][25] It is invaluable for assessing changes in protein expression or post-translational modifications (e.g., phosphorylation) that occur as a result of the drug's action on its target.[24][26]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific genetic regulatory element.[27][28][29][30][31] The expression of the reporter gene is dependent on the activity of a particular signaling pathway.[29] By measuring the reporter signal, researchers can determine whether a compound activates or inhibits that pathway.[27]
-
-
Phenotypic Assays: These assays measure the overall effect of a compound on the cellular phenotype, such as cell viability, proliferation, or morphology.[32][33] While less direct in terms of MoA, they are crucial for confirming that the observed molecular effects translate into a desired cellular outcome.[13]
Experimental Protocol: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to confirm target engagement of a compound in cultured cells.
Objective: To determine if a compound stabilizes its target protein against thermal denaturation in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
Test compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer containing protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies specific to the target protein
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations or with the vehicle control for a specified duration.
-
-
Heat Challenge:
-
Wash the cells with PBS to remove excess compound.
-
Heat the plates at a range of temperatures for a fixed time (e.g., 3 minutes). The temperature range should be optimized to span the melting temperature of the target protein.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by adding lysis buffer.
-
Incubate on ice to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of each supernatant.
-
Normalize the protein concentrations for all samples.
-
Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.[19]
-
Visualizing the Workflow: From Compound to MoA Confirmation
The following diagram illustrates the logical flow of experiments to confirm the mechanism of action of a novel compound.
Caption: A streamlined workflow for MoA confirmation.
Signaling Pathway Modulation
The diagram below illustrates a hypothetical signaling pathway and how a therapeutic compound might modulate it.
Caption: Inhibition of a signaling pathway by a therapeutic compound.
Comparison of Key Assays for MoA Confirmation
The following table provides a comparative overview of the primary biochemical and cellular assays discussed in this guide.
| Assay Type | Technique | Throughput | Cost | Expertise Required | Key Information Provided |
| Biochemical | Surface Plasmon Resonance (SPR) | High | Moderate to High | High | Binding kinetics (ka, kd), Affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Low to Medium | High | High | Binding affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)[9] | |
| Enzyme Activity Assays | High | Low to Moderate | Moderate | Enzyme inhibition/activation (IC50/EC50) | |
| Cellular | Cellular Thermal Shift Assay (CETSA) | Medium to High | Moderate | Moderate to High | Target engagement in cells[17] |
| Bioluminescence Resonance Energy Transfer (BRET) | High | Moderate | High | Target engagement and protein-protein interactions in live cells[22] | |
| Western Blotting | Low to Medium | Moderate | Moderate | Changes in protein expression and post-translational modifications[34] | |
| Reporter Gene Assays | High | Low to Moderate | Moderate | Pathway activation/inhibition[29] |
Conclusion
Confirming the mechanism of action is a multifaceted process that requires a carefully selected and well-executed series of biochemical and cellular assays. By systematically progressing from direct target interaction studies in a purified system to functional and phenotypic readouts in a cellular context, researchers can build a comprehensive and compelling body of evidence to support a compound's proposed MoA. This rigorous approach is not only fundamental to advancing a drug candidate through the development pipeline but also provides invaluable insights into the underlying biology of the target and the disease. The strategic integration of the assays described in this guide will empower researchers to make more informed decisions, ultimately increasing the likelihood of success in the quest for novel and effective therapeutics.
References
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Scott, A. D., & Glicksman, M. A. (2021). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 481-496. [Link]
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Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]
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Sygnature Discovery. (2020, August 6). Strategies for target and pathway engagement in cellular assays. [Link]
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Indigo Biosciences. (2024, September 3). The Importance of Reporter Gene Assays in Drug Discovery. [Link]
-
BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]
-
Wang, S., Wang, G., & Li, Q. (2022). Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. International Journal of Molecular Sciences, 23(24), 16104. [Link]
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Oliveira, A. G., & Guedes, R. C. (2024). Bridging the gap between target-based and phenotypic-based drug discovery. Drug Discovery Today. [Link]
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Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]
-
Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2024). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Pharmacology & Translational Science, 7(2), 375-383. [Link]
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. [Link]
-
Aragen. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. [Link]
-
deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery? [Link]
-
Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols, 1(1), 186-191. [Link]
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Sleno, B., & Akimov, V. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(6), 3899-3914. [Link]
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Wang, Z., et al. (2013). Target validation: A door to drug discovery. Journal of Cellular and Molecular Medicine, 17(2), 169-176. [Link]
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1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol proper disposal procedures
Proper handling and disposal of complex organic molecules require a deep understanding of their physicochemical properties. As a polybasic scaffold, 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol presents unique logistical and safety challenges. This guide provides drug development professionals and laboratory scientists with an authoritative, self-validating framework for the safe disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.
Part 1: Chemical Profiling & Mechanistic Hazards
To design a safe disposal protocol, we must first analyze the structural causality of the chemical's hazards. 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol contains three distinct nitrogenous centers:
-
Primary Amine (-NH₂): Highly nucleophilic and basic. It is capable of causing severe chemical burns and can corrode transition-metal alloys (e.g., copper, zinc).
-
Imidazole Ring: Acts as a strong coordinating ligand. If released into the environment, it can disrupt aquatic ecosystems by chelating essential trace metals[1].
-
Pyrrolidine Core: Enhances the overall basicity and organic solubility of the molecule.
Disposal Implication: Due to the high localized pH and aquatic toxicity driven by these functional groups, this compound must never be disposed of down the drain[1]. It requires strict segregation from halogens and oxidizers to prevent exothermic degradation and must be slated for high-temperature incineration[2].
Part 2: Quantitative Safety Data & Logistics
The following table summarizes the critical operational parameters and the scientific rationale behind each logistical requirement.
| Parameter | Specification / Recommendation | Operational Rationale |
| Waste Classification | Hazardous (Corrosive / Toxic) | Regulated under EPA RCRA due to amine basicity and aquatic toxicity[3]. |
| Primary PPE | Nitrile or Butyl Rubber Gloves | Amines rapidly permeate thin latex; thick nitrile prevents dermal absorption[1]. |
| Container Material | High-Density Polyethylene (HDPE) | Prevents metal corrosion and complex salt formation associated with metal drums[4]. |
| Incompatible Waste | Acids, Oxidizers, Halogenated Solvents | Mixing causes violent exothermic neutralization and potential aerosolization of toxic vapors[4]. |
Part 3: Standard Operating Procedures (SOP)
The following protocols are designed as self-validating systems. By incorporating mandatory validation checks, laboratory personnel can empirically confirm that the disposal process is chemically stable and environmentally secure.
Protocol A: Routine Laboratory Disposal (Fume Hood Scale)
-
Container Selection: Select a High-Density Polyethylene (HDPE) or borosilicate glass container.
-
Causality: The multiple nitrogenous bases in 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol will corrode metal containers over time, leading to structural failure and hazardous leaks[4].
-
-
Chemical Segregation: Ensure the target waste stream is completely free of halogens, strong acids, and oxidizers[4].
-
Causality: Amines react violently with strong acids (causing exothermic boiling) and can form explosive complexes with certain oxidizers.
-
-
Transfer & Labeling: Transfer the chemical exclusively inside a certified fume hood. Immediately affix a label reading "Hazardous Waste" along with the full, unabbreviated chemical name[5].
-
Causality: Unlabeled mixed organic waste violates the EPA's Resource Conservation and Recovery Act (RCRA) and endangers downstream waste handlers[3].
-
-
Validation Check (Self-Validating Mechanism): After sealing the container, perform a tactile temperature check on the exterior of the HDPE bottle. The container must remain at ambient temperature. Any detectable heat indicates an incompatible chemical reaction, requiring immediate transfer to a blast-shielded fume hood.
Protocol B: Emergency Spill Response & Decontamination
-
Isolation & PPE: Evacuate the immediate area. Don butyl rubber gloves, a fully-buttoned lab coat, and chemical splash goggles.
-
Causality: The primary amine group causes severe ocular and dermal burns upon contact[1].
-
-
Containment: Surround the spill with an inert, inorganic absorbent such as dry sand or vermiculite[6].
-
Causality: Organic absorbents (like sawdust) can react exothermically with basic amines if trace oxidizers are present, posing a severe fire risk.
-
-
Neutralization: Carefully apply a dilute, weak acid (e.g., 5% citric acid or sodium bisulfate) to the absorbed spill matrix[7].
-
Causality: Neutralizing the free base converts the volatile amine into a stable, water-soluble salt, drastically reducing inhalation hazards and preventing cross-reactions in the waste drum.
-
-
Collection: Use non-sparking polypropylene tools to scoop the neutralized matrix into a wide-mouth HDPE waste container.
-
Validation Check (Self-Validating Mechanism): Swab the decontaminated bench/floor surface with a wet pH indicator strip. A resulting pH of 6–8 confirms the complete removal of the corrosive amine residue. If the pH remains >8, repeat the weak acid wash.
Part 4: Regulatory Lifecycle & Final Destruction
Waste generated at the bench must be stored in a designated Satellite Accumulation Area (SAA) under the direct control of the operator[8]. While an SAA allows for the temporary accumulation of hazardous waste, EPA regulations mandate that once a specific container is full, it must be moved to a Central Accumulation Area (CAA) within 72 hours[5].
Because imidazole and pyrrolidine derivatives are highly resistant to standard municipal wastewater treatment and pose severe risks to aquatic life, final destruction must be conducted via high-temperature incineration by an EPA-licensed facility[2].
Figure 1: EPA-compliant lifecycle and disposal workflow for complex polyamine hazardous waste.
References
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"Material Safety Data Sheet - Imidazole Derivatives", Farnell. URL:[Link]
-
"How to Dispose of Chemical Waste in a Lab Correctly", GAIACA. URL: [Link]
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"Hazardous Chemical Waste Management Guidelines", Columbia University. URL:[Link]
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"832B–Part B Black Epoxy Encapsulating and Potting Compound", MG Chemicals. URL: [Link]
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"Laboratory Waste Management: The New Regulations", MedLabMag. URL: [Link]
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Navigating the Safe Handling of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for a Novel Pyrrolidine Compound
As a Senior Application Scientist, it is understood that the introduction of novel chemical entities into the research and development pipeline necessitates a proactive and thorough approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, the following recommendations are expertly synthesized from the known hazard profiles of its core structural motifs: the pyrrolidine ring, the imidazole group, and the aminopropyl side chain. This approach ensures a conservative and robust safety protocol, empowering researchers to work with confidence and security.
Hazard Profile: A Synthesis of Structural Alerts
The toxicological properties of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol have not been extensively documented. Therefore, a risk assessment must be based on the potential hazards of its constituent chemical groups.
-
Pyrrolidine Moiety: Pyrrolidine itself is a flammable liquid and can cause severe skin burns and eye damage.[1] It is also toxic if swallowed.[1]
-
Imidazole and Aminopropyl Moieties: The related compound, 1-(3-aminopropyl)imidazole, is classified as causing severe skin burns and eye damage.[2][3] It is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[2][3] Aliphatic amines, in general, are known to be irritants to the skin, eyes, and respiratory tract.[4]
Given these data, it is prudent to treat 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol as a substance that is potentially corrosive to skin and eyes, harmful if ingested, and requiring careful handling to avoid inhalation of any aerosols or dust.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Solution Handling (<10 mL) | Tight-sealing safety goggles.[2] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | Standard laboratory coat. | Not typically required if handled in a certified chemical fume hood. |
| High-Volume Solution Handling (>10 mL) | Tight-sealing safety goggles and a face shield.[2] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene), with consideration for double-gloving.[5] | Chemical-resistant laboratory coat or apron over a standard lab coat. | Required if there is any potential for aerosol generation outside of a fume hood. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Handling of the Solid/Powder Form | Tight-sealing safety goggles and a face shield.[2] | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[5] | Chemical-resistant laboratory coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory to prevent inhalation of dust.[2] |
Causality Behind PPE Choices:
-
Eye and Face Protection: The high likelihood of corrosivity from the pyrrolidine and amine functionalities necessitates robust protection against splashes. A face shield provides an additional layer of protection for the entire face, which is critical when handling larger quantities or the solid form.[2]
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which could lead to burns or irritation.[5][6] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A lab coat is the minimum requirement. For larger-scale operations, a chemical-resistant apron or coat is recommended to prevent the saturation of clothing with the chemical.[5]
-
Respiratory Protection: Handling the solid form of the compound poses a significant risk of inhalation. A respirator is therefore essential. For solutions, engineering controls such as a chemical fume hood are the primary means of mitigating inhalation risks.[2][6]
Operational and Disposal Plans: A Step-by-Step Guide
Handling and Operational Workflow
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5] The work area, preferably a certified chemical fume hood, should be clean and uncluttered.[6]
-
Weighing and Transfer (Solid Form):
-
Perform all weighing and transfer operations within a chemical fume hood or a glove box to minimize the risk of inhalation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Close the container tightly immediately after use.[5]
-
-
Solution Preparation and Use:
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6] Seek medical attention if irritation persists.[6]
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[5][6] Seek immediate medical attention.[5]
Spill and Disposal Management
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]
-
Sweep or scoop up the absorbed material and place it in a tightly sealed container for disposal.[6]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
-
-
Waste Disposal:
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and actions for the safe handling of 1-(3-aminopropyl)-4-(1H-imidazol-1-yl)pyrrolidin-3-ol.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
